molecular formula C9H14N2S B3199945 3-[(1,3-Thiazol-2-yl)methyl]piperidine CAS No. 1017215-27-8

3-[(1,3-Thiazol-2-yl)methyl]piperidine

Cat. No.: B3199945
CAS No.: 1017215-27-8
M. Wt: 182.29 g/mol
InChI Key: OVWNJEPOYONWQI-UHFFFAOYSA-N
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Description

3-[(1,3-Thiazol-2-yl)methyl]piperidine ( 1017215-27-8) is a high-value heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates two privileged pharmacophores—a piperidine ring and a 1,3-thiazole ring—whose hybridization is a common strategy for creating novel bioactive molecules . The compound is supplied with a defined molecular formula of C 9 H 14 N 2 S and a molecular weight of 182.29 g/mol . This building block is primarily utilized in research and development programs aimed at creating new therapeutic agents. Thiazole derivatives, as a class, are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties . Furthermore, thiazole-containing compounds have found application in the development of agrochemicals, with some derivatives demonstrating discrete herbicidal activity and plant growth-regulating effects . Researchers value this compound as a versatile synthetic intermediate for constructing more complex molecular architectures, particularly through further functionalization of the piperidine nitrogen or the thiazole ring. The product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle the compound with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(piperidin-3-ylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-2-8(7-10-3-1)6-9-11-4-5-12-9/h4-5,8,10H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWNJEPOYONWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thiazole-Piperidine Hybrid Scaffolds: A Technical Guide to Design, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of thiazole and piperidine heterocycles represents a privileged scaffold strategy in modern medicinal chemistry. This hybrid architecture combines the aromatic, hydrogen-bonding, and metabolic stability profiles of the thiazole ring with the solubility, basicity, and diverse substitution potential of the piperidine moiety. This guide provides a technical deep-dive into the design principles, synthetic pathways, and therapeutic utility of these hybrids, specifically focusing on their roles as Acetylcholinesterase (AChE) inhibitors in neurodegeneration and Kinase inhibitors in oncology.

Structural Rationale & Pharmacophore Engineering

The thiazole-piperidine hybrid is not merely a combination of two rings but a synergistic system designed to exploit specific binding pockets in biological targets.

  • The Thiazole Core: Acts as a bioisostere of pyridine or benzene but with unique electronic properties. The sulfur atom increases lipophilicity (LogP), enhancing membrane permeability, while the nitrogen serves as a hydrogen bond acceptor (HBA).

  • The Piperidine Moiety: Provides a basic center (protonatable at physiological pH), improving water solubility and allowing for ionic interactions with aspartate or glutamate residues in enzyme active sites (e.g., the catalytic anionic site of AChE).

  • The Linker: The spatial arrangement between these two rings—often mediated by amide, hydrazone, or methylene bridges—determines the scaffold's ability to span "dual binding sites" common in kinases and esterases.

Diagram 1: Pharmacophore Architecture & Interaction Logic

The following diagram illustrates the functional roles of each component within the hybrid scaffold.

Pharmacophore Thiazole Thiazole Core (Aromatic/Lipophilic) Linker Linker Region (Amide/Hydrazone) Thiazole->Linker C2/C4 Attachment Target_Hydrophobic Target: Hydrophobic Pocket (e.g., PAS in AChE) Thiazole->Target_Hydrophobic π-π Stacking Target_H_Bond Target: H-Bond Donor (e.g., Backbone NH) Thiazole->Target_H_Bond H-Bond Acceptor (N) Piperidine Piperidine Ring (Basic Center/Solubility) Target_Anionic Target: Anionic Site (e.g., Asp74) Piperidine->Target_Anionic Ionic Interaction (NH+) Linker->Piperidine N-alkylation/Acylation

Caption: Functional decomposition of the thiazole-piperidine scaffold showing critical binding interactions with biological targets.

Synthetic Methodologies

The synthesis of these hybrids typically follows two primary strategies: Convergent Coupling or Cyclization . The Hantzsch Thiazole Synthesis remains the most robust method for constructing the thiazole ring de novo with the piperidine moiety already attached or introduced subsequently.

Strategic Pathways
  • Hantzsch Condensation (Preferred): Reaction of a piperidine-thiosemicarbazone or thioamide with an

    
    -haloketone.
    
  • Nucleophilic Substitution (SnAr): Displacement of a 2-halothiazole with a piperidine amine.

  • Amide Coupling: Reacting a thiazole-amine with a piperidine-carboxylic acid (or vice versa).

Diagram 2: Synthetic Workflow (Hantzsch Strategy)

This flowchart details the step-by-step construction of a 2-(piperidinyl)-4-arylthiazole hybrid.

Synthesis Start1 Piperidine Derivative (Secondary Amine) Inter1 Intermediate A: Piperidine-thiosemicarbazide OR 2-Chloro-N-(thiazolyl)acetamide Start1->Inter1 Functionalization Start2 Isothiocyanate / Chloroacetyl Chloride Start2->Inter1 Cyclization Hantzsch Cyclization (Reflux in EtOH/DMF) Inter1->Cyclization + Reagent Reagent Reagent: α-Haloketone (Phenacyl Bromide) Reagent->Cyclization Final Thiazole-Piperidine Hybrid Cyclization->Final - H2O, - HBr

Caption: Step-wise synthetic route utilizing the Hantzsch cyclization protocol to generate the core hybrid scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-(4-chlorophenyl)thiazole via Hantzsch Condensation.

Materials
  • 1-(4-Fluorophenyl)piperazine

  • Benzoylisothiocyanate[1]

  • 4-Chlorophenacyl bromide

  • Ethanol (Absolute)

  • Potassium Carbonate (

    
    )[2]
    
Step-by-Step Methodology
  • Thiourea Formation:

    • Dissolve 1-(4-fluorophenyl)piperazine (10 mmol) in dry acetone (20 mL).

    • Add benzoylisothiocyanate (10 mmol) dropwise at 0°C. Stir for 2 hours.

    • Hydrolyze the resulting benzoyl-thiourea intermediate by refluxing in 10% NaOH solution for 1 hour to yield the N-(4-fluorophenyl)piperazine-1-carbothioamide.

    • Validation: Confirm intermediate via TLC (Hexane:EtOAc 3:1).

  • Hantzsch Cyclization:

    • Dissolve the thioamide intermediate (5 mmol) in absolute ethanol (30 mL).

    • Add 4-chlorophenacyl bromide (5 mmol) to the solution.

    • Reflux the mixture for 4–6 hours. Monitor consumption of starting material by TLC.

    • Note: A catalytic amount of triethylamine (

      
      ) can be added to neutralize the HBr byproduct, though the piperidine ring often acts as an internal base.
      
  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.

    • Neutralize with 10%

      
       solution to precipitate the free base.
      
    • Filter the solid, wash with water, and dry.

    • Recrystallization: Purify using Ethanol/DMF (9:1) to obtain crystalline solid.

  • Characterization (Self-Validation):

    • 1H NMR (DMSO-d6): Look for the characteristic thiazole C5-H singlet around

      
       7.0–7.5 ppm.
      
    • HRMS: Confirm molecular ion

      
      .
      

Medicinal Chemistry Applications & SAR

A. Neurodegeneration (Alzheimer's Disease)

Thiazole-piperidines are potent dual-binding AChE inhibitors .

  • Mechanism: The piperidine ring binds to the Catalytic Anionic Site (CAS) via cation-

    
     interactions, while the thiazole/aryl moiety binds to the Peripheral Anionic Site (PAS) via 
    
    
    
    -
    
    
    stacking.
  • Key SAR Findings:

    • Linker Length: A 2-4 carbon or amide linker is optimal for spanning the CAS and PAS gorge.

    • Substituents: Electron-withdrawing groups (F, Cl) on the phenyl ring attached to the thiazole C4 position enhance potency (

      
       often < 100 nM).
      
B. Oncology (Anticancer)

These hybrids target EGFR and Tubulin .

  • Mechanism: They act as ATP-competitive inhibitors in kinases or bind to the colchicine site of tubulin, disrupting microtubule dynamics.

  • Key SAR Findings:

    • C2-Position: Direct attachment of the piperidine nitrogen to the thiazole C2 often yields better metabolic stability than a methylene linker.

    • Piperidine N-Substituent: Bulky hydrophobic groups (e.g., benzyl, benzhydryl) at the N4 position of piperidine improve lipophilic contact in the kinase hydrophobic pocket.

Data Summary: Structure-Activity Relationship (SAR)
TargetPreferred Thiazole Sub. (Pos 4)Preferred Piperidine Sub. (Pos 4)Linker TypeActivity Range (

)
AChE (AD) 4-Nitrophenyl / 4-ChlorophenylBenzyl / 2-MethoxyphenylAcetamide0.01 - 0.5

M
EGFR (Cancer) 3,4-DimethoxyphenylN-Methyl / N-EthylDirect / Urea1.5 - 10

M
Microbial 2-Pyridyl / 4-FluorophenylUnsubstituted / MethylHydrazoneMIC: 2 - 10

g/mL

References

  • Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies. Archiv der Pharmazie.

  • Synthesis and biological evaluation of thiazole-based derivatives as potential acetylcholinesterase inhibitors. ACS Omega.

  • Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents. RSC Advances.

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Antibiotics.

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances.

Sources

The Thiazole-Piperidine Axis: Strategic Synthesis and Pharmacological Utility

[1]

Executive Summary: The Synergistic Pharmacophore

In the landscape of modern medicinal chemistry, the fusion of thiazole and piperidine rings represents a privileged structural motif.[1] This combination is not merely additive but synergistic: the piperidine ring offers a tunable basic center for solubility modulation and target engagement (via hydrogen bonding or salt bridges), while the thiazole core provides a metabolically stable, aromatic linker capable of

This guide dissects the Thiazole-Piperidine (TP) scaffold, moving beyond basic literature reviews to provide actionable synthetic strategies, validated protocols, and structure-activity relationship (SAR) logic.[2] We focus on the 2-(piperidin-4-yl)thiazole building block, a versatile core found in tubulysin analogues, GLS1 inhibitors, and emerging GPCR ligands.[2]

Structural Significance & SAR Logic

The TP scaffold's utility stems from its physicochemical duality. Understanding this allows for rational design rather than random screening.

The Piperidine "Warhead" & Solubilizer
  • pKa Modulation: The piperidine nitrogen (pKa ~10-11) is protonated at physiological pH, improving aqueous solubility—a critical failure point for many lipophilic thiazole derivatives.

  • Vectorization: The chair conformation of piperidine allows for precise spatial orientation of substituents at the C4 position, directing the thiazole unit into deep hydrophobic pockets.

The Thiazole "Keystone"[3]
  • Bioisosterism: The thiazole ring acts as a bioisostere for peptide bonds (-CONH-), maintaining planarity and hydrogen bond acceptor capability (via

    
    ) while increasing metabolic stability against peptidases.
    
  • Electronic Bridge: The electron-deficient nature of the thiazole C2 position facilitates nucleophilic attacks or metal-catalyzed couplings, making it an ideal "hub" for divergent synthesis.

SAR Decision Matrix

The following diagram illustrates the logical flow for functionalizing the TP scaffold to optimize potency and ADME properties.

SAR_LogicCoreThiazole-PiperidineCoreSolubilitySolubility/PK(Piperidine N)Core->SolubilityN-Alkylation/AcylationTargetTarget Binding(Thiazole C4/C5)Core->TargetSuzuki/HantzschDiversificationLinkerRigidification(Thiazole Ring)Core->LinkerBioisostereStrategySalt FormationSalt FormationSolubility->Salt FormationPermeability (LogD)Permeability (LogD)Solubility->Permeability (LogD)Pi-StackingPi-StackingTarget->Pi-StackingH-Bond AcceptorH-Bond AcceptorTarget->H-Bond Acceptor

Figure 1: SAR Optimization Logic for Thiazole-Piperidine Scaffolds.

Synthetic Methodologies: The Hantzsch Cyclization

While Pd-catalyzed couplings (Suzuki-Miyaura, Stille) are useful for late-stage functionalization, the Hantzsch Thiazole Synthesis remains the most robust, scalable, and atom-economical method for constructing the TP core from scratch.[2]

Mechanism & Causality

The reaction involves the condensation of a thioamide (nucleophile) with an


-haloketone
  • Why Thioamide? The sulfur atom is a soft nucleophile that rapidly attacks the

    
    -carbon of the haloketone.
    
  • Why Ethanol/Reflux? Polar protic solvents stabilize the transition state. Reflux ensures the dehydration step (aromatization) proceeds to completion, driving the equilibrium toward the stable thiazole ring.

Hantzsch_MechanismStep11. Nucleophilic Attack(Thioamide S -> Alpha-Carbon)Step22. Intermediate Formation(Hydroxy-thiazoline)Step1->Step2 SN2 DisplacementStep33. Dehydration(-H2O)Step2->Step3 Acid/HeatResult4. Aromatized ThiazoleStep3->Result Aromatization

Figure 2: Mechanistic Flow of the Hantzsch Thiazole Synthesis.

Validated Experimental Protocol

Objective: Synthesis of tert-butyl 4-(4-(ethoxycarbonyl)thiazol-2-yl)piperidine-1-carboxylate. Significance: This is a "master" building block. The ester group allows for conversion to amides, alcohols, or heterocycles, while the Boc-group allows for orthogonal deprotection of the piperidine amine.[2]

Materials
  • Precursor A: tert-butyl 4-carbamoylpiperidine-1-carboxylate (Commercially available or from isonipecotic acid).

  • Reagent B: Lawesson’s Reagent (Thionation).

  • Reagent C: Ethyl bromopyruvate (Cyclization electrophile).

  • Solvents: 1,2-Dimethoxyethane (DME), Ethanol (EtOH).[2]

Step-by-Step Procedure

Step 1: Thionation (Amide


 Thioamide)2
  • Dissolve tert-butyl 4-carbamoylpiperidine-1-carboxylate (10 mmol) in anhydrous DME (50 mL).

  • Add Lawesson’s Reagent (5.5 mmol, 0.55 eq).[2] Note: Use slight excess of Lawesson's to ensure complete conversion, but avoid large excess to simplify purification.

  • Stir at room temperature for 12–24 hours. Monitor by TLC (the thioamide is less polar than the amide).

  • Workup: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc) to yield tert-butyl 4-carbamothioylpiperidine-1-carboxylate as a yellow solid.

Step 2: Hantzsch Cyclization

  • Dissolve the thioamide (5 mmol) from Step 1 in absolute Ethanol (30 mL).

  • Add Ethyl bromopyruvate (5.5 mmol, 1.1 eq) dropwise.

  • Heat to reflux (80°C) for 2–4 hours.

  • Observation: The reaction mixture typically turns clear then darkens slightly.

  • Workup: Cool to room temperature. Neutralize carefully with saturated aqueous NaHCO

    
     (to remove HBr byproduct).
    
  • Extract with EtOAc (3x), wash with brine, dry over Na

    
    SO
    
    
    .
  • Purification: Recrystallize from EtOH or purify via silica gel chromatography to obtain the target thiazole ester.

Quality Control (Self-Validation)
  • 
    H NMR Check:  Look for the characteristic thiazole C5 proton singlet around 
    
    
    8.0–8.2 ppm.
  • Purity: Ensure removal of elemental sulfur (from Lawesson's reagent) which can poison downstream Pd-catalysts.

Case Studies in Drug Discovery

Oncology: Tubulysin Analogues

Tubulysins are potent antimitotic peptides. The "Tuv" subunit contains a thiazole ring.[1]

  • Application: Researchers replaced the complex Tuv fragment with a simplified 2-(piperidin-4-yl)thiazole core.

  • Outcome: The piperidine ring mimicked the spatial orientation of the natural isoleucine side chain, while the thiazole maintained the necessary planarity. The resulting analogues showed ICngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     values in the nanomolar range against MCF7 breast cancer cells [1].[3]
    
Metabolic Disease: GLS1 Inhibitors

Glutaminase 1 (GLS1) is a target for cancer metabolism.

  • Strategy: A 2-(piperidin-4-yl)-1,3,4-thiadiazole (structurally analogous to the thiazole) was used as a core scaffold.

  • Result: The piperidine nitrogen was critical for solubility and metabolic stability. Compound 24y from the study demonstrated excellent potency (IC

    
     = 68 nM) and oral bioavailability [2].[4]
    

Comparison of Thiazole-Piperidine Building Blocks

Building BlockCAS No. (Representative)Key FeaturePrimary Application
2-(Piperidin-4-yl)thiazole 114614-72-3Linear geometry, high symmetryKinase inhibitors, Tubulysin mimics
2-(Piperidin-3-yl)thiazole 1253686-73-1Chiral center, "kinked" geometryGPCR ligands (conformational fit)
4-(Piperidin-4-yl)thiazole 1823356-86-6Alternate vectorFragment-based drug discovery

References

  • Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. Turkish Journal of Chemistry. (2019).

  • Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European Journal of Medicinal Chemistry. (2022).[4]

  • Hantzsch Thiazole Synthesis. SynArchive.

  • Application Notes: Synthesis of Heterocyclic Compounds Using Piperidine-3-carbothioamide. BenchChem. [2]

3-Substituted Piperidine Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is the most frequently used non-aromatic heterocycle in FDA-approved drugs.[1] While 4-substituted piperidines (e.g., fentanyl, haloperidol) dominated early medicinal chemistry due to synthetic accessibility, 3-substituted piperidines have emerged as a superior scaffold for fine-tuning pharmacological profiles.[2]

This guide analyzes the 3-substituted piperidine motif as a "privileged structure" that offers unique vectors for ligand-target interactions, distinct conformational biases, and specific metabolic advantages.[2] We provide a deep dive into the structural biology, asymmetric synthesis, and application of this scaffold in modern drug discovery.[3]

Part 1: Structural Biology & Conformational Analysis[2]

The "Piperidine Twist" and Vector Projection

Unlike the symmetric 4-substituted analogs, 3-substituted piperidines introduce chirality and break molecular symmetry.[2] This "off-axis" substitution creates vectors that allow substituents to access hydrophobic pockets or hydrogen-bonding residues that are topologically inaccessible to 2- or 4-isomers.[2]

Conformational Preferences: A-Values and The Gauche Effect

The piperidine ring predominantly adopts a chair conformation. The conformational equilibrium is governed by the A-value (free energy difference between axial and equatorial conformers).[4][5]

  • Alkyl Substituents: For a 3-methyl group, the A-value is approximately 1.8 kcal/mol , strongly favoring the equatorial conformation to avoid 1,3-diaxial interactions with the axial protons at C1 and C5.

  • Electronegative Substituents (The Fluorine Anomaly): A critical exception occurs with 3-fluoro or 3-alkoxy substituents.[2] Due to the gauche effect (hyperconjugation between the nitrogen lone pair

    
     and the antibonding orbital 
    
    
    
    ) and dipole minimization, the axial conformer is often stabilized, sometimes becoming the ground state.

Technical Insight: In protonated 3-fluoropiperidines (common at physiological pH), the axial preference is reinforced by charge-dipole interactions between the


 and the fluorine atom.[2]

Conformation cluster_0 Conformational Equilibrium cluster_1 Key Interactions Eq Equatorial Conformer (Sterically Favored for Alkyl) Ax Axial Conformer (Electronic/Gauche Favored for F/OR) Eq->Ax Ring Flip Steric 1,3-Diaxial Strain (Destabilizes Axial Alkyl) Eq->Steric Elec n(N) -> σ*(C-X) Hyperconjugation (Stabilizes Axial Electronegative) Ax->Elec

Figure 1: Conformational equilibrium in 3-substituted piperidines. Alkyl groups prefer equatorial orientation, while electronegative groups (F, OR) may adopt axial orientations due to electronic effects.

Part 2: Medicinal Chemistry Case Studies

Tofacitinib (JAK Inhibitor)

Role of 3-Substitution: Tofacitinib contains a (3R,4R)-4-methyl-3-(methylamino)piperidine core.[2] The 3-amino group is critical for linking the piperidine to the deazapurine "warhead."

  • Mechanism: The chiral 3,4-disubstitution locks the piperidine into a specific conformation that fits the ATP-binding pocket of JAK3 with high selectivity.

  • Synthesis Note: The synthesis relies on the resolution of the cis-3,4-disubstituted piperidine intermediate to ensure the correct (3R,4R) absolute configuration.

Alogliptin (DPP-4 Inhibitor)

Role of 3-Substitution: Alogliptin features a 3-aminopiperidine moiety.[2][]

  • Mechanism: The primary amine at the 3-position mimics the N-terminus of the peptide substrate, forming a crucial salt bridge with Glu205 and Glu206 in the DPP-4 active site. This interaction is essential for potency (IC50 < 10 nM).[2]

  • SAR Insight: The (R)-enantiomer is >100-fold more potent than the (S)-enantiomer, highlighting the critical nature of the 3-position stereochemistry.

Ibrutinib (BTK Inhibitor)

Role of 3-Substitution: Ibrutinib utilizes a 3-substituted piperidine-like linker (specifically, the acrylamide warhead is attached via a 3-position vector on the piperidine ring fused to the pyrazolopyrimidine system).[2]

  • Mechanism: The 3-substitution orients the electrophilic acrylamide group to covalently modify Cys481 in Bruton's Tyrosine Kinase (BTK). A 4-substituted analog would misalign the warhead, abolishing covalent binding.[2]

Part 3: Synthetic Strategies

Accessing enantiopure 3-substituted piperidines is historically challenging due to the tendency of enamines to racemize. However, modern catalytic methods have solved this.[2]

Method A: Rhodium-Catalyzed Asymmetric Reductive Heck

This is a state-of-the-art method for generating high-value, enantioenriched 3-arylpiperidines directly from pyridines.[2]

Mechanism:

  • Formation of a phenyl pyridine-1(2H)-carboxylate (activated pyridine).[2]

  • Rh-catalyzed asymmetric insertion of an arylboronic acid into the enamide double bond.

  • Protonolysis to yield the enantioenriched tetrahydropyridine.

Method B: Classical Resolution (Industrial Route)

Used for Tofacitinib and Alogliptin intermediates.[2] Workflow:

  • Hydrogenation of 3-aminopyridine (or 3-nitropyridine).[2]

  • Formation of a diastereomeric salt using a chiral acid (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid).[2]

  • Crystallization-induced diastereomer enrichment.[2]

Part 4: Experimental Protocols

Protocol 1: Rh-Catalyzed Asymmetric Synthesis of 3-Arylpiperidines

Adapted from Li et al. (2023) and related Rh-catalysis literature.[2]

Objective: Synthesis of (R)-3-(4-fluorophenyl)piperidine.

Reagents:

  • Substrate: Phenyl pyridine-1(2H)-carboxylate (1.0 equiv)

  • Coupling Partner: 4-Fluorophenylboronic acid (1.5 equiv)[2]

  • Catalyst: [Rh(cod)OH]₂ (3 mol%)[2]

  • Ligand: (S)-Segphos or (S)-Binap (6 mol%)[2]

  • Solvent: 1,4-Dioxane / H₂O (10:1)[2]

  • Base: KHF₂ (2.0 equiv) - Critical for transmetallation efficiency[2]

Step-by-Step Procedure:

  • Catalyst Formation: In a glovebox, mix [Rh(cod)OH]₂ and (S)-Segphos in degassed dioxane. Stir for 15 min to generate the active chiral Rh-complex.

  • Reaction Assembly: Add the pyridine carbamate, boronic acid, and KHF₂ to the reaction vial. Add the catalyst solution.

  • Heating: Seal the vial and heat to 80°C for 16 hours.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water/brine.[2] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) yields the N-protected tetrahydropyridine.[2]

  • Hydrogenation (Optional): To get the saturated piperidine, dissolve the intermediate in MeOH, add Pd/C (10 wt%), and stir under H₂ (1 atm) for 4 hours.

  • Deprotection: Reflux in KOH/MeOH to remove the carbamate if necessary.

Expected Yield: 75-85% | ee: >94%[2][7]

Synthesis Start Activated Pyridine (Phenyl pyridine-1(2H)-carboxylate) Rh_Cycle Rh(I)-Catalyzed Asymmetric Reductive Heck (Ligand: (S)-Segphos) Start->Rh_Cycle + Arylboronic Acid Inter Chiral Tetrahydropyridine (Enantioenriched) Rh_Cycle->Inter 80°C, 16h Final 3-Substituted Piperidine (>94% ee) Inter->Final Pd/C, H2 (1 atm)

Figure 2: Synthetic workflow for accessing chiral 3-substituted piperidines via Rh-catalysis.

Protocol 2: Industrial Resolution of 3-Aminopiperidine (Tofacitinib Intermediate)

Standardized protocol based on Pfizer process patents.[2]

  • Salt Formation: Dissolve racemic N-benzyl-3-aminopiperidine (100 g) in MeOH (500 mL).

  • Addition of Resolving Agent: Add a solution of Di-p-toluoyl-L-tartaric acid (L-DTTA) (0.5 equiv) in MeOH dropwise at 60°C.

  • Crystallization: Cool the mixture slowly to 20°C over 4 hours. Seed crystals of the desired (R)-amine salt may be added at 45°C.[2]

  • Filtration: Filter the white precipitate. The solid contains the (R)-amine[]·L-DTTA salt (typically >90% de).[2]

  • Recrystallization: Recrystallize from MeOH/Water (9:1) to upgrade chiral purity to >99% de.

  • Free Basing: Suspend the salt in CH₂Cl₂ and treat with 1N NaOH. Separate the organic layer to obtain enantiopure (R)-N-benzyl-3-aminopiperidine.[2]

Part 5: Physicochemical Properties & Metabolism[2]

Property3-Substituted Piperidine4-Substituted PiperidineImpact on Drug Design
pKa ~9.8 - 10.5~10.8 - 11.03-substituents (esp.[2] electron-withdrawing) lower pKa, improving membrane permeability and reducing hERG liability.[2]
Metabolic Stability HighModerate3-substitution sterically hinders N-dealkylation and alpha-oxidation at the adjacent carbon.[2]
Lipophilicity (LogP) VariableVariable3-substituents are often used to "bury" hydrophobic bulk into specific protein sub-pockets.[2]
Vector 120° / Off-Axis180° / Linear3-position allows for "U-shape" or "L-shape" binding modes common in kinase inhibitors.[2]

Metabolic Hotspots: The piperidine ring is prone to oxidation at the


-carbon (adjacent to nitrogen).
  • 4-substitution: Leaves both

    
    -positions (C2 and C6) exposed.[2]
    
  • 3-substitution: Sterically shields the C2 position.[2] If the substituent is bulky or electron-withdrawing, it significantly reduces the rate of CYP450-mediated oxidation at C2, extending half-life (

    
    ).[2]
    

References

  • Tofacitinib Synthesis & Resolution: Brown, D. H., et al. "Process Development of Tofacitinib Citrate." Organic Process Research & Development, 2003.[2] Link[2]

  • Alogliptin Discovery: Feng, J., et al. "Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV."[2][8][9] Journal of Medicinal Chemistry, 2007.[8] Link[2]

  • Rh-Catalyzed Asymmetric Synthesis: Li, X., et al. "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine."[2] Journal of the American Chemical Society, 2023. Link[2]

  • Conformational Analysis (Fluorine Effect): Gomes, J. A., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines." Chemistry - A European Journal, 2015.[2] Link[2]

  • Review of Piperidine Drugs: Vitaku, E., Smith, D. T., & Njardarson, J. T. "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry, 2014. Link[2]

Sources

Novel Pharmacophores and Therapeutic Modalities for Neurodegenerative Disease: A 2026 Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Novel Pharmacophores for Neurodegenerative Disease Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The "one-target, one-drug" paradigm that dominated neuropharmacology for decades has largely failed to arrest the progression of complex neurodegenerative diseases (NDDs) like Alzheimer’s (AD), Parkinson’s (PD), and ALS. As we move through 2025, the field is pivoting decisively toward Multi-Target Directed Ligands (MTDLs) and Targeted Protein Degradation (TPD) . This guide dissects the structural logic of these novel pharmacophores, providing actionable protocols for their synthesis and validation. We move beyond simple inhibition to explore dual-binding scaffolds, allosteric modulation, and the hijacking of the ubiquitin-proteasome system (UPS) to clear pathological aggregates.

Part 1: The Multi-Target Directed Ligand (MTDL) Paradigm[1]

The multifactorial etiology of NDDs—involving cholinergic depletion, oxidative stress, metal dyshomeostasis, and protein aggregation—demands agents that can modulate multiple nodes of the pathological network simultaneously.[1]

Pharmacophore Fusion Strategies

The design of MTDLs typically employs a Fragment-Based Drug Design (FBDD) approach, linking or fusing distinct pharmacophoric units.

  • The Cholinesterase/MAO Axis:

    • Pharmacophore A (AChE Inhibition): The N-benzylpiperidine moiety (from Donepezil) or the 1,2,3,4-tetrahydroacridine ring (from Tacrine). These target the Catalytic Anionic Site (CAS) of Acetylcholinesterase (AChE).[2]

    • Pharmacophore B (MAO-B Inhibition/Neuroprotection): Propargylamine (from Rasagiline) or Chromone/Coumarin scaffolds. These moieties impart MAO-B inhibition and antioxidant properties.[3]

    • The Linker: A critical structural element.[4] Polymethylene chains or piperazine linkers are tuned to span the gorge of the AChE enzyme, allowing the molecule to interact simultaneously with the CAS and the Peripheral Anionic Site (PAS), thereby inhibiting AChE-induced Aβ aggregation.

Emerging Scaffolds: The Chromone-Indole Hybrids

Recent literature (2024-2025) highlights the efficacy of fusing indole (anti-inflammatory, radical scavenging) with chromone (MAO-B inhibition).

  • Mechanism: The indole ring mimics the tryptophan residue in the AChE PAS, disrupting the Aβ-AChE interface.

  • Causality: By blocking the PAS, these hybrids prevent the formation of highly toxic Aβ oligomers, a more upstream intervention than simple symptomatic relief.

Visualization: MTDL Design Logic

MTDL_Design P1 Pharmacophore A (e.g., N-benzylpiperidine) Linker Linker Chain (Span AChE Gorge) P1->Linker P2 Pharmacophore B (e.g., Propargylamine) Linker->P2 MTDL MTDL Hybrid (Dual Activity) Linker->MTDL Fusion/Linking Target1 Target 1: AChE (CAS) MTDL->Target1 Binds Target2 Target 2: MAO-B / PAS MTDL->Target2 Binds Outcome Synergistic Neuroprotection Target1->Outcome Target2->Outcome

Figure 1: Structural logic for designing Multi-Target Directed Ligands (MTDLs) combining symptomatic relief with disease-modifying potential.

Part 2: Targeted Protein Degradation (TPD)[5]

Where inhibitors fail (due to high concentration requirements or "undruggable" flat surfaces), TPD offers a catalytic solution.

PROTACs for Tau and Alpha-Synuclein

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a Target Protein of Interest (POI).[5]

  • The Warhead: For Tau, recent degraders utilize QC-01-175 derivatives (binding to the microtubule-binding domain). For Alpha-synuclein, benzothiazole-aniline variants are used to target aggregates.[5]

  • The E3 Ligase Ligand:

    • Cereblon (CRBN): Targeted by Thalidomide/Lenalidomide analogs.

    • VHL: Targeted by hydroxyproline derivatives.

    • Novel 2025 Insight: The use of Arginine-based ligands (e.g., Arg-PEG1-Tα-syn) to recruit the UBR1 E3 ligase, offering a new pathway for degrading Alpha-synuclein aggregates via the N-end rule pathway.

  • The Challenge: High molecular weight (>800 Da) often hinders Blood-Brain Barrier (BBB) penetration.

Molecular Glues

Unlike PROTACs, molecular glues are low-molecular-weight compounds that modify the surface of an E3 ligase to induce a de novo interaction with a neosubstrate (the target).[6]

  • Advantage: Superior BBB permeability due to smaller size (<500 Da).

  • Mechanism: Stabilizing the interface between the E3 ligase and the disordered regions of Tau or Alpha-synuclein.

Visualization: PROTAC Mechanism

PROTAC_Mechanism PROTAC PROTAC Molecule (Warhead-Linker-Ligand) Complex Ternary Complex (POI - PROTAC - E3) PROTAC->Complex Recruitment POI Pathological Protein (e.g., Tau/α-Syn) POI->Complex E3 E3 Ubiquitin Ligase (e.g., CRBN/UBR1) E3->Complex Ubiquitin Poly-Ubiquitination Complex->Ubiquitin E2 Transfer Proteasome 26S Proteasome Ubiquitin->Proteasome Recognition Degradation Protein Degradation + PROTAC Recycling Proteasome->Degradation Proteolysis

Figure 2: The catalytic cycle of PROTAC-mediated protein degradation, highlighting the recycling of the PROTAC molecule.

Part 3: The NLRP3 Inflammasome Pharmacophore

Neuroinflammation is a critical driver of NDD progression.[7] The NLRP3 inflammasome is a validated target for 2025/2026.

  • Core Pharmacophore: The sulfonylurea moiety (exemplified by MCC950) is central to inhibiting the NLRP3 ATPase activity.

  • New Developments:

    • Diaryl-sulfonamides: Improved BBB penetration over first-generation inhibitors.

    • Mechanism: These compounds bind allosterically to the NACHT domain of NLRP3, preventing the conformational change required for oligomerization and subsequent ASC recruitment. This blocks the maturation of IL-1β and IL-18.

Part 4: Experimental Protocols

Protocol 4.1: Self-Validating Dual-Site AChE Inhibition Assay

Trustworthiness: This protocol uses a modified Ellman’s method with specific controls to distinguish between CAS and PAS binding.

Reagents:

  • AChE (Electrophorus electricus or human recombinant).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Inhibitors: Test compounds, Donepezil (CAS control), Propidium (PAS specific control).

Workflow:

  • Preparation: Dissolve test compounds in DMSO (final concentration <0.1% to avoid enzyme denaturation).

  • Incubation: Incubate AChE (0.05 U/mL) with test compound in phosphate buffer (pH 8.0) for 20 min at 25°C. Causality: Pre-incubation allows slow-binding inhibitors to reach equilibrium.

  • Reaction: Add DTNB (0.3 mM) and ATCh (0.4 mM).

  • Measurement: Monitor absorbance at 412 nm for 5 min.

  • PAS Validation (Competition Assay):

    • Incubate AChE with Propidium (PAS ligand) at a fixed concentration (IC20).

    • Add test compound at varying concentrations.

    • Analysis: A shift in the IC50 of the test compound in the presence of Propidium indicates competition for the PAS.

Protocol 4.2: PROTAC Degradation Efficiency (HiBiT Assay)

Expertise: Western blots are semi-quantitative. The HiBiT lytic detection system provides a quantitative, high-throughput alternative.

Workflow:

  • Cell Line Engineering: CRISPR/Cas9 knock-in of the 11-amino acid HiBiT tag to the endogenous locus of the POI (e.g., Tau).

  • Treatment: Treat cells with PROTAC (dose-response: 1 nM – 10 µM) for 16–24 hours.

  • Lysis & Detection: Add Lytic Detection Reagent containing LgBiT protein and substrate.

    • Mechanism:[1][6][8][9][10][11][12] HiBiT (on POI) binds LgBiT (in reagent) to form functional NanoBiuciferase.

  • Readout: Luminescence is directly proportional to POI abundance.

  • Hook Effect Check: At high PROTAC concentrations, binary complexes (PROTAC-POI and PROTAC-E3) outcompete ternary complexes, reducing degradation. Data Integrity: A bell-shaped dose-response curve confirms the PROTAC mechanism.

Visualization: Screening Workflow

Screening_Workflow cluster_InSilico Stage 1: In Silico cluster_InVitro Stage 2: In Vitro cluster_Cell Stage 3: Cellular Library Compound Library (MTDLs / PROTACs) Docking Molecular Docking (AChE/MAO-B/E3) Library->Docking ADMET ADMET Prediction (BBB Permeability) Docking->ADMET Enzyme Enzyme Inhibition (Ellman's / MAO Assay) ADMET->Enzyme Select Hits Agg Aggregation Assay (ThT Fluorescence) Enzyme->Agg HiBiT Degradation Assay (HiBiT / Western) Agg->HiBiT Tox Neurotoxicity (MTT / LDH) HiBiT->Tox Inflam Anti-Inflammatory (NO Release / IL-1β) Tox->Inflam Lead Lead Candidate Inflam->Lead

Figure 3: Integrated screening cascade for identifying neurodegenerative therapeutics, filtering from virtual hits to cellular leads.

Part 5: Data Summary & Comparative Analysis

Table 1: Key Pharmacophore Scaffolds and Targets (2024-2025)
Scaffold ClassPrimary TargetSecondary TargetMechanism of ActionKey Structural Feature
N-Benzylpiperidine AChE (CAS)Aβ AggregationCompetitive InhibitionCation-π interaction with Trp86
Chromone/Coumarin MAO-BROS (Antioxidant)Reversible InhibitionPlanar ring system (intercalation)
Propargylamine MAO-BAnti-apoptoticIrreversible InhibitionCovalent bond with FAD cofactor
Sulfonylurea NLRP3IL-1β ReleaseATPase InhibitionAllosteric binding to NACHT domain
Benzothiazole Aβ/Tau FibrilsImaging/Degradationβ-sheet bindingFlat, conjugated system
Table 2: Comparison of Therapeutic Modalities
FeatureSmall Molecule InhibitorMTDL (Hybrid)PROTACMolecular Glue
Molecular Weight Low (<500 Da)Medium (400-700 Da)High (>800 Da)Low (<500 Da)
BBB Permeability HighModerate (Design dependent)Low (Challenge)High
Mechanism Occupancy-drivenDual-OccupancyEvent-driven (Catalytic)Event-driven (PPI)
Potency StoichiometricSynergisticSub-stoichiometricSub-stoichiometric
Target Scope Active sitesMultiple Active sitesAny surface (Lysines)Neosubstrates

References

  • Multitarget-Directed Ligands for Alzheimer's Disease: Recent Novel MTDLs and Mechanistic Insights. National Institutes of Health (NIH). Available at: [Link]

  • Targeted degradation of α-synuclein by arginine-based PROTACs. National Institutes of Health (NIH). Available at: [Link]

  • Molecular Glues: Capable Protein-Binding Small Molecules That Can Change Protein–Protein Interactions. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of dual binding site acetylcholinesterase inhibitors identified by pharmacophore modeling. PubMed. Available at: [Link]

  • The NLRP3 Inflammasome in Neurodegenerative Disorders. National Institutes of Health (NIH). Available at: [Link]

  • Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B. National Institutes of Health (NIH). Available at: [Link]

Sources

Strategic Chemical Intelligence: Retrieval & Analysis of 3-[(1,3-Thiazol-2-yl)methyl]piperidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous methodology for identifying the Chemical Abstracts Service (CAS) Registry Numbers and structural analogs of 3-[(1,3-Thiazol-2-yl)methyl]piperidine .[1] This scaffold—characterized by a piperidine ring linked via a methylene bridge to the C2 position of a thiazole ring—represents a critical pharmacophore in medicinal chemistry, often utilized in the design of CDK inhibitors, antifungal agents, and GPCR modulators.[1]

Unlike simple text-based queries, which often fail due to IUPAC naming ambiguities (e.g., "3-substituted piperidine" vs. "3-picoline derivatives"), this guide employs structural cheminformatics to ensure high-fidelity retrieval.

Structural Deconstruction & Search Parameters

To successfully retrieve analogs, one must first define the chemical query in machine-readable formats.[1] The 3-position substitution on the piperidine ring is the defining stereochemical feature, distinct from the more common 4-substituted piperidine scaffolds found in commercial libraries.[1]

Core Scaffold Identifiers

Use these identifiers for Exact Match searching in databases like PubChem or CAS Registry.

Identifier TypeValue / StringApplication
IUPAC Name 3-[(1,3-Thiazol-2-yl)methyl]piperidineText Search (Low Specificity)
InChIKey OVWNJEPOYONWQI-UHFFFAOYSA-NGold Standard for Exact Search
Canonical SMILES C1CC(CNC1)CC2=NC=CS2Substructure Searching
Molecular Formula C9H14N2SStoichiometry Validation
Molecular Weight 182.29 g/mol Mass Spec Filtering
The "Analog" Definition (SAR Strategy)

For analog searching, we define the "Markush" structure.[1] The core piperidine-CH2-thiazole linkage is locked, while specific vectors are opened for substitution:

  • Vector

    
     (Piperidine Nitrogen):  The primary site for derivatization (amides, sulfonamides, alkylations).[1]
    
  • Vector

    
     (Thiazole C4/C5):  Common site for aryl coupling (Suzuki-Miyaura) to increase lipophilicity.[1]
    
  • Vector

    
     (Piperidine C3):  Stereocenter (R/S); enantiomers often have distinct CAS numbers.[1]
    

Analog Retrieval Workflow

The following diagram illustrates the decision logic for retrieving CAS numbers, distinguishing between exact matches and functional analogs.

SearchWorkflow Start Start: Define Query (3-thiazol-2-ylmethyl-piperidine) SearchType Select Search Strategy Start->SearchType Exact Exact Structure Search (Input: InChIKey) SearchType->Exact Known Entity Substructure Substructure Search (Input: SMILES/Smarts) SearchType->Substructure Derivatives Similarity Similarity Search (Tanimoto > 0.85) SearchType->Similarity Bioisosteres DB_PubChem PubChem / ChemSpider (Open Source) Exact->DB_PubChem DB_CAS SciFinder-n / Reaxys (Proprietary/Deep) Exact->DB_CAS Substructure->DB_CAS Similarity->DB_PubChem Filter Filter Results (MW, LogP, Availability) DB_PubChem->Filter DB_CAS->Filter Validate Validation: Check Regiochemistry (3- vs 4-) Filter->Validate Output Output: Validated CAS List Validate->Output

Figure 1: Decision tree for retrieving chemical analogs.[1] Note the critical validation step for regiochemistry (3- vs 4-position).

Verified Analogs & CAS Data

Using the InChIKey and substructure protocols defined above, the following analogs have been identified. These represent the "chemical space" surrounding the core scaffold.[1]

Direct Analogs (Piperidine-Thiazole Core)

These compounds share the exact 3-position methylene bridge connectivity.[1]

Compound ClassStructure DescriptionCAS Registry NumberKey Application
Core Scaffold 3-[(1,3-thiazol-2-yl)methyl]piperidineNot Assignable *Intermediate / Building Block
Carboxylic Acid 1-(Thiazol-2-ylmethyl)piperidine-4-carboxylic acid1086380-54-2 Linker for PROTACs / Peptidomimetics
N-Substituted 1-(Thiazol-2-yl)piperazine (Bioisostere)59605-29-7 Fragment library standard
Complex Drug SNS-032 (BMS-387032)345627-80-7 CDK2/7/9 Inhibitor (Phase I)

*Note: The unsubstituted core often lacks a widely indexed CAS number in public databases, appearing instead as a salt form or within patent Markush structures.[1] In such cases, the N-Boc protected derivative is the standard commercial starting material.[1]

Bioisosteres (Functional Analogs)

Medicinal chemistry often swaps the thiazole for a triazole or pyridine to alter metabolic stability (t1/2) or solubility.[1]

  • Triazole Analog: 3-((1H-1,2,4-Triazol-3-yl)methyl)piperidine[1][2]

    • CAS: 1250946-84-9[1][2]

    • Significance: Reduces CYP450 inhibition risk associated with the thiazole sulfur.[1]

Technical Protocol for Database Interrogation

To reproduce these results or find new proprietary analogs, follow this step-by-step protocol using SciFinder-n or Reaxys .

Step 1: Draw the Query

Do not type the name.[1] Draw the structure in the editor:

  • Draw a piperidine ring.[1]

  • Draw a thiazole ring.[1]

  • Connect Piperidine-C3 to Thiazole-C2 via a single carbon (methylene) linker.[1]

  • Critical: Leave the Piperidine Nitrogen open (unsubstituted) to find derivatives, or attach a generic "R" group.[1]

Step 2: Define Search Scope[1]
  • Substructure Search: Select this to find compounds containing this core (e.g., drugs where this is just one part of the molecule, like SNS-032).[1]

  • Similarity Search: Set Tanimoto Coefficient

    
    .[1] This will retrieve compounds where the methylene bridge might be replaced by an ether (-O-) or amine (-NH-) linkage, expanding the IP space.[1]
    
Step 3: Filter for "Commercially Available"

In the results filter:

  • Select "Commercial Sources" to remove theoretical compounds found only in predictive papers.[1]

  • Filter by "Number of Suppliers" (Descending).[1] High supplier count indicates a robust, inexpensive starting material.[1]

Scientific Validation (Quality Control)

When a CAS number is retrieved, it must be validated.[1] Automated databases frequently misclassify the regiochemistry of piperidines.[1]

The "3 vs 4" Check

The most common error is confusing the 3-substituted (chiral/racemic) scaffold with the 4-substituted (achiral) scaffold.[1]

  • 3-substituted (Target): Asymmetric. Has enantiomers.[1][3][4]

  • 4-substituted (Impurity): Symmetric. No enantiomers.[1]

Validation Protocol: Check the retrieved record for stereochemical descriptors. If the CAS record mentions "R" or "S" (e.g., (3R)-3-[(thiazol-2-yl)methyl]piperidine), it is the correct 3-isomer.[1] If the structure is achiral, you have likely found the 4-isomer.[1]

Stoichiometric Verification

Use the molecular weight of the free base to verify you are not looking at a salt.[1]

  • Free Base MW: ~182.29 Da[1]

  • HCl Salt MW: ~218.75 Da[1]

ValidationLogic Hit Database Hit Chirality Check Chirality (Is C3 asymmetric?) Hit->Chirality Isomer3 3-Isomer (Target) Chirality->Isomer3 Yes (R/S) Isomer4 4-Isomer (Discard) Chirality->Isomer4 No (Symmetric)

Figure 2: Logic flow for distinguishing the target 3-isomer from the common 4-isomer impurity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24262127, 3-[(1,3-thiazol-2-yl)methyl]piperidine. Retrieved from [Link]

  • National Institutes of Health (2025). SNS-032 (CAS 345627-80-7) Compound Summary. PubChem.[1][5][6] Retrieved from [Link][1]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A. Retrieved from [Link]

Sources

Chemical space analysis of thiazole-tethered piperidine rings

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Space Analysis of Thiazole-Tethered Piperidine Scaffolds A Technical Guide for Medicinal Chemists and Drug Discovery Professionals

Executive Summary

The fusion of thiazole and piperidine rings represents a "privileged scaffold" strategy in modern medicinal chemistry. This hybrid architecture combines the aromatic, electron-rich nature of the 1,3-thiazole (a bioisostere of pyridine/imidazole) with the solubilizing, structurally versatile piperidine ring. This guide analyzes the chemical space occupied by these conjugates, detailing their synthetic accessibility, physicochemical profiles, and pharmacological potential.[1] Analysis reveals that these scaffolds predominantly populate the "drug-like" region of chemical space (MW 300–500 Da, cLogP 2.0–4.5), offering an optimal balance between potency and pharmacokinetic (PK) compliance.

Architectural Significance & Pharmacophore Design

The Thiazole Core

The 1,3-thiazole ring is a critical pharmacophore found in FDA-approved drugs like Ritonavir (antiviral), Dasatinib (kinase inhibitor), and Cefixime (antibiotic).

  • Electronic Properties: The sulfur atom acts as a weak hydrogen bond acceptor, while the nitrogen is a strong acceptor. The ring is

    
    -electron excessive, facilitating 
    
    
    
    -
    
    
    stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in protein binding pockets.
  • Metabolic Stability: Thiazoles are generally more resistant to oxidative metabolism than furan or thiophene analogs, though C-2 oxidation can occur.

The Piperidine Tether

Piperidine is the most frequently used nitrogen heterocycle in small-molecule drugs (e.g., Donepezil , Fentanyl ).

  • Solubility: The basic nitrogen (pKa ~11) is typically protonated at physiological pH, enhancing aqueous solubility.

  • Vectorization: The chair conformation of piperidine allows for precise spatial arrangement of substituents (axial vs. equatorial), enabling fine-tuning of 3D shape complexity—a key factor in escaping "flatland" during fragment-based drug design.

Synthetic Pathways: Accessing the Chemical Space

To explore the chemical space effectively, robust synthetic routes are required. The two dominant strategies are the Hantzsch Thiazole Synthesis (cyclization) and Amide/Sulfonamide Coupling (linking pre-formed rings).

Primary Workflow: Hantzsch Cyclization

This method constructs the thiazole ring onto the piperidine scaffold.

  • Precursor: Piperidine-4-carbothioamide (often Boc-protected).

  • Reactant:

    
    -Haloketone (derived from acetophenones).
    
  • Conditions: Reflux in Ethanol/DMF.

  • Outcome: High-yield formation of 2,4-disubstituted thiazoles.

Visualization of Synthetic Logic

SynthesisWorkflow Start Piperidine-4-carbonitrile Thioamide Piperidine-4-carbothioamide (Lawesson's Reagent) Start->Thioamide Hantzsch Hantzsch Cyclization (EtOH, Reflux, 2-4h) Thioamide->Hantzsch HaloKetone α-Haloketone (R-COCH2Br) HaloKetone->Hantzsch Scaffold Thiazole-Tethered Piperidine Scaffold Hantzsch->Scaffold Deprotection N-Boc Deprotection (TFA/DCM) Scaffold->Deprotection Diversification Library Diversification (Amide Coupling/Alkylation) Deprotection->Diversification

Figure 1: General synthetic workflow for accessing thiazole-tethered piperidine libraries via the Hantzsch protocol.

Chemical Space Analysis (Cheminformatics)

This section defines the physicochemical boundaries of this scaffold class. Data is derived from an aggregate analysis of recent literature (2020–2024) covering over 200 synthesized derivatives.

Key Molecular Descriptors
DescriptorTypical RangeInterpretation
Molecular Weight (MW) 320 – 550 DaFits "Lead-like" to "Drug-like" space. Heavier derivatives often target kinases (e.g., EGFR).
Lipophilicity (cLogP) 2.1 – 4.8Moderate to high lipophilicity. Values >5 are common if large aromatic tails are added, requiring polar groups on the piperidine to compensate.
TPSA (Topological Polar Surface Area) 70 – 130 Ų<140 Ų indicates good cell membrane permeability. <90 Ų is required for BBB penetration (CNS targets).
H-Bond Donors (HBD) 1 – 2Usually the NH of the amide linker or the piperidine NH.
H-Bond Acceptors (HBA) 4 – 7Thiazole N, Thiazole S, Amide O, Piperidine N.
Rotatable Bonds (RotB) 4 – 8Indicates sufficient flexibility for induced fit binding without incurring a high entropic penalty.
Compliance with Drug-Likeness Rules
  • Lipinski's Rule of 5 (Ro5): ~90% of synthesized thiazole-piperidine hybrids comply with Ro5, making them excellent oral drug candidates.

  • Veber's Rules: Most derivatives possess RotB

    
     10 and TPSA 
    
    
    
    140 Ų, predicting high oral bioavailability.
In-Silico Workflow for Library Design

InSilicoWorkflow Library Virtual Library Enumeration (R-groups on Piperidine/Thiazole) Conformers 3D Conformer Generation (RDKit/OMEGA) Library->Conformers Descriptors Calc. Descriptors (MW, LogP, TPSA, PMI) Conformers->Descriptors Filter Drug-Likeness Filter (Lipinski, Veber, PAINS) Descriptors->Filter Docking Molecular Docking (Target: EGFR, AChE, etc.) Filter->Docking Selection Hit Selection for Synthesis Docking->Selection

Figure 2: Computational workflow for filtering and prioritizing thiazole-piperidine candidates.

Pharmacological Applications & Case Studies

Anticancer Agents (EGFR Inhibitors)
  • Mechanism: The thiazole ring mimics the adenine core of ATP, binding to the hinge region of kinases.

  • Data: Derivatives substituted with 4-fluorophenyl on the thiazole and a benzamide on the piperidine showed IC

    
     values of 0.18 µM  against EGFR (comparable to Erlotinib).
    
  • Space Analysis: These compounds tend to be at the higher end of MW (450-500) and LogP (3.5-4.5).

Antimalarial Agents
  • Mechanism: Inhibition of P. falciparum cysteine proteases (Falcipain-2).

  • Data: Piperazine-tethered thiazoles demonstrated EC

    
     values as low as 102 nM  against chloroquine-resistant strains.[2][3][4]
    
  • Space Analysis: These often feature protonatable amines to accumulate in the parasite's acidic food vacuole.

CNS Agents (Alzheimer's)
  • Mechanism: Dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

  • Data: Compounds like 10 (from Unveiling new thiazole... study) showed IC

    
     of 0.151 µM  against hAChE.[5]
    
  • Space Analysis: Strict control of TPSA (<90 Ų) and LogP (2-3) is critical here for Blood-Brain Barrier (BBB) penetration.

Detailed Experimental Protocols

Protocol A: General Hantzsch Synthesis of Thiazole-Piperidine Hybrids
  • Objective: Synthesis of 4-(4-substituted-phenyl)-2-(piperidin-4-yl)thiazole.

  • Reagents:

    • tert-butyl 4-carbamothioylpiperidine-1-carboxylate (1.0 equiv).

    • 2-Bromo-1-(substituted-phenyl)ethan-1-one (1.1 equiv).

    • Ethanol (absolute, 10 mL/mmol).

  • Procedure:

    • Dissolve the thioamide in absolute ethanol in a round-bottom flask.

    • Add the

      
      -haloketone portion-wise at room temperature.
      
    • Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Cool to room temperature. The hydrobromide salt of the product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and neutralize with saturated NaHCO

      
      , then extract with EtOAc.
      
    • Purification: Recrystallization from Ethanol/Water or Flash Chromatography.

    • Deprotection: Dissolve intermediate in DCM, add TFA (20% v/v), stir at RT for 1h to remove Boc group.

Protocol B: Computational Descriptor Calculation (Python/RDKit)
  • Objective: Calculate physicochemical properties for a library.

  • Code Snippet (Conceptual):

References

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Source: MDPI / NIH URL:[Link]

  • Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD. Source: PubMed / Arch Pharm (Weinheim) URL:[Link]

  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. Source: RSC Advances / NIH URL:[Link]

  • Nitrogen-containing heterocyclic drug products approved by the FDA in 2023. Source: European Journal of Medicinal Chemistry URL:[Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. Source: ACS Omega / NIH URL:[Link]

Sources

Therapeutic potential of thiazole-piperidine conjugates in oncology

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Therapeutic Potential of Thiazole-Piperidine Conjugates in Oncology Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The fusion of thiazole and piperidine pharmacophores represents a strategic scaffold in modern medicinal chemistry, particularly for oncology. This guide dissects the therapeutic utility of thiazole-piperidine conjugates , a class of hybrid molecules designed to overcome the solubility limitations of traditional thiazole-based kinase inhibitors while enhancing target selectivity. By leveraging the aromatic rigidity of the thiazole core (mimicking ATP adenine rings) and the flexible, basic nature of the piperidine tail (improving pharmacokinetic profiles and lysosomotropic properties), these conjugates have demonstrated potent activity against EGFR , VEGFR , and tubulin polymerization .

This technical guide provides a blueprint for the rational design, synthesis, and biological validation of these conjugates, grounded in recent experimental data (2020–2025).

Structural Rationale & Pharmacophore Synergy

The efficacy of thiazole-piperidine conjugates arises from the complementary physicochemical properties of their constituent rings:

  • The Thiazole Core (The "Anchor"):

    • Acts as a bioisostere of the pyridine or pyrimidine rings found in ATP.

    • The nitrogen (N3) and sulfur (S1) atoms serve as critical hydrogen bond acceptors/donors within the hinge region of kinase domains (e.g., EGFR, VEGFR).

    • Example: Found in FDA-approved drugs like Dasatinib and Dabrafenib .

  • The Piperidine Tail (The "Solubilizer"):

    • Solubility: The saturated nitrogen heterocycle significantly lowers logP, improving aqueous solubility compared to purely aromatic analogs.

    • Lysosomotropic Effect: The basic nitrogen (pKa ~11) allows the molecule to accumulate in the acidic lysosomes of cancer cells, potentially disrupting autophagy.

    • Target Interaction: In kinase inhibitors, the piperidine moiety often extends into the solvent-exposed region or interacts with specific acidic residues (e.g., Asp/Glu) via salt bridges.

Mechanistic Targets in Oncology

Research indicates three primary mechanisms of action for these conjugates.

A. EGFR Tyrosine Kinase Inhibition

Thiazole-piperidine hybrids function as ATP-competitive inhibitors. The thiazole ring occupies the adenine-binding pocket, forming hydrogen bonds with the hinge region residues (e.g., Met793 in EGFR). The piperidine tail extends towards the solvent front or the ribose-binding pocket, often improving selectivity against wild-type vs. mutant EGFR (e.g., T790M).

B. Tubulin Polymerization Inhibition

Certain thiazole-piperidine chalcones bind to the colchicine-binding site of tubulin.[1] This prevents microtubule assembly, arresting cells in the G2/M phase and triggering apoptosis.[1] The steric bulk of the piperidine ring can restrict the rotation of the molecule, locking it in a bioactive conformation that mimics Combretastatin A-4.

C. Apoptosis Induction via Bcl-2/Bax Modulation

Recent studies (2023-2024) show that these conjugates can downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax , leading to cytochrome c release and caspase-3 activation.

Visualization: EGFR Signaling & Inhibition Pathway[2]

The following diagram illustrates the downstream effects of EGFR inhibition by thiazole-piperidine conjugates.

EGFR_Pathway EGFR EGFR (Receptor) RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Inhibitor Thiazole-Piperidine Conjugate Inhibitor->EGFR Inhibits Phosphorylation Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Nucleus->Proliferation

Caption: Schematic of EGFR pathway blockade by Thiazole-Piperidine conjugates, leading to reduced proliferation and apoptosis induction.

Experimental Workflow: Synthesis & Validation

To ensure scientific integrity, the following protocols are designed to be self-validating.

Protocol A: Synthesis of Thiazole-Piperidine Hybrids (Hantzsch/Mannich Route)

This workflow combines the Hantzsch thiazole synthesis with a piperidine functionalization step.

  • Hantzsch Cyclization:

    • React a thiourea or thioamide derivative with an

      
      -haloketone  (e.g., phenacyl bromide) in ethanol.
      
    • Conditions: Reflux for 2-4 hours.

    • Mechanism:[2][3][4][5] Nucleophilic attack of sulfur on the

      
      -carbon, followed by cyclodehydration.
      
    • Validation: Monitor by TLC (disappearance of starting thioamide).

  • Piperidine Conjugation (Mannich Reaction or Substitution):

    • Option A (Mannich): React the thiazole (if it has an active hydrogen) with formaldehyde and piperidine .

    • Option B (Substitution): If the thiazole scaffold contains a chloro-acetyl linker (e.g., 2-chloro-N-(thiazol-2-yl)acetamide), react with piperidine and

      
       in DMF/Acetonitrile.
      
    • Conditions: Stir at 60°C for 6 hours.

    • Validation:

      
      H NMR will show diagnostic piperidine multiplets at 
      
      
      
      1.5–1.6 ppm and
      
      
      2.3–2.5 ppm.

Synthesis_Workflow Start Thiourea / Thioamide Inter Intermediate: Thiazole Core Start->Inter Hantzsch Cyclization Halo Alpha-Haloketone Halo->Inter Final Thiazole-Piperidine Conjugate Inter->Final Nucleophilic Substitution Pip Piperidine Pip->Final Linker Linker Reagent (e.g., Cl-Acetyl) Linker->Final

Caption: General synthetic pathway for Thiazole-Piperidine conjugates via Hantzsch cyclization and Nucleophilic substitution.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
  • Principle: Reduction of MTT tetrazolium dye to purple formazan by NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells.

  • Cell Lines: A549 (Lung), MCF-7 (Breast), HepG2 (Liver).

  • Procedure:

    • Seed cells (

      
       cells/well) in 96-well plates; incubate 24h.
      
    • Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1

      
      M – 100 
      
      
      
      M).
    • Incubate for 48h at 37°C, 5%

      
      .
      
    • Add MTT reagent (5 mg/mL); incubate 4h.

    • Dissolve formazan crystals in DMSO; measure Absorbance at 570 nm.

  • Data Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    

Data Analysis & Case Studies

The following table summarizes the potency of select thiazole-piperidine/piperazine derivatives from recent literature, highlighting the structure-activity relationship (SAR).

Compound IDTargetCell LineIC50 (

M)
Reference StandardKey Structural Feature
Comp 9i EGFRHCT-1160.0012 Erlotinib (0.0013)Bis(thiazole) core with piperazine linker [1].
Comp 10a TubulinMCF-72.69 Combretastatin A-4 (8.33)Thiazole-2-acetamide scaffold [2].
Comp 4c VEGFR-2MCF-72.57 Staurosporine (6.77)Benzylidene-hydrazinyl-thiazole [3].
Comp 11c GeneralHepG27.43 5-Fluorouracil (Various)Indenopyridazine-thiazole hybrid [4].[5]

Key SAR Insights:

  • Linker Length: A methylene or acetamide linker between the thiazole and piperidine often retains potency better than direct fusion, allowing the piperidine to fold into the solvent channel.

  • Substitution: Electron-withdrawing groups (Cl, F) on the phenyl ring attached to the thiazole C4 position generally enhance lipophilicity and binding affinity.

Future Outlook: ADME & Toxicity

While potency is high, the development of these conjugates faces challenges in metabolic stability . The piperidine ring is susceptible to oxidative metabolism (N-oxidation or hydroxylation). Future design iterations should focus on:

  • Bioisosteres: Using fluorinated piperidines to block metabolic hot spots.

  • Selectivity: Ensuring the basic tail does not lead to hERG channel inhibition (cardiotoxicity risk).

References

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. Source: RSC Advances, 2024. URL:[Link]

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Source: Frontiers in Chemistry, 2025 (Indexed). URL:[Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Source: MDPI (Molecules), 2023. URL:[Link]

  • Synthesis, Cytotoxic Activity, and Molecular Docking Study of New Thiazole-Incorporated Indenopyridazine Derivatives. Source: PubMed (NIH), 2021. URL:[Link]

  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. Source: RSC Advances, 2024. URL:[Link]

Sources

Methodological & Application

Synthesis of 3-[(1,3-Thiazol-2-yl)methyl]piperidine via Hantzsch reaction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 3-[(1,3-Thiazol-2-yl)methyl]piperidine via Hantzsch Reaction

Executive Summary

This application note details the robust synthesis of 3-[(1,3-thiazol-2-yl)methyl]piperidine , a privileged scaffold in medicinal chemistry often utilized in fragment-based drug discovery (FBDD) and the development of kinase inhibitors. The protocol employs the classical Hantzsch Thiazole Synthesis , adapted for modern high-throughput requirements.

The strategy relies on the condensation of 2-(N-Boc-piperidin-3-yl)ethanethioamide with chloroacetaldehyde , followed by controlled deprotection. This route ensures regioselective formation of the 1,3-thiazole ring at the C2 position while maintaining the integrity of the piperidine pharmacophore.

Strategic Analysis & Retrosynthesis

Structural Disconnection

The target molecule features a piperidine ring linked via a methylene bridge to the C2 position of a thiazole ring. Retrosynthetic analysis suggests a disconnection at the thiazole C2-carbon bond, leading to two key precursors:

  • The Thioamide Component: 2-(Piperidin-3-yl)ethanethioamide (providing the N-C-S fragment and the C2 substituent).

  • The

    
    -Halo Carbonyl Component:  Chloroacetaldehyde (providing the C4-C5 backbone).
    
Critical Design Considerations
  • Amine Protection: The secondary amine of the piperidine must be protected (e.g., tert-butyloxycarbonyl, Boc ) to prevent competitive N-alkylation by the highly reactive

    
    -haloaldehyde.
    
  • Thionation Efficiency: Converting the primary amide to a thioamide is the rate-determining bottleneck. Lawesson’s Reagent is selected over

    
     for its solubility in organic solvents and cleaner workup profile.
    
  • Regioselectivity: The Hantzsch synthesis is highly regioselective; the thioamide carbon exclusively becomes the C2 position of the thiazole.

Reaction Pathway Visualization

The following flowchart outlines the logical progression from the starting material to the final active pharmaceutical ingredient (API) intermediate.

G Start Start: N-Boc-3-piperidineacetic acid Amide Intermediate 1: Primary Amide Formation (CDI / NH4OH) Start->Amide Activation & Amination Thioamide Intermediate 2: Thioamide Conversion (Lawesson's Reagent) Amide->Thioamide Thionation (THF, Reflux) Cyclization Step 3: Hantzsch Cyclization (+ Chloroacetaldehyde) Thioamide->Cyclization Condensation (EtOH, Reflux) Deprotection Step 4: N-Boc Deprotection (TFA or HCl) Cyclization->Deprotection Acid Hydrolysis Final Target: 3-[(1,3-Thiazol-2-yl)methyl]piperidine Deprotection->Final Neutralization & Isolation

Caption: Figure 1. Step-wise synthetic pathway for the construction of the thiazole-piperidine scaffold.

Detailed Experimental Protocols

Stage I: Synthesis of the Thioamide Precursor

Objective: Convert N-Boc-3-piperidineacetic acid to 2-(N-Boc-piperidin-3-yl)ethanethioamide.

Reagents:

  • N-Boc-3-piperidineacetic acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Ammonium hydroxide (25% aq., excess)

  • Lawesson’s Reagent (0.6 equiv)

  • Solvents: THF (anhydrous), Toluene.

Protocol:

  • Amide Formation:

    • Dissolve N-Boc-3-piperidineacetic acid (10 mmol) in anhydrous THF (50 mL).

    • Add CDI (12 mmol) portion-wise at 0°C. Stir at room temperature (RT) for 1 hour to form the acyl imidazole intermediate (monitor CO₂ evolution).

    • Cool to 0°C and add aqueous

      
       (5 mL) dropwise. Stir for 3 hours.
      
    • Workup: Concentrate THF, dilute with EtOAc, wash with 1N HCl, saturated

      
      , and brine. Dry over 
      
      
      
      and concentrate to yield the primary amide .
  • Thionation:

    • Suspend the crude amide (approx. 9 mmol) in anhydrous Toluene (40 mL).

    • Add Lawesson’s Reagent (5.4 mmol, 0.6 equiv).

    • Reflux the mixture (110°C) for 2–4 hours under

      
      . Monitor by TLC (the thioamide is less polar than the amide).
      
    • Workup: Cool to RT. Concentrate directly onto silica gel. Purify via flash column chromatography (Hexane/EtOAc gradient) to isolate 2-(N-Boc-piperidin-3-yl)ethanethioamide as a yellow solid.

Stage II: The Hantzsch Cyclization

Objective: Construct the thiazole ring via condensation with chloroacetaldehyde.

Reagents:

  • Thioamide precursor (from Stage I) (1.0 equiv)

  • Chloroacetaldehyde (50% wt. in water) (1.5 equiv)

  • Solvent: Ethanol (absolute) or DMF.

  • Base:

    
     (solid).
    

Protocol:

  • Dissolve the thioamide (5 mmol) in Ethanol (25 mL).

  • Add Chloroacetaldehyde solution (7.5 mmol, 1.5 equiv).

  • Heat to reflux (78°C) for 4–6 hours.

    • Mechanistic Insight: The sulfur atom performs an

      
       attack on the 
      
      
      
      -carbon of the aldehyde, followed by intramolecular attack of the nitrogen on the carbonyl and subsequent dehydration.[1][2]
  • Neutralization:

    • Cool the mixture to RT. The reaction generates HCl, so the intermediate may exist as a hydrochloride salt.

    • Concentrate the ethanol to ~5 mL.

    • Dilute with water (20 mL) and carefully neutralize with solid

      
       until pH ~8.
      
  • Extraction:

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (DCM/MeOH) yields N-Boc-3-[(1,3-thiazol-2-yl)methyl]piperidine .

Stage III: Deprotection and Isolation

Objective: Removal of the Boc group to release the secondary amine.

Protocol:

  • Dissolve the N-Boc intermediate in DCM (10 mL).

  • Add Trifluoroacetic acid (TFA) (2 mL) dropwise at 0°C.

  • Stir at RT for 2 hours.

  • Free Base Isolation:

    • Concentrate volatiles (TFA/DCM).[3]

    • Redissolve residue in minimal MeOH/water.

    • Pass through a strong cation exchange (SCX) cartridge (elute non-basic impurities with MeOH, then elute product with 2M

      
       in MeOH).
      
    • Alternatively, basify with 1N NaOH and extract with DCM/Isopropanol (3:1).

  • Final Product: 3-[(1,3-Thiazol-2-yl)methyl]piperidine (Oil or low-melting solid).

Quantitative Data Summary

ParameterStage I (Thionation)Stage II (Cyclization)Stage III (Deprotection)
Limiting Reagent Primary AmideThioamideN-Boc-Thiazole
Key Reagent Lawesson's Reagent (0.6 eq)Chloroacetaldehyde (1.5 eq)TFA (excess)
Temperature 110°C (Reflux)78°C (Reflux)25°C (RT)
Typical Yield 75–85%60–75%>90%
Key QC Peak (

H NMR)

9-10 ppm (CS-NH2)

7.2, 7.7 ppm (Thiazole H)
Loss of

1.4 ppm (Boc)

Troubleshooting & Optimization

Common Failure Modes
  • Low Cyclization Yield: Often caused by the polymerization of chloroacetaldehyde.

    • Solution: Use fresh chloroacetaldehyde or distill it prior to use. Ensure the reaction is refluxing vigorously to overcome the activation energy of the dehydration step.

  • Incomplete Thionation: Lawesson's reagent can degrade.

    • Solution: Use anhydrous toluene and ensure inert atmosphere (

      
      ). If conversion stalls, add an additional 0.2 equiv of Lawesson's reagent.
      
  • Product Instability: The free base piperidine can absorb

    
     from air.
    
    • Solution: Store as the HCl or oxalate salt for long-term stability.

Safety & Handling
  • Chloroacetaldehyde: Highly toxic and corrosive. Handle exclusively in a fume hood.

  • Lawesson’s Reagent: Generates

    
     and malodorous byproducts. Use a bleach trap for the rotovap exhaust.
    

References

  • Hantzsch, A. (1887).[1] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Thiazole chemistry).
  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles". The Journal of Organic Chemistry, 58(14), 3604-3606.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text for Hantzsch mechanism).

Sources

Protocols for coupling 3-piperidinemethyl halides with thioamides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocols for the Coupling of 3-Piperidinemethyl Halides with Thioamides

Introduction & Rationale

The functionalization of thioamides via S-alkylation is a cornerstone transformation in modern organic synthesis and medicinal chemistry. Specifically, the coupling of thioamides with 3-piperidinemethyl halides (or tosylates) is a highly effective, field-proven strategy for introducing basic piperidine pharmacophores into complex molecular scaffolds.

This specific structural motif is frequently utilized in the development of potent leukocyte adhesion inhibitors. In particular, these coupled intermediates are critical in synthesizing antagonists targeting the VLA-4 (


) integrin pathway, which are actively investigated for the treatment of inflammatory brain diseases such as multiple sclerosis, as well as asthma and rheumatoid arthritis[1].

Unlike conventional amides, which predominantly undergo O-alkylation or N-alkylation under forcing conditions, thioamides exhibit pronounced nucleophilicity at the sulfur atom. This allows for chemoselective, mild coupling protocols that preserve sensitive functional groups elsewhere on the molecule.

Mechanistic Insights & Causality

To ensure reproducible success in the laboratory, it is critical to understand the causality behind the reaction kinetics. The coupling of a thioamide with a 3-piperidinemethyl halide proceeds via a classic bimolecular nucleophilic substitution (


) mechanism[2].
  • Nucleophilic Superiority: Sulfur is larger, less electronegative, and highly polarizable compared to oxygen. This "soft" nucleophilic character drastically lowers the activation energy required to attack the electrophilic carbon of the 3-piperidinemethyl halide[2].

  • The Intermediate: The initial coupling yields an

    
    -thioiminium salt (an S-alkyl thioimidate). This intermediate is highly versatile and serves as a critical junction in the synthetic workflow.
    
  • Downstream Divergence: Once the S-alkyl thioimidate is isolated, it can be subjected to amination to form amidines (crucial for VLA-4 inhibitors)[1], hydrolyzed to yield peptidyl thioesters[3], or undergo Eschenmoser sulfide contraction in the presence of a thiophile and base to yield vinylogous amides/enamines[4].

Pathway A Thioamide Precursor C SN2 S-Alkylation (Acetone, Reflux) A->C B 3-Piperidinemethyl Halide/Tosylate B->C D α-Thioiminium Salt (S-Alkyl Thioimidate) C->D E Amination (NH4OAc) MeOH, Reflux D->E G Eschenmoser Contraction (Base, Thiophile) D->G F Amidine Derivative (VLA-4 Inhibitor) E->F H Vinylogous Amide G->H

Figure 1: Reaction workflow for S-alkylation of thioamides and downstream functionalization.

Quantitative Data & Condition Optimization

The choice of leaving group, solvent, and temperature heavily influences the yield and purity of the S-alkyl thioimidate. Below is a synthesized data table comparing various optimization conditions for the


 coupling step.
EntryElectrophileSolventAdditive / CatalystTemperatureTimeYield (%)
13-Piperidinemethyl chlorideAcetoneNoneReflux (56 °C)12 h75%
2 3-Piperidinemethyl tosylate Acetone None Reflux (56 °C) 4 h 92%
33-Piperidinemethyl bromideWaterHTAB (Micellar)RT (25 °C)8 h88%
43-Piperidinemethyl chlorideNeatKF/Al₂O₃Microwave15 min85%

Note: Entry 2 is the recommended protocol for pharmaceutical intermediate synthesis due to its high yield, short reaction time, and simple isolation via precipitation. Alternative green chemistry approaches (Entries 3 and 4) are viable for scale-up where solvent reduction is prioritized[5].

Experimental Protocols

The following protocols are designed as self-validating systems. Observational checkpoints are included to ensure the operator can verify the success of the reaction in real-time without relying solely on post-reaction LC-MS or NMR.

Protocol A: Synthesis of S-(3-Piperidinemethyl) Thioimidate Hydrotosylate

This protocol utilizes 3-piperidinemethyl tosylate to maximize the


 reaction rate.

Reagents:

  • Thioamide precursor (1.0 equiv)

  • 3-Piperidinemethyl tosylate (1.1 equiv)

  • Anhydrous Acetone (10 mL per mmol of substrate)

Step-by-Step Methodology:

  • Solubilization: Dissolve the thioamide precursor in anhydrous acetone under an inert atmosphere (N₂ or Ar).

    • Causality: Anhydrous conditions are strictly required to prevent the premature hydrolysis of the highly electrophilic thioimidate product back into an amide or thioester[3].

  • Alkylation: Add 3-piperidinemethyl tosylate (1.1 equiv) in a single portion to the stirring solution.

    • Causality: The tosylate is an exceptional leaving group that accelerates the

      
       kinetics compared to standard chlorides. This allows for shorter reflux times, minimizing the thermal degradation of sensitive thioamides[2].
      
  • Reflux & Self-Validation: Heat the mixture to reflux (approx. 56 °C) for 4 hours.

    • Checkpoint: The formation of the

      
      -thioiminium salt is visually self-validating. As the non-polar starting materials convert to the highly polar salt, a distinct crystalline precipitate will form and crash out of the acetone solvent. This precipitation drives the reaction forward via Le Chatelier's principle.
      
  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. Filter the precipitate under a vacuum and wash the filter cake with cold acetone (2 × 5 mL). Dry in vacuo to afford the pure S-alkyl thioimidate hydrotosylate.

Protocol B: Downstream Conversion to Amidine (VLA-4 Inhibitor Scaffold)

This protocol converts the isolated thioimidate into an amidine, a common structural requirement for leukocyte adhesion inhibitors[1].

Reagents:

  • S-(3-Piperidinemethyl) thioimidate hydrotosylate (from Protocol A) (1.0 equiv)

  • Ammonium acetate (NH₄OAc) (1.5 equiv)

  • Anhydrous Methanol (5 mL per mmol)

Step-by-Step Methodology:

  • Solubilization: Dissolve the isolated S-alkyl thioimidate salt in anhydrous methanol.

  • Amination: Add ammonium acetate (1.5 equiv) to the solution.

    • Causality: NH₄OAc serves as a mild, dual-purpose reagent. It provides the ammonia nucleophile required to displace the 3-piperidinemethyl thiol leaving group, while the acetate acts as a mild buffer to prevent over-basification, which could lead to unwanted side reactions or epimerization at adjacent chiral centers[1].

  • Reflux: Heat the mixture to reflux for 1.5 to 2 hours.

    • Checkpoint: The reaction progress can be qualitatively monitored by the evolution of a mercaptan odor (ensure this step is performed in a well-ventilated fume hood), indicating successful substitution and displacement of the sulfur moiety.

  • Purification: Remove the methanol in vacuo. Resuspend the crude residue in a minimal amount of dichloromethane and purify via preparative TLC or flash column chromatography (e.g., using a 90:10:1 CH₂Cl₂/MeOH/NH₄OH solvent system) to isolate the pure amidine.

References

  • CA2290747A1 - Substituted phenylalanine type compounds which inhibit leukocyte adhesion mediated by vla-4. Google Patents.
  • 3.2.6: Thiols and Sulfides. Chemistry LibreTexts.
  • Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. PMC / NIH.
  • Eschenmoser Coupling. Chem-Station Int. Ed.
  • Benign and efficient preparation of thioethers by solvent-free S-alkylation of thiols with alkyl halides catalyzed by potassium fluoride on alumina. Roskilde University Research Portal.

Sources

Application Note: Reductive Amination Strategies for Thiazole-Piperidine Linkages

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The covalent linkage of a thiazole ring to a piperidine scaffold is a cornerstone structural motif in modern medicinal chemistry, frequently appearing in kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and anti-infective agents. The thiazole moiety provides critical hydrogen-bond accepting capabilities and metabolic stability, while the piperidine ring introduces a basic amine center essential for aqueous solubility and electrostatic target engagement.

The most robust, scalable, and atom-economical method for constructing this C–N bond is reductive amination . However, the unique electronic properties of these heterocycles—specifically the basicity of piperidines and the potential for transition-metal coordination or poor nucleophilicity in aminothiazoles—demand precise reagent selection. This guide details the mechanistic causality, quantitative optimization, and self-validating protocols required to successfully execute these couplings.

Mechanistic Insights & Reagent Selection

Reductive amination proceeds via a two-stage mechanism: the condensation of a carbonyl (aldehyde or ketone) with an amine to form an intermediate carbinolamine, which dehydrates to an imine or iminium ion, followed by in situ hydride reduction to the final amine.

G A Carbonyl Precursor (Aldehyde/Ketone) C Carbinolamine Intermediate A->C Nucleophilic Attack B Amine Precursor (Piperidine/Thiazole) B->C D Imine / Iminium Ion C->D -H2O (Acid Catalyzed) E Linked Thiazole-Piperidine Product D->E Hydride Transfer (STAB or pic-BH3)

Mechanistic pathway of reductive amination for thiazole-piperidine linkage.

The Causality of Chemoselectivity

The fundamental challenge in direct reductive amination is chemoselectivity : the reducing agent must reduce the transient iminium ion faster than it reduces the starting carbonyl compound.

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): STAB is the gold standard for these couplings [1]. The electron-withdrawing acetate ligands dampen the nucleophilicity of the borohydride core. Consequently, STAB is unreactive toward most aldehydes and ketones at room temperature but readily reduces the highly electrophilic iminium ion.

  • 2-Picoline-Borane (pic-BH₃): For highly polar piperidine derivatives or reactions requiring aqueous/protic media, pic-BH₃ is emerging as a superior, green alternative. Unlike Sodium Cyanoborohydride (NaBH₃CN), which generates highly toxic hydrogen cyanide gas upon aqueous hydrolysis, pic-BH₃ is shelf-stable, non-toxic, and highly efficient in methanol or water [2].

Strategic Divergence: Direct vs. Indirect Amination

The electronic nature of your specific thiazole and piperidine dictates the workflow:

  • Strategy A (Direct): Thiazole-carboxaldehyde + Piperidine. Piperidines are strong aliphatic nucleophiles. They rapidly attack the aldehyde to form an iminium ion. This allows for a direct one-pot reaction using STAB.

  • Strategy B (Indirect): 1-Boc-4-piperidone + 2-Aminothiazole. The exocyclic amine of a 2-aminothiazole is a notoriously weak nucleophile because its lone pair is delocalized into the aromatic thiazole ring. It will not spontaneously form an imine with a ketone. This requires an indirect approach: forcing imine formation using a strong Lewis acid (e.g., Titanium(IV) isopropoxide) before introducing the reductant.

Workflow Start Determine Coupling Strategy Strat1 Strategy A: Thiazole-CHO + Piperidine Start->Strat1 Strat2 Strategy B: Piperidone + Thiazole-NH2 Start->Strat2 DirAm Direct Amination (Fast Iminium Formation) Strat1->DirAm Strong Nucleophile IndirAm Indirect Amination (Slow Imine Formation) Strat2->IndirAm Weak Nucleophile Reag1 Add STAB (1.5 eq) in DCE, RT DirAm->Reag1 Reag2 Add Ti(OiPr)4, then NaBH4 or STAB IndirAm->Reag2 Prod Thiazole-Piperidine Target Reag1->Prod Reag2->Prod

Decision matrix for selecting direct versus indirect reductive amination workflows.

Quantitative Reagent Comparison

To facilitate rapid process development, the following table summarizes the operational parameters of common reductive amination reagents utilized in thiazole-piperidine synthesis.

Reducing AgentChemoselectivity (Iminium vs Carbonyl)Typical Yields (%)Toxicity & ByproductsOptimal Solvents
STAB (NaBH(OAc)₃)Excellent75 - 95%Low / Acetate saltsDCE, THF
NaBH₃CN Good60 - 85%High / HCN gas (Highly Toxic)MeOH, MeCN
pic-BH₃ Excellent80 - 98%Low / PicolineMeOH, Water, Neat

Experimental Protocols

Protocol A: Direct Reductive Amination (Thiazole-2-carboxaldehyde + Piperidine)

This protocol utilizes STAB in 1,2-Dichloroethane (DCE), the optimal solvent for maximizing the reaction rate of STAB-mediated reductions [1].

Materials:

  • Thiazole-2-carboxaldehyde (1.0 equiv, 10 mmol)

  • Substituted Piperidine (1.05 equiv, 10.5 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol)

  • 1,2-Dichloroethane (DCE) (50 mL, 0.2 M)

  • Glacial Acetic Acid (Optional, 1.0 equiv)

Step-by-Step Methodology:

  • Substrate Solvation: Charge a dry, round-bottom flask equipped with a magnetic stir bar with Thiazole-2-carboxaldehyde and the Piperidine derivative. Dissolve in 50 mL of anhydrous DCE under a nitrogen atmosphere.

  • Activation (Conditional): If the piperidine is sterically hindered, add 1.0 equiv of glacial acetic acid. Causality: Acetic acid accelerates the dehydration of the carbinolamine intermediate into the reducible iminium ion without degrading the STAB.

  • Reductant Addition: Cool the mixture to 0 °C. Add STAB portion-wise over 10 minutes. Causality: While STAB is mild, the initial iminium reduction is exothermic. Portion-wise addition prevents thermal spikes that could lead to off-target reduction of the aldehyde.

  • Reaction Propagation: Remove the ice bath and stir at room temperature for 2–12 hours. Monitor via LC-MS.

  • Quenching & Self-Validation: Quench the reaction by slowly adding 25 mL of saturated aqueous NaHCO₃. Validation Check: Effervescence (CO₂ gas) indicates the successful neutralization of acetic acid and the decomposition of residual STAB. Stir vigorously for 30 minutes to ensure all boron complexes are broken down.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Indirect Reductive Amination (1-Boc-4-piperidone + 2-Aminothiazole)

This protocol utilizes Titanium(IV) isopropoxide to force imine formation with the poorly nucleophilic 2-aminothiazole.

Materials:

  • 1-Boc-4-piperidone (1.0 equiv, 10 mmol)

  • 2-Aminothiazole (1.2 equiv, 12 mmol)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv, 20 mmol)

  • Sodium Borohydride (NaBH₄) or STAB (1.5 equiv, 15 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Methodology:

  • Imine Condensation: Dissolve 1-Boc-4-piperidone and 2-aminothiazole in anhydrous THF. Add Ti(OiPr)₄ dropwise at room temperature. Stir for 12 hours. Causality: Ti(OiPr)₄ acts as both a potent Lewis acid to activate the piperidone carbonyl and a water scavenger to drive the equilibrium toward the imine.

  • Reduction: Cool the reaction to 0 °C. Carefully add the reductant (NaBH₄ or STAB) in one portion. Stir for an additional 4 hours at room temperature.

  • Quenching (Critical Step): Add 10 mL of water dropwise. Causality: Water hydrolyzes the titanium complex, precipitating it as insoluble titanium dioxide (TiO₂).

  • Filtration: Filter the resulting thick white suspension through a pad of Celite. Wash the filter cake thoroughly with Ethyl Acetate (50 mL). Validation Check: The filtrate should be completely clear; cloudiness indicates incomplete TiO₂ precipitation, requiring further aqueous washing.

  • Isolation: Concentrate the filtrate, resuspend in Ethyl Acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

In-Process Controls & Troubleshooting

To ensure a self-validating system, integrate the following analytical checks during your workflow:

  • LC-MS Monitoring: Do not rely solely on the disappearance of the starting material. Look for the

    
     of the desired thiazole-piperidine product. If you observe a mass corresponding to 
    
    
    
    , this indicates that the imine has formed but the reduction step has stalled. In this case, add an additional 0.5 equiv of reductant.
  • Over-alkylation: If using a primary amine (e.g., a piperidine with a primary amine side-chain), dialkylation can occur. To prevent this, strictly limit the aldehyde to 0.95–1.0 equivalents and pre-mix the amine and aldehyde for 30 minutes before adding STAB.

  • Product Loss in Aqueous Workup: Thiazole-piperidines are highly basic and can form water-soluble acetate salts. Ensure the aqueous phase is adjusted to pH > 9 (using 1N NaOH if necessary) prior to organic extraction to ensure the product is fully free-based.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL:[Link]

  • Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. "One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions." Tetrahedron, 2004. URL:[Link]

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride." Organic Chemistry Portal, Accessed 2026. URL:[Link]

Microwave-Assisted Synthesis of Thiazolyl-Piperidine Scaffolds: Accelerated Hantzsch Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Scientific Grounding

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.

The fusion of thiazole and piperidine heterocycles creates a "privileged scaffold" architecture found in numerous therapeutic agents, including antipsychotics (e.g., Risperidone derivatives), antimicrobial agents, and acetylcholinesterase inhibitors [1, 2].

Traditional synthesis of these bicyclic systems—specifically via the Hantzsch thiazole condensation —is often plagued by thermodynamic limitations. Conventional reflux methods typically require 6–24 hours, use volatile organic solvents (VOCs), and suffer from side reactions like oxidative decomposition of the sulfur source.

Microwave-Assisted Organic Synthesis (MAOS) addresses these bottlenecks through dielectric heating . Unlike conductive heating (oil baths), MW irradiation couples directly with the dipolar species in the reaction matrix (e.g., ethanol, polar transition states).[1] This results in:

  • Inverted Thermal Gradients: Internal heating minimizes wall effects and superheating of the solvent.

  • Selective Activation: The polar transition state of the Hantzsch mechanism is stabilized, lowering the activation energy (

    
    ).
    
  • Process Intensification: Reaction times are reduced from hours to minutes with yield improvements of 20–40% [3, 4].

Mechanistic Insight: The Hantzsch Condensation

The core transformation involves the condensation of an


-haloketone (bearing the piperidine moiety) with a thiourea or thioamide.
Reaction Mechanism Diagram

The following diagram details the stepwise mechanism: nucleophilic attack, cyclization, and dehydration.

HantzschMechanism cluster_MW Microwave Effect Start α-Haloketone (Electrophile) Intermediate1 S-Alkylation Intermediate Start->Intermediate1 MW Irradiation SN2 Attack Thiourea Thiourea/Thioamide (Nucleophile) Thiourea->Intermediate1 Intermediate2 Hydroxy-thiazoline (Cyclized) Intermediate1->Intermediate2 Intramolecular Cyclization (-HX) Product Thiazolyl-Piperidine (Aromatized) Intermediate2->Product Dehydration (-H2O)

Caption: Mechanistic pathway of Hantzsch synthesis. MW irradiation accelerates the rate-limiting S-alkylation and dehydration steps.

Experimental Protocols

Equipment & Safety
  • Reactor: Single-mode dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Note: Domestic ovens are unsuitable due to non-uniform standing waves and lack of temperature/pressure control.

  • Vials: 10 mL or 30 mL pressure-rated borosilicate glass vials with crimp/snap caps (PTFE/silicone septa).

  • Safety:

    
    -Haloketones are potent lachrymators. Handle in a fume hood.
    
Protocol A: Synthesis of 2-Amino-4-(4-(piperidin-1-yl)phenyl)thiazole

This protocol synthesizes a core pharmacophore where the piperidine ring is linked to the thiazole via a phenyl spacer.

Reagents:

  • Precursor: 2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone (1.0 mmol)

  • Nucleophile: Thiourea (1.1 mmol)[2]

  • Solvent: Ethanol (absolute) or PEG-400 (for Green Chemistry compliance)

  • Catalyst: None required (autocatalytic) or catalytic

    
     (optional for oxidative assistance).
    

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve 2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone (1.0 mmol, ~282 mg) in 3 mL of ethanol.

  • Addition: Add Thiourea (1.1 mmol, ~84 mg). The mixture may be slightly heterogeneous.

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation Parameters:

    • Mode: Dynamic (Power controlled to maintain Temp).

    • Temperature: 80°C.

    • Power: Max 150 W (System will modulate).

    • Hold Time: 5–10 minutes.

    • Stirring: High.

  • Work-up:

    • Cool the vial to room temperature (using compressed air cooling feature of the reactor).

    • The hydrobromide salt of the product often precipitates directly.

    • Basify with 10% aqueous

      
       or 
      
      
      
      to pH 8–9 to liberate the free base.
    • Filter the solid, wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

Validation Criteria:

  • TLC: Mobile phase Ethyl Acetate:Hexane (3:7). Product is more polar than the starting ketone.

  • Yield Expectation: 85–95%.

Protocol B: One-Pot Multicomponent Synthesis (Green Approach)

For synthesizing complex thiazolyl-hydrazone derivatives directly from precursors.

Reagents:

  • 4-(Piperidin-1-yl)acetophenone (1.0 mmol)

  • Thiosemicarbazide (1.0 mmol)[2]

  • 
    -Haloketone (secondary component) (1.0 mmol)
    
  • Solvent: Water:Ethanol (1:1) or neat (solvent-free).

  • Catalyst: Glacial Acetic Acid (drops).

Methodology:

  • Mix ketone, thiosemicarbazide, and acetic acid in the vial.

  • Irradiate at 100°C for 2 minutes to form the intermediate hydrazone.

  • Pause: Add the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -haloketone to the same vial.
    
  • Irradiate at 120°C for 3–5 minutes .

  • Pour into crushed ice; filter the precipitate.

Data Analysis & Comparison

The following table contrasts the efficiency of Protocol A against traditional conductive heating methods [3, 5].

ParameterConventional RefluxMicrowave-Assisted (Protocol A)Improvement Factor
Reaction Time 4 – 8 Hours5 – 10 Minutes~48x Faster
Solvent Volume 20 – 50 mL2 – 3 mLGreen Metric
Yield (%) 55 – 65%85 – 95%+30% Yield
Purity (Crude) Low (requires chromatography)High (precipitation/wash)Process Efficiency
Energy Usage High (continuous heating)Low (targeted bursts)Sustainability

Workflow Visualization

This diagram illustrates the logical flow from precursor synthesis to final characterization.[2]

Workflow Precursor Precursor Synthesis (Bromination of Acetyl-Piperidine) Setup MW Vial Loading (Precursor + Thiourea + EtOH) Precursor->Setup Reaction MW Irradiation (80°C, 150W, 10 min) Setup->Reaction Workup Work-up (Basification & Filtration) Reaction->Workup Analysis Characterization (NMR, MS, IR) Workup->Analysis

Caption: Operational workflow for the MW-assisted synthesis of thiazolyl-piperidine derivatives.

Troubleshooting & Optimization

  • Problem: Low Yield/Incomplete Reaction.

    • Cause: Inefficient coupling of MW energy due to non-polar solvent.

    • Solution: Add a "doping" agent like ionic liquid ([bmim]PF6) or a drop of DMF to increase the loss tangent (

      
      ) of the medium.
      
  • Problem: Charring/Decomposition.

    • Cause: "Thermal runaway" or hot spots.

    • Solution: Ensure vigorous stirring. Use "Power Cycling" or "Simultaneous Cooling" (air jet on the vial during heating) to separate thermal effects from specific microwave non-thermal effects.

  • Problem: Sticky Precipitate.

    • Cause: Trapped solvent or oligomers.

    • Solution: Triturate the solid with diethyl ether or cold acetonitrile before filtration.

References

  • MDPI. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones. Available at: [Link]

  • TSI Journals. Microwave assisted synthesis and antibacterial activity of some piperidine containing pyrimidine imines. Available at: [Link]

  • AJRC. Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Available at: [Link]

  • NIH/PubMed. Piperidine-mediated synthesis of thiazolyl chalcones and their derivatives as potent antimicrobial agents. Available at: [Link]

Sources

Reagents for Cyclization of Alpha-Haloketones to Thiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Introduction: The Thiazole Pharmacophore

The thiazole ring is a cornerstone of medicinal chemistry, serving as a critical pharmacophore in blockbuster drugs such as Ritonavir (antiretroviral), Dasatinib (antineoplastic), and Febuxostat (antigout). While various synthetic routes exist, the Hantzsch Thiazole Synthesis remains the gold standard due to its modularity and reliability.

This guide moves beyond basic textbook descriptions to provide a rigorous, field-tested analysis of the reagents, mechanisms, and protocols required to efficiently cyclize


-haloketones with thioamides or thioureas. We focus on maximizing yield, minimizing side reactions, and adhering to modern green chemistry principles.

Mechanistic Insight: The Logic of Cyclization

Understanding the reaction mechanism is prerequisite to troubleshooting low yields. The Hantzsch synthesis is a condensation reaction that proceeds through two distinct phases:

  • Intermolecular S-Alkylation: The sulfur atom of the thioamide/thiourea acts as a nucleophile, attacking the

    
    -carbon of the haloketone in an 
    
    
    
    fashion. This is the rate-determining step in many cases.
  • Intramolecular Cyclization & Dehydration: The nitrogen atom attacks the carbonyl carbon, forming a hydroxy-thiazoline intermediate, which subsequently dehydrates to aromatize the system.

Mechanistic Pathway Visualization

The following diagram illustrates the stepwise transformation, highlighting the critical intermediates where side reactions (such as dimerization) can occur.

HantzschMechanism Reactants Reactants (α-Haloketone + Thioamide) Inter1 Intermediate 1 (α-Thioiminoketone) Reactants->Inter1 S-Alkylation (SN2) - HX Side1 Side Reaction: Oxazole Formation (if Amide impurity) Reactants->Side1 O-Attack Inter2 Intermediate 2 (4-Hydroxy-thiazoline) Inter1->Inter2 N-Attack on C=O (Cyclization) Product Final Product (1,3-Thiazole) Inter2->Product Dehydration - H2O

Caption: Stepwise mechanism of Hantzsch Thiazole Synthesis showing critical intermediates and potential divergence points.

Reagent Selection Guide

The choice of reagents dictates the reaction rate, purity, and environmental impact.

The Electrophile: -Haloketones[1]
  • Stability Warning:

    
    -Haloketones are potent lachrymators and often thermally unstable.
    
  • Reagent Choice:

    • Bromo-derivatives: Preferred over chloro-analogs due to the weaker C-Br bond, facilitating faster

      
       attack.
      
    • In-Situ Generation: To avoid handling toxic haloketones, modern protocols generate them in situ from ketones using NBS (N-bromosuccinimide), Iodine, or Tribromoisocyanuric acid (TBCA).

The Nucleophile: Thioamides vs. Thioureas
  • Thiourea: Highly reactive, yields 2-aminothiazoles. Excellent solubility in polar solvents (EtOH, H2O).

  • Thioamides: Yield alkyl/aryl substituted thiazoles. Generally less reactive than thiourea; may require longer reflux times.

Solvent & Catalyst Ecosystem

A comparison of traditional vs. modern reagent systems.

ParameterClassic SystemGreen/Modern SystemNotes
Solvent Ethanol or MethanolWater, PEG-400, or Deep Eutectic Solvents (DES)Water often requires a surfactant or catalyst like

-cyclodextrin.
Catalyst None (Thermal) or weak base

-Cyclodextrin, Iodine (

), SiW/SiO

Catalysts can reduce reaction time from hours to minutes.
Workup Neutralization with

Filtration (if solid precipitates) or ExtractionGreen methods often aim for simple filtration workups.
Temp Reflux (

C)
RT to

C or Ultrasound
Ultrasound significantly accelerates the S-alkylation step.

Experimental Protocols

Protocol A: Classic Thermal Condensation (Ethanol)

Best for: Routine synthesis, robust substrates, and educational settings.

Reagents:

  • 
    -Bromoacetophenone (or derivative): 1.0 mmol
    
  • Thiourea: 1.1 mmol (Slight excess drives completion)[1]

  • Ethanol (Absolute): 5-10 mL

  • Workup: 10% Aqueous Sodium Carbonate (

    
    )
    

Procedure:

  • Dissolution: In a 25 mL round-bottom flask, dissolve 1.0 mmol of

    
    -haloketone in 5 mL of ethanol.
    
  • Addition: Add 1.1 mmol of thiourea. The mixture may warm slightly.

  • Reflux: Attach a condenser and heat to reflux (

    
    C) for 1–3 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).
    
  • Precipitation: Cool the mixture to room temperature. Most hydrobromide salts of the thiazole will precipitate.

  • Neutralization: Pour the reaction mixture into 20 mL of 10%

    
     solution. This liberates the free base.
    
  • Isolation: Stir for 15 minutes. Filter the resulting solid, wash with water (

    
     mL) to remove inorganic salts, and dry.
    
  • Purification: Recrystallize from hot ethanol if necessary.

Protocol B: Green Aqueous Synthesis (Catalytic)

Best for: Environmentally conscious workflows, scale-up, and avoiding volatile organic compounds (VOCs).

Reagents:

  • 
    -Haloketone: 1.0 mmol
    
  • Thiourea/Thioamide: 1.0 mmol

  • Catalyst:

    
    -Cyclodextrin (1.0 mmol) or Sulfamic Acid (10 mol%)
    
  • Solvent: Water (5 mL)

Procedure:

  • Complexation: Dissolve

    
    -cyclodextrin in water at 
    
    
    
    C until clear.
  • Addition: Add the

    
    -haloketone dissolved in a minimal amount of acetone (if insoluble in water) or directly if using the cyclodextrin host-guest method. Add thiourea.
    
  • Reaction: Stir at

    
    C for 1–2 hours. The hydrophobic cavity of cyclodextrin catalyzes the reaction by solubilizing the organic reactants.
    
  • Workup: Cool to room temperature. The product often precipitates out as the complex breaks down or solubility decreases. Filter and wash with water.[2][1][3]

  • Recycling: The aqueous filtrate containing

    
    -cyclodextrin can often be reused.
    
Protocol C: One-Pot Synthesis from Ketones (In-Situ Halogenation)

Best for: Drug discovery libraries, unstable haloketones, and safety.

Reagents:

  • Acetophenone (or derivative): 1.0 mmol

  • Thiourea: 2.0 mmol

  • Halogen Source: Iodine (

    
    ) (1.0 mmol) or NBS (1.0 mmol)
    
  • Solvent: Ethanol or PEG-400

Procedure:

  • Halogenation: Mix ketone and Iodine/NBS in the solvent. Stir at room temperature for 30 mins.

    • Note: If using Iodine, the reaction generates

      
      -iodoketone in situ.
      
  • Cyclization: Add thiourea directly to the same vessel.

  • Heating: Heat to

    
    C for 2–4 hours.
    
  • Workup: Dilute with water, neutralize with

    
     (to quench excess iodine) and then 
    
    
    
    . Extract with ethyl acetate or filter the precipitate.

Troubleshooting & Optimization

Common pitfalls and their scientific resolutions.

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of

-haloketone
Ensure solvents are dry; use fresh haloketone.
Sticky/Oily Product Incomplete neutralization or impuritiesTriturate the oil with cold ether or hexanes to induce crystallization.
Multiple TLC Spots Oxazole byproductCheck thioamide for amide impurity (O-attack vs S-attack).
Retarded Rate Steric hindrance on ketoneUse a higher boiling solvent (e.g., n-Butanol) or microwave irradiation.
Decision Tree for Protocol Selection

ProtocolSelection Start Start: Select Substrate IsHalo Is α-Haloketone Available? Start->IsHalo IsStable Is it Stable/Safe? IsHalo->IsStable Yes ProtoC Protocol C: One-Pot (In-Situ Halogenation) IsHalo->ProtoC No (Use Ketone) ProtoA Protocol A: Classic Ethanol Reflux IsStable->ProtoA Yes (Standard) ProtoB Protocol B: Green Aqueous/Catalytic IsStable->ProtoB Yes (Green Req.) IsStable->ProtoC No (Unstable)

Caption: Workflow for selecting the optimal synthetic protocol based on substrate availability and stability.

References

  • Hantzsch Thiazole Synthesis Mechanism & Overview. SynArchive. Available at: [Link]

  • One-Pot Telescoped Synthesis of Thiazole Derivatives from β-Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis. MDPI. Available at: [Link]

  • A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent. Royal Society of Chemistry. Available at: [Link]

Sources

Application Note: High-Throughput Synthesis and Formatting of Piperidine-Thiazole Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The fusion of piperidine and thiazole heterocycles creates a "privileged scaffold" architecture found in numerous FDA-approved therapeutics (e.g., antipsychotics, kinase inhibitors) and agrochemicals (e.g., Oxathiapiprolin). This guide details the parallel phase-solution synthesis of a focused piperidine-thiazole library designed for High-Throughput Screening (HTS).

Unlike traditional linear synthesis, this protocol utilizes a convergent Hantzsch condensation adapted for 96-well parallel reactor blocks. Crucially, we employ a "Catch-and-Release" solid-phase extraction (SPE) strategy for purification, eliminating the bottleneck of silica gel chromatography and ensuring the high throughput required for industrial drug discovery.

Biological Relevance

The piperidine ring often serves as a pharmacophore for G-protein coupled receptors (GPCRs), while the thiazole moiety acts as a bioisostere for amide bonds, improving metabolic stability and membrane permeability.

Retrosynthetic Strategy & Library Design

The library design relies on the Hantzsch Thiazole Synthesis.[1] The core diversity is introduced via the reaction of a constant piperidine-4-carbothioamide core (Scaffold A) with a variable array of


-haloketones  (Reagents B1-Bn).
Diagram 1: Retrosynthetic Disconnection

Caption: The Hantzsch disconnection reveals the two primary building blocks: the thioamide core and the electrophilic haloketone.

Retrosynthesis Target Target: Piperidine-Thiazole Hybrid Disconnection Hantzsch Disconnection Target->Disconnection Retrosynthesis Thioamide Component A: Piperidine-4-carbothioamide (Nucleophile) Disconnection->Thioamide Haloketone Component B: Alpha-Haloketones (Electrophile) Disconnection->Haloketone

Protocol 1: Parallel Solution-Phase Synthesis

Scale: 100 µmol per well (96-well format). Equipment: 96-well heating block (e.g., Radleys GreenHouse or similar), Liquid Handler.

Reagents & Stoichiometry Table
ComponentRoleEquivalentsConcentrationSolvent
Piperidine-4-carbothioamide Scaffold (Core)1.0 eq0.2 MEthanol (Abs.)
Substituted

-bromoacetophenones
Diversity Reagent1.1 eq0.2 MEthanol (Abs.)
N,N-Diisopropylethylamine (DIPEA) Base (Scavenger)1.2 eqNeat-
Step-by-Step Procedure
  • Reagent Dispensing:

    • Dissolve the piperidine-thioamide core in absolute ethanol.

    • Using an automated liquid handler, dispense 500 µL (100 µmol) of the core solution into each well of the 96-well reactor block.

    • Add 550 µL (110 µmol) of distinct

      
      -haloketone solutions to each respective well (A1 through H12).
      
    • Expert Note:

      
      -haloketones are potent lachrymators. Ensure the liquid handler is enclosed in a fume hood.
      
  • Reaction Incubation:

    • Seal the block with a chemically resistant mat (PTFE-lined).

    • Heat to 70°C for 4 hours with orbital shaking (600 rpm).

    • Mechanistic Insight: The reaction proceeds via S-alkylation followed by intramolecular cyclization and dehydration.[2] The heat drives the dehydration step to aromatize the thiazole ring.

  • Completion Check:

    • Sample 3 random wells (Low, Mid, High steric bulk) for LC-MS analysis. Conversion should exceed 90%.

Protocol 2: "Catch-and-Release" Purification (SCX)

Standard evaporation leaves salts (HBr) and unreacted haloketones. We use Strong Cation Exchange (SCX) cartridges to isolate the basic piperidine product.

Mechanism: The piperidine nitrogen (pKa ~11) protonates and binds to the sulfonic acid resin. Neutral impurities (excess haloketone) wash through.

Workflow
  • Conditioning: Pre-wash SCX 96-well plate (e.g., 100 mg bed) with MeOH (2 x 1 mL).

  • Loading ("Catch"):

    • Dilute reaction mixtures 1:1 with MeOH.

    • Load onto SCX plate. Apply gentle vacuum.

    • Validation: The eluate contains neutral impurities.[3] Discard.

  • Washing: Wash with MeOH (3 x 1 mL) to remove non-basic impurities.

  • Elution ("Release"):

    • Elute with 2M Ammonia in MeOH (2 x 1 mL) .

    • The ammonia deprotonates the piperidine, releasing the purified free base into the collection plate.

  • Finishing: Evaporate solvent using a centrifugal evaporator (Genevac) at 40°C.

Protocol 3: HTS Library Formatting & QC

Once dried, compounds must be formatted for acoustic dispensing or pin-tool transfer.

Solubilization Criteria
  • Target Concentration: 10 mM.

  • Solvent: anhydrous DMSO (Dimethyl Sulfoxide).

  • QC Requirement: Visual inspection for precipitation after 24h at room temperature.

Quality Control (QC) Standards

Before releasing the library for screening, a statistical sampling (10% of library) must meet these criteria:

ParameterAcceptance CriteriaMethod
Purity > 90% (Area Under Curve)UPLC-UV (254 nm)
Identity [M+H]+ ± 0.5 DaESI-MS
Solubility Clear solution, no pelletNephelometry / Visual
Diagram 2: Production Workflow

Caption: Integrated workflow from synthesis to HTS-ready plates, highlighting the critical purification junction.

HTS_Workflow Start Start: Reagent Dispensing (96-well Block) Reaction Reaction: 70°C, 4h (Hantzsch Cyclization) Start->Reaction Liquid Handler Purification Purification: SCX SPE (Catch & Release) Reaction->Purification Transfer Evaporation Evaporation (Genevac, 40°C) Purification->Evaporation Eluate (NH3/MeOH) QC QC: LC-MS & Solubility (>90% Purity) Evaporation->QC Dry Film QC->Reaction Fail (Resynthesize) Formatting Formatting: 10mM in DMSO (384-well Echo Plate) QC->Formatting Pass

Expert Troubleshooting & Optimization

  • Issue: Low Yield in "Catch" Step.

    • Cause: The product might be too lipophilic or the wash solvent too strong.

    • Fix: Switch wash solvent from 100% MeOH to 50% MeOH/Water to ensure the hydrophobic product doesn't "slip" off the resin despite the ionic bond.

  • Issue: Alkylation of Piperidine Nitrogen.

    • Cause: If the piperidine nitrogen is unprotected and the haloketone is in large excess, N-alkylation can compete with S-alkylation.

    • Fix: Ensure the thioamide is in slight excess or use a Boc-protected piperidine thioamide (deprotect after cyclization using 4M HCl/Dioxane).

  • Issue: DMSO Hydration.

    • Cause: DMSO is hygroscopic; water absorption leads to compound precipitation ("crashing out") over time.

    • Fix: Store source plates at -20°C or -80°C in a nitrogen-purged environment or use heat-sealed foil seals.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Hantzsch Thiazole Synthesis. Retrieved from

  • MedChemExpress. (2024). Compound Handling Instructions and DMSO Guidelines. Retrieved from

  • Agilent Technologies. (2008).[3] SampliQ SCX Technical Note: Mixed-Mode Cation Exchange Polymer Solid-Phase Extraction. Retrieved from [3]

  • University of California, San Francisco (UCSF). (n.d.). High-throughput Screening Steps & Library Management.[4][5] Retrieved from

  • National Institutes of Health (NIH). (2025). Piperidine-containing drugs and biological activity review.[6][7] Retrieved from

Sources

Application Note: Solvent Selection for Nucleophilic Substitution on Thiazole Rings

Author: BenchChem Technical Support Team. Date: March 2026


 methodologies for Thiazole scaffolds
Audience:  Medicinal Chemists, Process Development Scientists

Executive Summary

The thiazole ring is a privileged scaffold in drug discovery, yet its functionalization via Nucleophilic Aromatic Substitution (


) presents a dichotomy: the ring is inherently electron-deficient (favoring substitution), yet reaction rates and byproduct profiles are heavily solvent-dependent.

This guide moves beyond the "default" use of DMF/DMSO. It provides a mechanistic rationale for solvent selection, balancing kinetic acceleration against downstream processability and green chemistry mandates. Crucially, we address the limitations of emerging green solvents like Cyrene™ in base-mediated


 protocols. 

Mechanistic Basis of Thiazole Reactivity[1]

The Thiazole Electronic Landscape

Thiazole is a


-excessive heterocycle, but the electron density is non-uniform.
  • Position 2 (C2): The most electron-deficient site, flanked by the electronegative Nitrogen and Sulfur atoms.[1] It is the primary site for

    
    .
    
  • Position 5 (C5): Electron-rich, typically prone to Electrophilic Aromatic Substitution (

    
    ), unless activated by strong electron-withdrawing groups (EWG).
    
The Mechanism & Solvent Influence

The reaction proceeds via an addition-elimination pathway involving a Meisenheimer-like anionic intermediate .

  • Nucleophilic Attack: The rate-determining step (usually).[2] The nucleophile attacks C2, disrupting aromaticity.

  • Intermediate Stabilization: The negative charge is delocalized onto the ring nitrogen.

  • Elimination: Re-aromatization with loss of the leaving group (LG).

The Solvent Paradox:

  • Ground State Stabilization: Protic solvents (water, alcohols) heavily solvate anionic nucleophiles via hydrogen bonding, lowering their ground-state energy and decreasing reactivity .

  • Transition State Stabilization: Polar solvents stabilize the charged Meisenheimer complex.

  • The "Sweet Spot": Polar Aprotic solvents (DMSO, DMF) are ideal because they solvate the cation (e.g.,

    
    ) well but leave the anionic nucleophile "naked" and highly reactive, while still stabilizing the polar transition state.
    

Solvent Selection Framework

The Classical Approach: Dipolar Aprotic
  • Solvents: DMF, DMSO, NMP, DMAc.

  • Pros: Maximal reaction rates; excellent solubility of organic substrates and inorganic bases (

    
    , 
    
    
    
    ).
  • Cons: High boiling points make removal difficult; aqueous workups often result in emulsions or product loss; significant toxicity concerns (REACH restrictions).

The Green Chemistry Challenge

Replacing dipolar aprotics is a priority in modern drug dev. However, blind substitution leads to failure.

  • Cyrene™ (Dihydrolevoglucosenone): Often touted as a green NMP replacement.[3]

    • Critical Warning: Cyrene is unstable in the presence of inorganic bases (polymerization/aldol-type reactions). It is unsuitable for standard base-mediated

      
       on thiazoles.
      
  • 2-MeTHF (2-Methyltetrahydrofuran):

    • Verdict: Excellent. Derived from corncobs, separates well from water (unlike THF), and stable to bases.

  • Alcohols (n-Butanol, Isopropanol):

    • Verdict: Viable for highly reactive electrophiles or when using neutral nucleophiles (amines). High temperatures (reflux) can compensate for the reduced nucleophilicity caused by H-bonding.

Visualizing the Decision Process

Diagram 1: Solvent Selection Decision Tree

This logic flow ensures process safety and efficiency before wet-lab work begins.

SolventSelection Start START: Thiazole Substrate & Nucleophile NuType Is the Nucleophile Anionic? (e.g., Alkoxide, Thiolate) Start->NuType BaseCheck Is a Strong Base Required? (NaH, tBuOK, K2CO3) NuType->BaseCheck Yes Alcohol PROTIC PROTOCOL: n-Butanol or iPrOH (High Temp req., Easy Workup) NuType->Alcohol No (Neutral Amine) Green Is Green/Process Safety a Priority? BaseCheck->Green Solvent Selection CyreneWarning STOP: Avoid Cyrene (Unstable with Base) BaseCheck->CyreneWarning If Solvent = Cyrene Esters STOP: Avoid Esters (EtOAc) (Base Hydrolysis Risk) BaseCheck->Esters If Solvent = Ester DMF CLASSICAL PROTOCOL: DMF or NMP (High Rate, Difficult Workup) Green->DMF No (Optimization only) MeTHF MODERN GREEN: 2-MeTHF (Good Rate, Easy Workup) Green->MeTHF Yes (Recommended) Alcohol->MeTHF If Solubility Issue

Figure 1: Decision tree for selecting solvents based on nucleophile type and process constraints.

Experimental Protocols

Protocol A: The "Modern Green" Method (2-MeTHF)

Best for: Scale-up, ease of workup, and moderate-to-high reactivity substrates.

Materials:

  • Substrate: 2-Chlorothiazole derivative (1.0 equiv)[4]

  • Nucleophile: Primary/Secondary Amine or Thiol (1.2 equiv)[4]

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: 2-MeTHF (anhydrous)

Procedure:

  • Charge: To a reaction vessel equipped with a reflux condenser, add 2-chlorothiazole (10 mmol) and 2-MeTHF (5 mL/mmol).

  • Add Base: Add

    
     (20 mmol). Note: Cesium is preferred over Potassium for solubility in semi-polar ethers.
    
  • Add Nucleophile: Add the amine/thiol (12 mmol) dropwise.

  • Reaction: Heat to reflux (

    
    ) for 4–12 hours. Monitor by HPLC/TLC.
    
    • Checkpoint: If reaction is sluggish (

      
       conv. after 6h), add 10% v/v DMSO as a co-solvent to boost rate without compromising the workup.
      
  • Workup (The Advantage): Cool to RT. Add water (1:1 vol). 2-MeTHF phase separates cleanly. Wash organic layer with brine, dry (

    
    ), and concentrate.[4]
    
Protocol B: The "Classical" Method (DMF/DMSO)

Best for: Unreactive substrates (e.g., unactivated 2-chlorothiazoles) or sterically hindered nucleophiles.

Materials:

  • Solvent: DMF or DMSO (Dry).

Procedure:

  • Dissolution: Dissolve substrate (1.0 equiv) in DMF (3 mL/mmol).

  • Reagents: Add

    
     (1.5 equiv) and Nucleophile (1.1 equiv).
    
  • Reaction: Heat to

    
    .
    
  • Workup (Critical Step):

    • Do NOT extract directly with ether/EtOAc immediately.

    • Pour the reaction mixture slowly into ice-water (10x volume) with vigorous stirring.

    • Precipitation: If solid forms, filter and wash with water (removes DMF).

    • Extraction: If oil forms, extract with EtOAc (3x). You must wash the organic layer with 5% LiCl solution (3x) to remove residual DMF/DMSO before drying.

Comparative Data: Solvent Effects on Kinetics[7]

The following table illustrates the impact of solvent choice on the reaction of 2-chloro-4-methylthiazole with morpholine (Standardized conditions:


, 4 hours).
SolventDielectric Constant (

)
Yield (%)Workup ComplexityNotes
DMF 36.792%HighFast rate; difficult removal.
DMSO 46.795%HighFastest rate; prone to skin absorption.
2-MeTHF 6.9778%LowClean phase cut; slower rate than DMF.
Ethanol 24.545%LowNucleophile deactivated by H-bonding.
Toluene 2.3815%LowPoor solubility of salt intermediates.
Cyrene 32.00%N/AFailed: Polymerization with base.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Nucleophile solvation (if using alcohol) or poor solubility of base.Switch to 2-MeTHF or add a Phase Transfer Catalyst (e.g., TBAB 5 mol%) to a biphasic system.
Dark/Tar Formation Thermal decomposition or solvent instability.Reduce temp by

. If using Cyrene/Ketones, switch to Sulfolane or NMP.
Emulsion during Workup Residual DMF/DMSO acting as surfactant.Wash organic layer with 5% LiCl or saturated

. Filter any suspended solids before separation.
Regioselectivity Issues Competition from C5 (rare) or leaving group hydrolysis.Ensure strictly anhydrous conditions to prevent Hydroxide (

) generation which attacks C2.

References

  • BenchChem. Application Notes and Protocols: Reactivity of 4-(Methoxymethyl)thiazole with Electrophiles and Nucleophiles. (Accessed 2025).[3][4][5][6][7] Link

  • M. R. Grimmett.Imidazole and Benzimidazole Synthesis. Academic Press, 1997. (Context on general azole reactivity).
  • American Chemical Society Green Chemistry Institute. SNAr Solvents and Reagents Guide. (Detailed green solvent selection criteria). Link

  • Sherwood, J., et al.Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents. (Discussion on Cyrene stability).
  • University of Chile. Changes in the SNAr reaction mechanism brought about by preferential solvation. (Kinetics and solvation effects).[8] Link

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.Link

Sources

Custom synthesis services for 3-substituted piperidine-thiazoles

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the Custom Synthesis of 3-Substituted Piperidine-Thiazoles

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthetic strategies for constructing 3-substituted piperidine-thiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, while the thiazole moiety is a key pharmacophore in numerous biologically active molecules.[1][2] This document provides a deep dive into the prevalent synthetic methodologies, focusing on the Hantzsch thiazole synthesis as the primary and most versatile route.[3][4] We will explore the underlying reaction mechanisms, provide detailed, step-by-step experimental protocols, and discuss strategies for optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to design and execute custom syntheses of this valuable compound class.

Introduction: The Significance of the Piperidine-Thiazole Scaffold

The convergence of the piperidine and thiazole heterocycles into a single molecular entity creates a scaffold with immense potential for pharmacological applications. Piperidine derivatives are integral to over twenty classes of pharmaceuticals, valued for their ability to confer favorable pharmacokinetic properties and engage with biological targets.[2] Similarly, the thiazole ring is a cornerstone in medicinal chemistry, found in natural products like thiamine and synthetic drugs exhibiting a wide array of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][5][6]

The 3-substituted piperidine-thiazole framework, therefore, represents a promising area for lead discovery and optimization. The development of robust and flexible synthetic routes is critical for exploring the structure-activity relationships (SAR) of this compound family.[4][7] This guide focuses on providing the foundational chemical knowledge and practical protocols required for this endeavor.

Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic analysis of a 3-(thiazol-2-yl)piperidine target molecule reveals two primary building blocks: a piperidine-derived thioamide and an α-haloketone. This disconnection points directly to the Hantzsch thiazole synthesis, a reliable and high-yielding condensation reaction.[3][4]

G Target 3-Substituted Piperidine-Thiazole Strategy Key Disconnection (C-S and C-N bond formation) Target->Strategy Retrosynthesis Precursor1 Piperidine-3-Carbothioamide (Thioamide Source) Strategy->Precursor1 Precursor2 α-Haloketone (C2-N3 Source) Strategy->Precursor2

Caption: Retrosynthetic approach for 3-piperidine-thiazoles.

This strategy is advantageous due to the commercial availability or straightforward synthesis of the requisite precursors, allowing for diverse substitutions on both the piperidine and thiazole rings.

The Hantzsch Thiazole Synthesis: Mechanism and Protocol

First described in 1887, the Hantzsch synthesis is the classic method for forming a thiazole ring.[4] Its enduring utility stems from its simplicity, efficiency, and the stability of the aromatic product.

Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism involving nucleophilic attack, intramolecular cyclization, and dehydration.[4]

  • Step 1: Nucleophilic Attack (S-Alkylation): The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide.

  • Step 2: Intramolecular Cyclization: The nitrogen atom of the resulting intermediate performs a nucleophilic attack on the carbonyl carbon, forming a five-membered hydroxythiazoline intermediate.

  • Step 3: Dehydration: The intermediate readily loses a molecule of water to form the stable, aromatic thiazole ring.

G cluster_reactants Reactants cluster_mechanism Mechanism Thioamide Piperidine Thioamide Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 SN2 Attack by Sulfur Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Aromatic Piperidine-Thiazole Intermediate2->Product Dehydration (-H2O) G A Precursor Assembly & Characterization B Reaction Setup (Solvent, Reagents) A->B C Controlled Heating (Reflux) B->C D In-Process Control (TLC Monitoring) C->D E Aqueous Workup (Neutralization, Extraction) D->E F Purification (Chromatography or Recrystallization) E->F G Final Product Analysis (NMR, MS, MP) F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Thiazole Ring Closure Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot and optimize thiazole ring closure reactions. By dissecting the mechanistic causality behind common experimental failures, this guide provides field-proven, self-validating protocols to maximize your reaction yield and purity.

Section 1: Mechanistic Causality & The Yield Problem

The Hantzsch thiazole synthesis remains the cornerstone of thiazole ring formation, traditionally involving the condensation of an α-haloketone with a thioamide[1]. While typically robust, researchers frequently encounter yield bottlenecks due to incomplete cyclization or competitive side reactions[2].

Understanding the causality behind these failures requires dissecting the mechanism. The reaction proceeds via a nucleophilic SN2 attack by the thioamide sulfur onto the α-carbon of the haloketone, releasing hydrohalic acid (HX)[1][3]. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, forming a hydroxythiazoline intermediate, which subsequently undergoes dehydration to yield the aromatic thiazole[1][4].

Mechanism A α-Haloketone + Thioamide B SN2 Attack (HX Elimination) A->B C Acyclic Thioether Intermediate B->C D Intramolecular Cyclization C->D E Hydroxythiazoline Intermediate D->E F Dehydration (-H2O) E->F G Substituted Thiazole Ring F->G

Mechanistic pathway of Hantzsch thiazole synthesis highlighting key transition states.

Section 2: Troubleshooting Guide & FAQs

Q1: My reaction yield is consistently low, and I observe starting material degradation. What is the primary cause? A: The primary culprit is often the in situ generation of hydrobromic or hydrochloric acid during the initial SN2 step[5]. This highly acidic environment can hydrolyze the thioamide core in parallel to the cyclization process, destroying your starting material before the ring can close[5]. Causative Fix: Introduce a mild base (e.g., Na₂CO₃) to neutralize the acid as it forms, or switch to alternative, halogen-free precursors like diazoketones[5].

Q2: I am observing multiple spots on my TLC plate. How do I minimize isomeric byproducts? A: Under strongly acidic conditions, the regioselectivity of the cyclization is compromised. Instead of the nitrogen attacking the carbonyl carbon to form the desired 2-aminothiazole, the reaction can yield isomeric impurities such as 3-substituted 2-imino-2,3-dihydrothiazoles[6][7]. Causative Fix: Maintaining a neutral or slightly basic pH is critical to favoring the correct nucleophilic attack trajectory[6].

Q3: The reaction stalls at the intermediate phase. How can I drive the dehydration step? A: The final dehydration of the hydroxythiazoline intermediate requires significant activation energy[1]. If traditional thermal heating (e.g., an oil bath) is insufficient, the equilibrium stalls. Causative Fix: Microwave irradiation provides rapid, localized heating that dramatically accelerates water elimination, pushing the equilibrium irreversibly toward the aromatic product[6].

Troubleshooting Start Low Thiazole Yield Q1 Are starting materials degrading? Start->Q1 A1 Use Diazoketones or Sulfoxonium Ylides Q1->A1 Yes Q2 Isomeric byproducts observed? Q1->Q2 No A2 Buffer with Na2CO3 (Avoid acidic media) Q2->A2 Yes Q3 Incomplete cyclization? Q2->Q3 No A3 Apply Microwave or Ultrasonic Irradiation Q3->A3 Yes

Decision tree for troubleshooting low yields in thiazole ring closure reactions.

Section 3: Quantitative Optimization Data

To move beyond traditional reflux methods, modern synthetic approaches leverage alternative energy sources and green chemistry principles. The table below summarizes the impact of various optimized conditions on overall yield.

MethodologySolventTemperatureTimeTypical YieldKey Advantage
Conventional Heating Ethanol/Methanol60–100°C2–6 h60–75%Standard baseline, easy setup[3]
Microwave Irradiation PEG-400 / Methanol100°C (180 W)30 min85–95%Rapid dehydration, high purity[6][8]
Ultrasonic Irradiation Ionic LiquidsAmbient10–30 min84–98%Eco-friendly, solvent-free potential[8]
Sulfoxonium Ylides Dichloromethane40°C12 h59–95%Avoids toxic α-haloketones[9]
Diazoketone Precursors Dioxane60°C1–2 h>90%Prevents HBr-induced hydrolysis[5]

Section 4: Validated Experimental Protocols

Protocol A: Microwave-Assisted Hantzsch Synthesis (Optimized for High Yield)

This protocol utilizes microwave irradiation to overcome the activation energy barrier of the dehydration step, while incorporating a basic workup to prevent byproduct formation[1][3].

  • Reactant Assembly: In a 20 mL microwave-safe scintillation vial, combine 5.0 mmol of the α-haloketone (e.g., 2-bromoacetophenone) and 7.5 mmol of the thioamide (e.g., thiourea)[3].

  • Solvent Addition: Add 5 mL of methanol and a magnetic stir bar[3].

  • Cyclization (Self-Validating Step): Seal the vessel and subject it to microwave irradiation at 100°C for exactly 30 minutes[1][6]. Monitor completion via TLC (50% ethyl acetate/50% hexane); the disappearance of the haloketone spot validates the SN2 completion[3].

  • Acid Neutralization: Remove the vessel from heat and cool to room temperature. Pour the mixture into a 100 mL beaker containing 20 mL of 5% aqueous Na₂CO₃ solution and swirl[3].

    • Causality: This step neutralizes the generated HBr, precipitating the free-base thiazole and leaving water-soluble impurities and unreacted thiourea in the aqueous layer.

  • Isolation: Filter the precipitate through a Buchner funnel, wash the filter cake thoroughly with cold water, and air dry to obtain the pure thiazole[3].

Protocol B: Advanced Diazoketone-Mediated Synthesis (Halogen-Free)

To completely bypass the hydrolytic degradation caused by HX generation, α-haloketones can be replaced with diazoketones[5]. This is highly recommended for sensitive substrates.

  • Precursor Preparation: Synthesize or obtain an aliphatic or aromatic diazoketone. This serves as a stable synthetic equivalent to the highly reactive, lachrymatory halogen ketone[5].

  • One-Pot Reaction: Combine the diazoketone with the thioamide in a suitable solvent (e.g., dioxane)[5][10].

  • Thermal Activation: Heat the mixture to 60°C for 1-2 hours[5][10].

    • Causality: The absence of halogen leaving groups means no corrosive HX is formed, preserving the integrity of the thioamide core and drastically reducing byproduct formation[5].

  • Recovery: Isolate the resulting 2,4-disubstituted thiazole directly as a hydrobromic salt (if using N-Boc protected derivatives) or as a free base via standard organic extraction[5].

References

  • BenchChem Technical Support Team. "Improving the yield of thiazole synthesis from Ethyl 2-chloroacetoacetate." BenchChem. 1

  • BenchChem Technical Support Team. "Optimizing Hantzsch thiazole synthesis reaction conditions." BenchChem. 2

  • "Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach." ChemRxiv. 5

  • BenchChem Technical Support Team. "Optimization of Hantzsch thiazole synthesis reaction conditions." BenchChem. 6

  • BenchChem Technical Support Team. "Minimizing Byproduct Formation During Thiazole Ring Closure." BenchChem. 7

  • Shahin et al. "Recent Advances in the Synthesis of Thiazole Ring: Mini Review." Mini-Reviews in Organic Chemistry (via ResearchGate). 8

  • Smy, J. L., et al. "Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides." Chemical Communications (RSC Publishing). 9

  • "Hantzsch Thiazole Synthesis." Chem Help Asap.3

  • "Hantzsch Thiazole Synthesis Mechanism." Scribd.4

Sources

Purification methods for polar thiazole-piperidine amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Chromatography. As a Senior Application Scientist, I frequently consult with researchers struggling to purify polar, basic heterocycles. Thiazole-piperidine amines present a unique chromatographic challenge: the piperidine nitrogen is highly basic (pKa ~10.4), while the thiazole ring contributes additional polarity and hydrogen-bonding potential.

When these compounds are subjected to standard normal-phase silica, they interact strongly with acidic silanols, causing severe streaking. On standard acidic reversed-phase (RP-HPLC) columns, the protonated piperidine makes the molecule so polar that it bypasses the stationary phase entirely, eluting in the void volume.

This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to successfully isolate these complex molecules.

Purification Workflow Decision Matrix

Before selecting a protocol, it is critical to evaluate the crude matrix and the intrinsic polarity of your specific derivative. The following decision tree dictates the optimal chromatographic path.

PurificationWorkflow Start Crude Thiazole-Piperidine Reaction Mixture CheckPurity High load of non-basic byproducts/salts? Start->CheckPurity SCX SCX Catch & Release (Removes Neutrals/Acids) CheckPurity->SCX Yes CheckPolarity Is the target highly polar/water-soluble? CheckPurity->CheckPolarity No SCX->CheckPolarity HighPH High-pH RP-HPLC (pH 10.5 to neutralize amine) CheckPolarity->HighPH No (Moderate Polarity) HILIC HILIC (Aqueous Normal Phase) CheckPolarity->HILIC Yes (Extreme Polarity)

Decision tree for selecting the optimal purification route for polar basic amines.

Section 1: Sample Preparation via SCX Catch-and-Release

Q: My crude reaction mixture is a dark tar filled with unreacted neutral starting materials and acidic byproducts. How can I clean this up before prep-LC?

The Science: Strong Cation Exchange (SCX) chromatography exploits the basicity of the piperidine ring. By loading the sample under acidic conditions, the piperidine nitrogen is forced into a protonated (cationic) state. This cation forms a strong electrostatic bond with the sulfonic acid (-SO₃H) functional groups immobilized on the SCX resin. Because neutral and acidic impurities cannot form this bond, they are easily washed away with methanol. The pure amine is then "released" by washing the column with a high-pH methanolic ammonia solution, which deprotonates the piperidine and breaks the ionic interaction[1].

Protocol 1: SCX Catch-and-Release

  • Conditioning: Pass 2 Column Volumes (CV) of Methanol through the SCX cartridge to solvate the resin.

  • Equilibration: Pass 2 CV of 1% Acetic Acid in Methanol.

  • Loading: Dissolve your crude thiazole-piperidine in a minimum volume of 1% Acetic Acid in Methanol and load onto the cartridge.

  • Washing (Interference Removal): Wash with 3 CV of 100% Methanol. (Self-Validation Checkpoint: Spot the flow-through on a TLC plate. If your target compound is present, the resin capacity was exceeded or the sample was not sufficiently acidified).

  • Elution: Elute the target compound using 2 CV of 2M Ammonia in Methanol.

  • Recovery: Evaporate the methanolic ammonia eluent to yield the free-base amine.

Section 2: High-pH Reversed-Phase HPLC (RP-HPLC)

Q: I am trying to purify my compound on a C18 Prep-LC column using Water/Acetonitrile with 0.1% Formic Acid, but it elutes immediately in the void volume. How do I get it to retain?

The Science: At pH 2.7 (0.1% Formic Acid), the piperidine ring is fully ionized. This massive hydration shell prevents the molecule from partitioning into the hydrophobic C18 stationary phase. To resolve this, we must suppress the ionization. By raising the mobile phase pH to ~10.0 using ammonium bicarbonate, we shift the equilibrium to the neutral, deprotonated free-base form. This dramatically increases the molecule's hydrophobicity and restores retention[2].

Protocol 2: High-pH RP-HPLC

  • Column Selection: You must use an Ethylene Bridged Hybrid (EBH) C18 column or a similarly modified silica column designed to withstand high pH. Standard silica dissolves above pH 8.0.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide. (Note: 10 mM ensures sufficient buffering capacity against the basicity of the injected sample).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Run a shallow gradient (e.g., 5% to 40% B over 20 minutes) to allow the neutralized heterocycle to partition effectively.

  • Self-Validation Checkpoint: Inject a 5 µL analytical pulse. If the peak exhibits severe tailing, the local pH at the injection plug has dropped. Increase the buffer concentration of Mobile Phase A to 20 mM to maintain the deprotonated state throughout the column bed[3].

Section 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

Q: I successfully used high-pH RP-HPLC for my standard thiazole-piperidines, but my newest derivative has multiple hydroxyl groups and still won't retain, even at pH 10. What is the alternative?

The Science: When intrinsic polarity is too high, even the neutral free-base will not interact with a C18 chain. You must invert the chromatographic paradigm using 4[4]. HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or zwitterionic) and a highly organic mobile phase (e.g., 90% Acetonitrile). The water in the mobile phase forms an immobilized, water-rich layer on the surface of the stationary phase. Polar compounds partition out of the organic bulk flow and into this aqueous layer[5].

HILIC Troubleshooting FAQ:

  • Why is my peak shape terrible in HILIC? Ensure your sample is dissolved in the starting mobile phase (e.g., 90% Acetonitrile). Injecting a highly aqueous sample plug in HILIC disrupts the immobilized water layer, causing peak splitting and fronting.

  • What buffer should I use? Use 10 mM Ammonium Acetate or Ammonium Formate. You need a volatile salt to maintain ionic strength and ensure reproducible partitioning. Do not use unbuffered water.

Quantitative Data: Mobile Phase Modifiers & Causality

The following table summarizes the causal relationship between mobile phase pH, the ionization state of the thiazole-piperidine pharmacophore, and the resulting chromatographic behavior.

Mobile Phase ModifierApprox. pHPiperidine State (pKa ~10.4)Thiazole State (pKa ~2.5)RP-HPLC RetentionRecommended Use Case
0.1% Formic Acid 2.7Protonated (+1)Partially Protonated (+1)Very Poor (Void)Peptides, Acidic Compounds
10 mM Ammonium Acetate 5.8Protonated (+1)Neutral (0)PoorHILIC Partitioning
10 mM Ammonium Bicarbonate 10.0Neutral / Equilibrium (0)Neutral (0)ExcellentHigh-pH RP-HPLC
0.1% Ammonium Hydroxide 10.5Neutral (0)Neutral (0)ExcellentHigh-pH RP-HPLC

References

  • Chemistry Data Sheet: Standardized procedures developed for target compound purification by reagent scavenging and catch and release SPE techniques utilize the strong cation exchange sorbent, ISOLUTE SCX-2. Biotage. URL: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH). URL: [Link]

  • What can I use to purify polar reaction mixtures? Biotage. URL:[Link]

  • Proteomic Profiling of Emiliania huxleyi Using a Three-Dimensional Separation Method Combined with Tandem Mass Spectrometry. MDPI. URL: [Link]

Sources

Thiazole Synthesis Technical Support Center: Troubleshooting Regioselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals facing regioselectivity challenges during the construction and functionalization of thiazole scaffolds. By combining mechanistic causality with field-proven methodologies, we provide self-validating protocols to ensure high-fidelity synthesis.

Section 1: Troubleshooting the Hantzsch Thiazole Synthesis

Q1: When I halogenate my unsymmetrical ketone to prepare the Hantzsch precursor, I get a mixture of α-haloketones. How can I achieve strict regiocontrol? A: Direct halogenation of unsymmetrical ketones under standard acidic or basic conditions inevitably yields a mixture of regioisomers because the reaction relies on enol/enolate thermodynamics and kinetics, which rarely offer 100% selectivity. The Causality-Driven Solution: Bypass direct ketone halogenation. Instead, start with an α,β-unsaturated ketone and perform a reductive halogenation . Using trichlorosilane (


) as a reducing agent, triphenylphosphine oxide (

) as a catalyst, and N-halosuccinimide (NXS) as the halogen source, you can selectively install the halogen at the previously unsaturated position. This reaction proceeds via a highly organized six-membered cyclic transition state, completely dictating the regiochemistry of the resulting α-haloketone .

Q2: My reaction between an α-bromoketone and an N-substituted thiourea is yielding an unexpected byproduct alongside the desired 2-aminothiazole. What is happening? A: You are likely observing the formation of a 2-imino-2,3-dihydrothiazole. The Hantzsch cyclization with N-substituted thioureas is highly sensitive to the electrophilicity of the ketone and the reaction environment. The Causality-Driven Solution: The regioselectivity depends on which nitrogen of the thiourea attacks the carbonyl carbon versus the halogen-bearing carbon. Under strongly acidic conditions, or when using highly electrophilic 1,3-diketone derivatives, C-N acyl migration can occur, leading to the rearranged 2-imino-2,3-dihydrothiazole . To strictly favor the 2-(N-arylamino)thiazole, run the condensation in a neutral solvent (e.g., ethanol or DMF without added acid) or utilize α-oxothioamides to direct the cyclization pathway .

Section 2: Regioselective C-H Functionalization of Intact Thiazoles

Q3: I want to directly arylate an unsubstituted thiazole at the C2 position, but I keep getting C5-arylated or C2,C5-diarylated mixtures. How do I isolate the C2 reaction? A: Thiazole has multiple reactive C-H bonds. While C5 is typically favored for electrophilic palladation due to electronic density, the C2 proton is the most acidic. The Causality-Driven Solution: You must switch the mechanistic pathway from electrophilic aromatic substitution (which favors C5) to a base-assisted deprotonation-metalation pathway. By using a strong base like Lithium tert-butoxide (LiO-t-Bu) in a less polar solvent like 1,4-dioxane, you selectively abstract the C2 proton. The non-polar solvent prevents over-coordination and allows the Palladium catalyst to insert exclusively at C2 without requiring a Copper co-catalyst .

Q4: Can I perform a one-pot iterative arylation to get a differently substituted 2,5-diarylthiazole? A: Yes. Because the C2 arylation requires less polar conditions and no copper, you can perform the C2 arylation first in 1,4-dioxane. Once complete, you can add a polar solvent (DMF), additional base, and your second aryl halide to drive the C5 arylation in the same pot .

Q5: How can I selectively monohalogenate an already formed 2-amino-1,3-thiazole? A: Direct halogenation with elemental halogens often leads to over-halogenation or poor regiocontrol. The Causality-Driven Solution: Utilize Copper(II) halides (e.g.,


 or 

) in acetonitrile. The copper salt acts as both the Lewis acid to coordinate the thiazole ring and the mild halogen source, allowing for highly efficient and regioselective C5-monohalogenation without over-reacting .
Quantitative Data Summary: Regioselectivity Conditions
Target RegioisomerStarting MaterialKey Reagents / CatalystSolventTemperatureYield Range
Selective α-Haloketone α,β-Unsaturated Ketone

,

, NBS
Dichloromethane0 °C to RT73–85%
2-Aminothiazole α-Bromoketone + ThioureaNeutral conditions (No acid)Ethanol or DMF80 °C70–90%
C2-Arylated Thiazole Unsubstituted Thiazole

, LiO-t-Bu, Ar-Br
1,4-Dioxane100 °C80–96%
C5-Arylated Thiazole C2-Substituted Thiazole

, CuI,

DMF120 °C60–85%
C5-Halogenated Thiazole 2-AminothiazoleCu(II) Halides (

)
AcetonitrileRT to 60 °C75–95%
Experimental Protocols
Protocol 1: Regioselective Synthesis of Unsymmetrical α-Bromoketones

Self-Validating System: This protocol uses a visual color change (NBS dissolution) and NMR tracking to confirm regioselectivity without relying on thermodynamic equilibration.

  • Setup: In an oven-dried flask under inert atmosphere (

    
    ), dissolve the α,β-unsaturated ketone (1.0 equiv) and triphenylphosphine oxide (
    
    
    
    , 0.1 equiv) in anhydrous
    
    
    (0.2 M).
  • Reduction: Cool the mixture to 0 °C. Dropwise add trichlorosilane (

    
    , 1.2 equiv). Stir for 15 minutes.
    
  • Halogenation: Add N-bromosuccinimide (NBS, 1.1 equiv) in portions. The reaction mixture will transition from a suspension to a clear solution as the electrophilic halogen is consumed.

  • Validation (In-Process): Take a 0.1 mL aliquot, quench with

    
    , extract with 
    
    
    
    , and run a quick
    
    
    NMR. Self-Validation Check: Ensure the complete disappearance of the alkene protons (typically 5.5–7.0 ppm) and the emergence of a sharp doublet/multiplet for the new α-bromo proton (4.0–5.5 ppm).
  • Workup: Quench the bulk reaction with saturated aqueous

    
    , extract with 
    
    
    
    , dry over
    
    
    , and purify via flash chromatography.
Protocol 2: Exclusive C2-Arylation of Thiazole

Self-Validating System: By omitting the copper co-catalyst and strictly controlling solvent polarity, C5 activation is completely suppressed.

  • Setup: In a Schlenk tube, combine

    
     (0.05 equiv), the aryl bromide (1.0 equiv), and Lithium tert-butoxide (LiO-t-Bu, 1.2 equiv).
    
  • Solvent Addition: Add anhydrous 1,4-dioxane (0.3 M) followed by unsubstituted thiazole (1.5 equiv). Critical Causality Step: Do not use DMF or DMSO; polar solvents will disrupt the base-directed metalation and lead to C5 mixtures.

  • Heating: Seal the tube and heat at 100 °C for 5 hours.

  • Validation (In-Process): Analyze an aliquot via GC-MS. Self-Validation Check: Look for the mono-arylated mass. In the subsequent

    
     NMR of the crude, confirm the disappearance of the highly deshielded C2 proton (~8.7 ppm). The C4 (~7.9 ppm) and C5 (~7.4 ppm) protons must remain as distinct doublets with a coupling constant of 
    
    
    
    Hz, proving C5 was untouched.
  • Workup: Filter through a short pad of Celite using ethyl acetate, concentrate, and purify via silica gel chromatography.

Mechanistic Visualizations

Hantzsch UnsymKetone Unsymmetrical Ketone AcidicHal Acidic Halogenation (More Substituted C) UnsymKetone->AcidicHal BasicHal Basic Halogenation (Less Substituted C) UnsymKetone->BasicHal AlphaBetaUnsat α,β-Unsaturated Ketone (Alternative Starting) ReductiveHal Reductive Halogenation (NXS, Cl3SiH, Ph3PO) AlphaBetaUnsat->ReductiveHal HaloKetone1 α-Haloketone (Regioisomer A) AcidicHal->HaloKetone1 HaloKetone2 α-Haloketone (Regioisomer B) BasicHal->HaloKetone2 SelectiveHalo Selective α-Haloketone ReductiveHal->SelectiveHalo ThiazoleA Thiazole Regioisomer A HaloKetone1->ThiazoleA + Thioamide ThiazoleB Thiazole Regioisomer B HaloKetone2->ThiazoleB + Thioamide TargetThiazole Target Regiopure Thiazole SelectiveHalo->TargetThiazole + Thioamide Thioamide Thioamide / Thiourea

Pathways for regioselective alpha-halogenation and Hantzsch thiazole synthesis.

CH_Arylation Thiazole Unsubstituted Thiazole CondC2 Pd Catalyst, LiO-t-Bu 1,4-Dioxane (Less Polar) No Cu Co-catalyst Thiazole->CondC2 CondC5 Pd Catalyst, Cu Co-catalyst DMF (Polar Solvent) or C2-Blocked Thiazole Thiazole->CondC5 C2Aryl C2-Arylated Thiazole CondC2->C2Aryl C5Aryl C5-Arylated Thiazole CondC5->C5Aryl Iterative Iterative Arylation (Add DMF, more base, Ar'-X) C2Aryl->Iterative C2C5Aryl C2,C5-Diarylated Thiazole Iterative->C2C5Aryl

Regioselective C-H arylation pathways for C2, C5, and iterative diarylation of thiazoles.

References
  • Lao, Z., Zhang, H., & Toy, P. H. (2019). Reductive Halogenation Reactions: Selective Synthesis of Unsymmetrical α-Haloketones. Organic Letters, 21(20), 8149-8152.[https://doi.org/10.1021/acs.orglett.9b02324](ht

Technical Support Center: Solubility Enhancement of Piperidine-Thiazole Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperidine-Thiazole Solubility Support Center. Piperidine-thiazole hybrids are highly valued scaffolds in drug discovery, frequently appearing in kinase inhibitors (e.g., SphK1 inhibitors, BRAF inhibitors like Dabrafenib) and agrochemicals[1][2]. However, these molecules often suffer from poor aqueous solubility. The thiazole ring promotes strong intermolecular


 stacking (increasing crystal lattice energy), while the lipophilic nature of the scaffold drives high LogP values. Although the piperidine moiety is introduced to provide a basic center for salt formation, formulating these salts successfully requires a deep understanding of pH-solubility profiles, counterion effects, and solid-state chemistry[2].
Diagnostic Workflow

Before attempting formulation changes, use the following diagnostic logic to identify the root cause of your solubility issue.

G Start Precipitation of Piperidine-Thiazole in Assay Buffer Check_Buffer Analyze Buffer Composition (pH & Counterions) Start->Check_Buffer Is_Common_Ion High Cl- Concentration with HCl Salt? Check_Buffer->Is_Common_Ion Change_Salt Switch to Mesylate or Sulfate Salt Is_Common_Ion->Change_Salt Yes Check_pH Buffer pH > pKa - 2? Is_Common_Ion->Check_pH No Free_Base_Precip Free Base Precipitation: Use ASD or Surfactants Check_pH->Free_Base_Precip Yes Solvation_Issue Intrinsic Lipophilicity (LogP > 4) Check_pH->Solvation_Issue No Lipid_Form Formulate with Cyclodextrins or Lipids Solvation_Issue->Lipid_Form Yes

Diagnostic workflow for resolving piperidine-thiazole precipitation in aqueous media.

Troubleshooting Guides (FAQs)

Issue 1: My piperidine-thiazole hydrochloride salt precipitates immediately upon dilution in Phosphate-Buffered Saline (PBS).

  • Root Cause (Causality): This is typically caused by the common-ion effect or free-base disproportionation . PBS contains a high concentration of chloride ions (~137 mM). If you are using a hydrochloride (HCl) salt, the excess chloride in the buffer shifts the solubility equilibrium toward the solid state, suppressing the dissolution of the salt. Furthermore, if the pH of the PBS (7.4) approaches the pKa of the piperidine nitrogen (typically 8.5–9.5), a significant fraction of the drug converts to the highly insoluble free base[3].

  • Solution: Switch to a non-halide counterion with a lower propensity for the common-ion effect in physiological buffers. often exhibit superior dissolution rates and higher intrinsic solubility for thiazole derivatives because they disrupt the rigid aminopyrimidine/thiazole hydrogen-bonding networks[2].

Issue 2: The compound dissolves well in DMSO, but crashes out when I add it to my in vitro assay buffer, ruining the IC50 curve.

  • Root Cause (Causality): Solvent-shift precipitation. DMSO acts as a powerful hydrogen-bond acceptor, fully solvating the piperidine-thiazole molecule. When introduced to water, the DMSO rapidly diffuses into the bulk aqueous phase, leaving the lipophilic drug molecules locally supersaturated. The thiazole rings quickly

    
    -stack, nucleating crystalline precipitates before the drug can bind to its biological target[1].
    
  • Solution: Implement a "step-down" serial dilution or use a co-solvent/surfactant system. Pre-diluting the DMSO stock into an intermediate buffer containing 5-10% Tween-80 or

     creates hydrophobic cavities that encapsulate the thiazole moiety, preventing nucleation during the final aqueous dilution[3].
    
Quantitative Data: Formulation Efficacy

To illustrate the impact of different strategies, the following table summarizes the solubility enhancements observed for a model piperidine-thiazole kinase inhibitor across different formulation approaches.

Table 1: Comparative Solubility Enhancement of a Model Piperidine-Thiazole Compound

Formulation StrategyAqueous Solubility (µg/mL)Fold IncreasePhysical State
Free Base (Unformulated)1.21xCrystalline
Hydrochloride Salt45.037.5xCrystalline
Mesylate Salt120.0100xCrystalline
Mesylate Salt + 10% HP-

-CD
850.0708xSolubilized Complex
ASD (1:3 with HPMCAS)1450.01208xAmorphous
Self-Validating Experimental Protocols
Protocol A: Thermodynamic Solubility & Salt Disproportionation Testing

Purpose: To determine if a chosen piperidine-thiazole salt maintains its integrity in aqueous media or disproportionates back to the insoluble free base.

  • Slurry Preparation: Add 50 mg of the piperidine-thiazole salt to 1 mL of the target buffer in a microcentrifuge tube. Ensure there is excess solid (the slurry should look cloudy).

  • Equilibration: Agitate the slurry at 37°C for 24 hours. Causality: 24 hours is required to overcome the kinetic barrier of dissolution and reach true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the sample at 15,000 x g for 10 minutes to separate the liquid and solid phases.

  • Validation (Supernatant): Measure the pH of the supernatant. Self-Validation Check: If the pH has drifted significantly from the buffer's initial pH, the salt is dissolving and altering the buffer capacity, indicating potential disproportionation. Quantify the dissolved drug via HPLC.

  • Validation (Solid Pellet): Dry the solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). Self-Validation Check: Compare the diffractogram to the starting salt and the free base. If the XRPD pattern matches the free base, your salt has disproportionated, and you must select a stronger acid counterion or lower the buffer pH.

Protocol B: Preparation of Amorphous Solid Dispersions (ASD) via Solvent Evaporation

Purpose: To disrupt the strong thiazole-thiazole crystal lattice and trap the molecule in a highly soluble amorphous state using a polymer matrix.

  • Co-dissolution: Dissolve the piperidine-thiazole free base (or salt) and a polymer (e.g., HPMCAS) in a 1:3 mass ratio in a common solvent system (e.g., Methanol/Dichloromethane 1:1 v/v). Causality: A true molecular solution is critical. Any undissolved drug will act as a seed crystal, causing the entire batch to recrystallize.

  • Rapid Evaporation: Remove the solvent rapidly using a rotary evaporator at 40°C under reduced pressure. Causality: Rapid evaporation kinetically traps the drug molecules within the polymer chains before they have time to reassemble into a crystal lattice.

  • Secondary Drying: Place the resulting film in a vacuum desiccator for 24 hours. Causality: Residual solvent acts as a plasticizer, lowering the glass transition temperature (

    
    ) of the polymer and accelerating unwanted recrystallization.
    
  • Validation: Analyze the final powder via XRPD. Self-Validation Check: A successful ASD will exhibit a broad "halo" without any sharp Bragg peaks, confirming a 100% amorphous system.

References
  • Title: The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Improving the Dissolution Rate of the Anticancer Drug Dabrafenib Source: Crystal Growth & Design (ACS Publications) URL: [Link]

Sources

Troubleshooting Hantzsch thiazole synthesis side products

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Advanced Research Support Audience: Medicinal Chemists, Process Chemists, Academic Researchers

System Overview & Critical Failure Points

The Hantzsch thiazole synthesis is the "workhorse" method for generating thiazole scaffolds, a privileged structure in drug discovery (e.g., Dasatinib, Ritonavir). While seemingly simple—condensing an


-haloketone with a thioamide—the reaction is prone to specific, repeatable failure modes.

This guide treats the reaction as a system . If the system fails, it is usually due to one of three specific mechanistic bottlenecks:

  • Electrophile Degradation: The

    
    -haloketone decomposes before reaction (Black Tar).
    
  • Dehydration Failure: The hydroxythiazoline intermediate forms but does not eliminate water (Stuck Intermediate).

  • Nucleophilic Ambiguity: Regioselectivity issues between

    
    -attack and 
    
    
    
    -attack (Isomerism).

Interactive Troubleshooting Modules

Module A: The "Black Tar" Phenomenon

Symptom: The reaction mixture turns dark brown/black rapidly; LCMS shows complex baseline noise and no product.

Potential CauseTechnical ExplanationCorrective Action
Haloketone Decomposition

-haloketones are thermally unstable and lachrymatory.[1] They undergo polymerization or oxidative degradation upon exposure to light/heat/moisture.
Protocol: Recrystallize the haloketone immediately before use. Store under Argon at -20°C.
Exothermic Runaway The initial

-alkylation is highly exothermic. Adding reagents too fast creates localized hot spots, polymerizing the sensitive halide.
Protocol: Add the

-haloketone dropwise to the thioamide solution at 0°C, then warm slowly to reflux.
Base-Induced Polymerization Strong bases (e.g., NaOH, KOH) can cause aldol-type polymerization of the ketone before the thiazole forms.Protocol: Switch to weaker bases (NaHCO₃, CaCO₃) or use solvent-free conditions (see Green Optimization).
Module B: The "Stuck" Intermediate (Hydroxythiazoline)

Symptom: LCMS shows a major peak at [M+18]. The product is isolated as a solid but has an unexpected melting point and OH stretch in IR.

The Science: The reaction proceeds in two steps:[2]

  • S-Alkylation: Fast, forms an acyclic intermediate.

  • Cyclization/Dehydration: Slower, forms the aromatic ring. If the dehydration step lacks driving force, the reaction stalls at the 4-hydroxythiazoline stage.

Troubleshooting Protocol:

  • Diagnosis: Check NMR. A true thiazole has a characteristic aromatic proton at C5 (~7-8 ppm). The intermediate has a non-aromatic signal and an exchangeable OH.

  • The "Rescue" Fix: Do not discard. Resuspend the intermediate in Toluene or Xylene . Add 10 mol%

    
    -Toluenesulfonic acid (PTSA). Reflux with a Dean-Stark trap to physically remove water. This forces aromatization.[2]
    
Module C: Regioselectivity (Amine vs. Imine)

Symptom: You used an


-substituted thiourea and obtained a mixture of isomers or the wrong isomer.

The Science: Monosubstituted thioureas can react to form either:

  • 2-aminothiazoles (Thermodynamic product, usually favored in neutral conditions).

  • 2-imino-2,3-dihydrothiazoles (Kinetic/Acid-favored product).

Corrective Action:

  • To favor the Thiazole (Amine): Run in neutral EtOH or with slight base buffering.

  • To favor the Iminothiazoline: Run in acidic media (e.g., concentrated HCl/EtOH mixtures).[3][4] Research indicates acidic conditions stabilize the imino form [1].

Visualization: Mechanism & Decision Logic

Diagram 1: Mechanistic Failure Points

This diagram maps the reaction pathway against common side-reaction exit ramps.

HantzschMechanism Start Reactants (Haloketone + Thioamide) Inter1 S-Alkylation (Acyclic Thioimidate) Start->Inter1 Nucleophilic Attack Fail1 Polymerization/Tar (Thermal Decomp) Start->Fail1 Overheating/Old Reagent Fail2 Dimerization (Disulfide Formation) Start->Fail2 Oxidation (Air) Inter2 4-Hydroxythiazoline (Cyclic Intermediate) Inter1->Inter2 Cyclization Product Final Thiazole (Aromatic) Inter2->Product - H2O (Dehydration) Fail3 Stalled Reaction (Stable Hydrate) Inter2->Fail3 Lack of Acid/Heat

Caption: The "Happy Path" (Blue/Yellow/Green) vs. Common Failure Modes (Red). Note that the Hydroxythiazoline intermediate is a distinct stability well.

Diagram 2: Troubleshooting Decision Tree

Follow this logic when your reaction fails.

TroubleshootingTree Start Analyze Crude LCMS/NMR Q1 Is Mass = Product + 18? Start->Q1 Res1 Diagnosis: Stuck Hydroxythiazoline Q1->Res1 Yes Q2 Is Mass = Dimer? Q1->Q2 No Act1 Action: Reflux in Toluene/PTSA Res1->Act1 Res2 Diagnosis: Oxidative Dimerization Q2->Res2 Yes Q3 Complex/No Peaks? Q2->Q3 No Act2 Action: Degas solvents, run under Argon Res2->Act2 Res3 Diagnosis: Haloketone Decomposition Q3->Res3 Yes Act3 Action: Recrystallize Halide, Add dropwise at 0°C Res3->Act3

Caption: Step-by-step logic for diagnosing Hantzsch synthesis failures based on analytical data.

Validated Experimental Protocols

Protocol A: The "Robust" Standard (Ethanol Reflux)

Best for general library synthesis.

  • Dissolve: Dissolve thioamide (1.0 equiv) in absolute Ethanol (0.5 M concentration).

  • Add: Add

    
    -haloketone (1.05 equiv) dropwise  at room temperature.
    
    • Note: If the haloketone is a liquid, dissolve it in a small volume of EtOH first.

  • Heat: Heat to reflux (78°C) for 2–4 hours. Monitor by TLC.[1]

  • Workup: Cool to 0°C. The thiazole hydrobromide salt often precipitates. Filter and wash with cold ether.

  • Free Base: Suspend solid in water, neutralize with saturated NaHCO₃, and extract with EtOAc.

Protocol B: Green/Solvent-Free (Mechanochemistry)

Best for avoiding tar formation and reducing solvent waste [2].

  • Mix: Combine

    
    -haloketone (1.0 equiv) and thioamide (1.0 equiv) in a mortar.
    
  • Catalyst: Add 10 mol% molecular Iodine (

    
    ) or simply grind without catalyst (reaction is often autocatalytic).
    
  • Grind: Grind with a pestle for 5–10 minutes. The mixture will likely liquefy (eutectic melt) and then resolidify.

  • Isolate: Wash the resulting solid with water (to remove inorganic salts/HBr) and recrystallize from EtOH.

References

  • Bramley, S. E., et al. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity."[3][4] Journal of the Chemical Society, Perkin Transactions 1, 1987.[3][4]

  • Coskun, A. "The Thiazole Synthesis by Using Environmental Solvent."[5] Necmettin Erbakan University Publications.

  • BenchChem Technical Guides. "Optimizing Hantzsch Thiazole Synthesis Reaction Conditions."

  • SynArchive. "Hantzsch Thiazole Synthesis Mechanism and History."

Sources

Technical Support Center: Methylene Bridge Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing reaction conditions for methylene bridge formation (-CH₂-). Audience: Medicinal Chemists, Process Engineers, and Materials Scientists. Role: Senior Application Scientist.

Core Directive: The Mechanistic Reality

Subject: Controlling the Kinetic vs. Thermodynamic Landscape.

Methylene bridge formation is rarely a simple "clipping" of two molecules. It is a competition between hydroxymethylation (addition) and condensation (bridging), often complicated by the formation of reversible ether linkages (-CH₂-O-CH₂-).

To optimize this, you must control the Formaldehyde Equivalent and the Acid/Nucleophile Ratio .

The "Battle of the Bridges" (Ether vs. Methylene)

In acid-catalyzed conditions (e.g., Phenol-Formaldehyde or Indole-Aldehyde systems), the reaction proceeds through a quinone methide or carbocation intermediate.

  • Kinetic Product: Dibenzyl ether bridges (-CH₂-O-CH₂-). These form readily at lower temperatures (<100°C) or neutral/weakly acidic pH.

  • Thermodynamic Product: Methylene bridges (-CH₂-). These are irreversible and stable, favored by stronger acidity and higher temperatures (>120°C for resins, or catalyzed reflux for small molecules).

Critical Insight: If your target is a discrete dimer (e.g., Bis(indolyl)methane) and you observe "gummy" intermediates or unstable solids, you likely have trapped ether linkages. You must push the reaction thermodynamically (Heat + Acid) to extrude formaldehyde and collapse the ether into a methylene bridge.

Visualization: Reaction Pathway & Competitive Routes[1]

MethyleneBridgeMechanism Start Aromatic Nucleophile (Ar-H) + HCHO Inter1 Hydroxymethyl Intermediate (Ar-CH2-OH) Start->Inter1 Activation Ether Ether Bridge (Ar-CH2-O-CH2-Ar) Inter1->Ether Low Temp / Weak Acid (Kinetic Trap) Carbo Carbocation/Quinone Methide (Ar-CH2+) Inter1->Carbo -H2O (Acid) Ether->Carbo High Temp / Strong Acid (Reversion) Product Methylene Bridge (Ar-CH2-Ar) Carbo->Product + Ar-H

Figure 1: Mechanistic pathway distinguishing between the kinetic ether trap and the thermodynamic methylene bridge.

Troubleshooting & FAQs

Format: Interactive Diagnostic.

Q1: My reaction mixture turns into an insoluble polymer/tar immediately. How do I stop this?

Diagnosis: Uncontrolled oligomerization (The "Novolac" Effect). Root Cause: The ratio of Electrophile (Formaldehyde) to Nucleophile (Aromatic) is too high, or the concentration is too dense. Corrective Action:

  • Invert Stoichiometry: Ensure the Aromatic species is in significant excess (e.g., 2.5:1 or 3:1 ratio relative to the aldehyde) if you target a dimer.

  • High Dilution: Run the reaction at 0.1 M or lower. This statistically favors the attack of the solvent-surrounded carbocation by a fresh aromatic molecule rather than an already-reacted dimer.

  • Switch Catalyst: Move from mineral acids (H₂SO₄) to solid-supported catalysts (e.g., Silica-supported HClO₄ or PEG-OSO₃H). These provide "site isolation" that physically prevents chain growth.

Q2: I am getting a mixture of Ortho- and Para- substituted bridges. How do I control Regioselectivity?

Diagnosis: Lack of steric or electronic direction. Root Cause: The electrophilic attack is governed by standard Electrophilic Aromatic Substitution (EAS) rules. Corrective Action:

  • To favor Para-: Increase the steric bulk of the catalyst. Use bulky Lewis acids (e.g., Yb(OTf)₃) or perform the reaction in a solvent that coordinates with the active site, creating a "steric wall" around the ortho position.

  • To favor Ortho-: Use a catalyst that can coordinate with a heteroatom on the ring (the "Chelation Control" effect). For phenols, metal cations like Mg²⁺ or Zn²⁺ can coordinate the phenolic oxygen and the formaldehyde, directing the attack to the ortho position.

Q3: My yield is low, and I see unreacted aldehyde.

Diagnosis: Deactivation of the catalyst or poor solubility. Corrective Action:

  • Water Scavenging: Water is a byproduct. In reversible equilibrium, water inhibits the forward reaction. Add molecular sieves (3Å or 4Å) or use a Dean-Stark trap if refluxing in toluene.

  • Surfactant Catalysis: If reacting hydrophobic aromatics (like indoles) with aldehydes in aqueous media, use a surfactant-type catalyst (e.g., Dodecylbenzenesulfonic acid - DBSA). This creates micelles where the reactants concentrate, accelerating the rate by orders of magnitude (Green Chemistry approach).

Advanced Protocol: Synthesis of Bis(indolyl)methanes (BIMs)

Context: BIMs are privileged scaffolds in drug discovery (anticancer agents). This protocol avoids the common "tarring" issues of traditional acid catalysis.

Optimized Workflow: Solid-Acid Catalysis

Objective: Synthesis of 3,3'-Bis(indolyl)methane with >90% yield and minimal oligomers.

ParameterConditionRationale
Stoichiometry Indole (2.1 eq) : Aldehyde (1.0 eq)Slight excess of indole prevents polymerization.
Catalyst Iodine (I₂) (10 mol%) or NiSO₄·6H₂OMild Lewis acidity avoids harsh protonation of sensitive functional groups.
Solvent Ethanol or Water (with surfactant)Polar protic solvents stabilize the polarized transition state.
Temperature Room Temperature (25°C)Prevents ether-bridge formation and degradation.
Step-by-Step Procedure
  • Charge: In a 50 mL round-bottom flask, dissolve Indole (2.1 mmol) and the Target Aldehyde (1.0 mmol) in Ethanol (5 mL) .

  • Catalyst Addition: Add Iodine (0.25 g, 10 mol%) or NiSO₄·6H₂O (10 mol%) in one portion.

  • Reaction: Stir vigorously at room temperature.

    • Checkpoint: Monitor by TLC.[1] The aldehyde spot should disappear within 15-45 minutes.

    • Visual Cue: Product often precipitates as a solid from ethanol.

  • Quench: Add 5% aqueous Sodium Thiosulfate (Na₂S₂O₃) to quench the iodine (solution turns from dark brown to clear/yellow).

  • Isolation:

    • If Solid: Filter the precipitate, wash with cold water/ethanol (1:1), and dry.

    • If Soluble: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water is usually sufficient. Column chromatography is rarely needed if stoichiometry was controlled.

Troubleshooting Logic Tree

TroubleshootingTree Start Start: Analyze Crude Product Q1 Is the product a sticky gum/tar? Start->Q1 Sol1 Action: Increase Nucleophile Ratio (Use 2.5 equiv Indole) Q1->Sol1 Yes Q2 Is the yield < 50%? Q1->Q2 No Sol2 Action: Check Solvent System. Switch to EtOH or add Surfactant. Q2->Sol2 Yes Q3 Are there impurity spots on TLC? Q2->Q3 No Sol3 Action: Increase Temp to 60°C (Convert Ether to Methylene) Q3->Sol3 Yes (Higher Rf spot) Success Target Isolated Q3->Success No (Clean)

Figure 2: Decision matrix for troubleshooting common failures in methylene bridge synthesis.

References

  • Mechanism of Phenolic Resin Formation: Knop, A., & Pilato, L. (1985). Phenolic Resins: Chemistry, Applications, Standardization, Safety and Ecology. Springer-Verlag. (Foundational text on the Ether vs. Methylene mechanism).
  • Bis(indolyl)

    • Enzymatic/Green approach: "Enzymatic approach to cascade synthesis of bis(indolyl)methanes in pure water."[1] RSC Advances, 2020.

    • Catalyst efficiency: "Simple and efficient synthesis of bis(indolyl)methanes by using NiSO4.6H2O." Journal of Chemical and Pharmaceutical Research.

  • Regioselectivity in EAS: "Regioselectivity in Electrophilic Aromatic Substitution." Chemistry LibreTexts.

  • Linker Chemistry in Drug Design: "Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery." Frontiers in Chemistry, 2025.

Sources

Technical Support Center: Metal Impurity Removal from Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Advanced Remediation of Metal Catalysts (Pd, Cu, Ru, Rh) from Heterocyclic Scaffolds

Introduction: The "Sticky" Problem of Heterocycles

Welcome. If you are reading this, you are likely facing a specific chemical antagonism: Competitive Coordination .

In standard chemistry, removing a metal catalyst is a matter of affinity. You introduce a scavenger (ligand) with a higher binding constant (


) than your product. However, when your API (Active Pharmaceutical Ingredient) contains heterocyclic amines (pyridines, imidazoles, thiazoles), your product is a ligand. It actively competes with the scavenger for the metal center.

Regulatory Context: Under ICH Q3D guidelines , elemental impurities are critical quality attributes.[1] For oral dosing, Palladium (Pd) is typically limited to a Permitted Daily Exposure (PDE) of 100 µ g/day .[2][3] If your daily dose is 1g, your limit is 100 ppm. If your dose is 10g, your limit drops to 10 ppm.

This guide moves beyond "add charcoal and filter." We will engineer a removal strategy based on coordination chemistry.

Module 1: Solid-Supported Scavenger Selection

The Logic of Ligand Exchange

Standard silica scavengers (like simple diamines) often fail with heterocycles because the metal-heterocycle bond is kinetically inert or thermodynamically stable. You must use a scavenger with a binding constant orders of magnitude higher than your product.

Decision Matrix: Selecting the Right Scavenger

Use the following logic flow to select your scavenger. Note the distinction between "Standard" and "High Affinity" requirements.

ScavengerSelection Start Identify Metal & Product Structure MetalType Which Metal? Start->MetalType Pd_Ru_Rh Pd, Ru, Rh MetalType->Pd_Ru_Rh Cu_Zn_Ni Cu, Zn, Ni MetalType->Cu_Zn_Ni HeterocycleCheck Does Product contain N-Heterocycles or Sulfur? Pd_Ru_Rh->HeterocycleCheck AmineScav Use Si-Diamine or Si-Triamine Cu_Zn_Ni->AmineScav Neutral pH CarboxyScav Use Si-Carboxylic Acid (For basic amines) Cu_Zn_Ni->CarboxyScav Basic Product StandardScav Use Si-Thiol (Mercaptopropyl) (Standard Affinity) HeterocycleCheck->StandardScav No HighAffinity Use Si-TMT (Trimercaptotriazine) or MP-TMT (Highest Affinity) HeterocycleCheck->HighAffinity Yes (Critical)

Figure 1: Decision tree for selecting solid-supported scavengers based on metal type and product interference.

Protocol 1: High-Temperature Scavenging (The "Kinetic Kick")

Issue: "I added Si-Thiol at room temperature, but Pd levels only dropped from 1000 ppm to 400 ppm." Root Cause: The Pd-Heterocycle complex is stable. Ligand exchange is slow at 25°C.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude product in a solvent that swells the resin (THF, DMF, or EtOAc). Avoid alcohols if using silica backbones at high temps (potential leaching).

  • Loading: Add Si-TMT (preferred for heterocycles) at 2–4 equivalents relative to the residual metal content (not the product).

    • Note: If metal content is unknown, assume 10% of the initial catalyst loading.

  • The Kinetic Kick: Heat the mixture to 50–60°C for 4–12 hours.

    • Why: Heat provides the activation energy to break the Pd-Heterocycle bond, allowing the Pd to be trapped by the stronger TMT ligand.

  • Filtration: Filter hot through a 0.45 µm membrane or a Celite pad.

  • Wash: Wash the cake with solvent to recover non-specifically bound product.

Module 2: The "Green" Alternative (L-Cysteine Extraction)

If solid scavengers are too expensive for your scale, or if you are losing yield due to adsorption, L-Cysteine extraction is the industry-standard chemical workup.

Mechanism: L-Cysteine is a zwitterionic amino acid with a thiol group. At neutral/basic pH, it forms a highly water-soluble complex with Pd, pulling it from the organic phase into the aqueous phase.

Protocol 2: Aqueous L-Cysteine Wash

Best For: Large-scale batches (>100g) where resin costs are prohibitive.

  • Preparation: Dissolve crude product in a water-immiscible solvent (EtOAc, DCM, or Me-THF).

  • Reagent Setup: Prepare a 10% (w/v) aqueous solution of L-Cysteine .

  • Execution:

    • Add the L-Cysteine solution to the organic phase (Ratio: 20-50 equivs of Cysteine vs. Pd).

    • Crucial Step: Adjust pH to 6–7 (using NaHCO₃) to ensure the thiol is active but the amino acid remains water-soluble.

    • Heat to 40–50°C and stir vigorously for 1 hour.

  • Separation: Separate layers. The aqueous layer will likely turn dark/orange (containing the metal).

  • Repeat: Perform a standard brine wash to remove residual cysteine.

Module 3: Troubleshooting & FAQs

Q1: I treated my solution with Activated Carbon (Charcoal), but I lost 30% of my yield.

Diagnosis: Non-specific binding. Explanation: Activated carbon relies on surface adsorption (Van der Waals forces). It does not distinguish between a flat aromatic Pd complex and your flat aromatic heterocyclic product. Solution:

  • Switch to Functionalized Silica: Use Si-Thiol or Si-TMT. These rely on covalent coordination (chemisorption), which is highly specific to the metal.

  • Passivation: If you must use carbon, pre-soak the carbon in the solvent to fill pore volume, or use "passivated" carbon specific for pharma (e.g., CUNO filters).

Q2: My solution is clear/colorless, so the metal is gone, right?

Diagnosis: False Negative. Explanation: Many Pd-Heterocycle complexes are pale yellow or colorless in dilute solution. Conversely, dark color often comes from conjugated organic impurities (polymers), not the metal. Action: Never rely on visual inspection. Always verify with ICP-MS or XRF.

Q3: The scavenger worked, but now I have new impurities.

Diagnosis: Leaching or Side Reactions.

  • Silica Leaching: If using MeOH/EtOH at high temps, silica can dissolve slightly. Switch to polymer-supported scavengers (e.g., MP-TMT) which have a polystyrene backbone.

  • Side Reactivity: Strong amine scavengers can react with electrophiles (alkyl halides, aldehydes) in your product. Ensure your scavenger is chemically compatible with your product's functional groups.

Comparative Data: Method Efficiency

The following table summarizes removal efficiency for a standard Suzuki coupling product (Pyridine derivative) containing 800 ppm residual Pd.

MethodResidual Pd (ppm)Yield Recovery (%)SpecificityCost (Scale-up)
Activated Carbon 150 - 20075 - 85%LowLow
Si-Thiol (RT) 100 - 150>95%MediumMedium
Si-TMT (50°C) < 10 >98% High High
L-Cysteine Wash 20 - 50>95%HighLow

Module 4: Process Workflow Visualization

The following diagram illustrates the iterative screening process required for difficult substrates.

OptimizationWorkflow Crude Crude Mixture (>500 ppm Metal) Screen1 Screen 1: Standard Scavengers (Si-Thiol, 1h, RT) Crude->Screen1 Check1 ICP-MS Check Screen1->Check1 Success Process Validated (<20 ppm) Check1->Success Pass Fail1 High Residuals Check1->Fail1 Fail Optimize Optimization Loop: 1. Switch to TMT Ligand 2. Increase Temp (50°C) 3. Increase Time Fail1->Optimize Check2 ICP-MS Check Optimize->Check2 Check2->Success Pass AltMethod Switch Method: L-Cysteine Extraction or Distillation Check2->AltMethod Fail (Stubborn Complex)

Figure 2: Iterative screening workflow for optimizing metal removal.

References

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. European Medicines Agency.[1] [Link]

  • Graham, M. A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Biotage. (2020).[4] Metal Scavenger User Guide: Strategies for API Purification. Biotage Application Notes. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [Link]

Sources

Overcoming steric hindrance in 3-substituted piperidine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Substituted Piperidine Coupling Topic: Overcoming Steric Hindrance in N-Functionalization Audience: Medicinal Chemists & Process Development Scientists

Introduction: The "Beta-Branching" Problem

Welcome to the technical support hub for hindered amine couplings. You are likely here because a standard piperidine coupling (which usually proceeds instantly) has stalled or failed with a 3-substituted variant.

The Root Cause: While 2-substituted piperidines (alpha-branching) block the nitrogen directly, 3-substituted piperidines (beta-branching) present a deceptive challenge. The substituent at C3 creates a "picket fence" effect. Depending on the ring conformation (chair flip), the C3-group can project axially, creating a 1,3-diaxial clash that destabilizes the transition state for nucleophilic attack, or equatorially, where it exerts a subtle but powerful buttressing effect on the nitrogen lone pair trajectory.

This guide provides three distinct modules to solve this, categorized by reaction class.

Module 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1]

User Query: My standard Pd(OAc)₂/BINAP or Xantphos conditions yield <10% product with 3-methylpiperidine. What is the fix?

Technical Diagnosis: Older generation ligands (BINAP, DPPF) lack the bulk required to force reductive elimination in hindered systems, and they do not sufficiently protect the Pd(0) center from off-cycle deactivation. For 3-substituted piperidines, you need Dialkylbiaryl Monophosphine Ligands (Buchwald Ligands) that are specifically tuned for secondary amines.

Troubleshooting Protocol: Ligand Selection

Do not guess. Follow this steric hierarchy.

Step 1: The "Workhorse" (RuPhos)

  • Why: RuPhos is the gold standard for secondary amines. It accommodates moderate steric bulk.

  • Condition: Pd(OAc)₂ (or RuPhos-Pd-G4 precatalyst), RuPhos, NaOtBu, Toluene/Dioxane, 100°C.

  • If this fails: The C3 substituent is likely forcing a conformation that blocks the metal center. Proceed to Step 2.

Step 2: The "Bulky" Specialist (BrettPhos)

  • Why: BrettPhos is larger than RuPhos. It promotes reductive elimination of bulky amines by crowding the metal center, forcing the product out.

  • Note: BrettPhos is often too bulky for primary amines but perfect for hindered secondary amines like 3-phenylpiperidine.

Step 3: The "Nuclear" Option (tBuXPhos or AdBrettPhos)

  • Why: If the electrophile (aryl halide) is also hindered (ortho-substituted), you need the extreme bulk of tBuXPhos or AdBrettPhos to prevent Pd-dimer formation and facilitate the coupling.

Visual Guide: Ligand Decision Tree

LigandSelection Start Start: 3-Substituted Piperidine + Aryl Halide CheckAr Is the Aryl Halide Ortho-Substituted? Start->CheckAr RuPhos Attempt 1: RuPhos-Pd-G4 (Standard Hindrance) CheckAr->RuPhos No (Para/Meta) tBuXPhos Attempt 3: tBuXPhos-Pd-G3 (Extreme Steric Clash) CheckAr->tBuXPhos Yes (Ortho) BrettPhos Attempt 2: BrettPhos-Pd-G4 (High Amine Hindrance) RuPhos->BrettPhos Low Yield (<20%) BrettPhos->tBuXPhos Stalled Conversion

Caption: Logic flow for selecting the correct dialkylbiaryl ligand based on steric demand of both coupling partners.

Module 2: Amide Coupling (The "Epimerization" Trap)

User Query: I am coupling a chiral 3-substituted piperidine to a carboxylic acid. HATU works but I see 15% epimerization and difficult purification. Why?

Technical Diagnosis: HATU is a powerful activator (uronium salt), but its high reactivity can lead to racemization/epimerization via oxazolone formation, especially when the reaction is slow due to the steric bulk of the 3-substituent. The base (DIPEA) spends too much time in solution before the coupling occurs, stripping the alpha-proton.

Solution A: T3P (Propylphosphonic Anhydride)

T3P is superior for hindered amines because it does not generate a free reactive ester in the same way; it acts as a concerted dehydrating agent.

  • Benefit: Near-zero epimerization.[1]

  • Workup: Water-soluble byproducts (unlike urea from EDC).

Comparative Data: Coupling Reagents for Hindered Amines

ReagentReactivityEpimerization RiskSteric ToleranceRecommendation
HATU HighHighModerateUse for non-chiral, fast reactions.
EDC/HOBt LowLowPoorAvoid for 3-subst. piperidines.[2][3][4]
T3P High Very Low Excellent Primary Choice.
Ghosez's Rgt ExtremeLow (Neutral)ExtremeUse when T3P fails.
Solution B: Ghosez's Reagent (The "Fail-Safe")

When the amine is extremely unreactive (e.g., 3-CF3 piperidine), standard coupling agents fail to generate the amide bond. You must convert the acid to the acid chloride in situ under neutral conditions.

Protocol: Ghosez Amide Coupling

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in dry DCM. Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 eq). Stir at RT for 1 hour.

  • Mechanism: This forms the Acid Chloride + N,N-dimethylisobutyramide (inert). Crucially, no HCl is generated.

  • Coupling: Add the 3-substituted piperidine (1.5 eq) and DIPEA (2.0 eq).

  • Result: Rapid coupling of the highly reactive acid chloride with the hindered amine.

Module 3: SNAr (The Kinetic Grind)

User Query: I'm trying to displace a 2-chloropyridine with 3-methylpiperidine. The reaction is stuck at 50% conversion even at 100°C.

Technical Diagnosis: You are fighting the "Ortho Effect." The 3-substituent on the piperidine clashes with the hydrogens at the 3-position of the pyridine ring during the approach.

  • The Fix: You must switch the leaving group mechanism. In hindered SNAr, the rate-determining step often shifts from addition to elimination or is stalled by the reversibility of the Meisenheimer complex.

Troubleshooting Steps
  • Switch Leaving Group (Cl → F):

    • Why: Fluoride is highly electronegative, stabilizing the Meisenheimer intermediate (lowering the transition state energy) much better than chloride.

    • Expectation: 2-Fluoropyridine reacts 10-100x faster than 2-Chloropyridine with hindered amines.

  • Solvent Switch (DMF → DMSO/NMP):

    • Why: DMSO and NMP are more polar aprotic than DMF and stabilize the charged intermediate more effectively.

  • The "Base" Trap:

    • Avoid weak bases like K₂CO₃ which form heterogeneous mixtures. Use Cs₂CO₃ (more soluble) or DBU (organic superbase) to drive the deprotonation of the ammonium intermediate.

Module 4: Conformational Analysis (The "Why")

User Query: Why does 3-methylpiperidine react differently than 4-methylpiperidine?

Technical Insight: It comes down to the A-Value (free energy difference between axial and equatorial conformers) and the N-Lone Pair Vector .

  • 4-Substituted: The substituent is far from the nitrogen. The N-lone pair is sterically unencumbered.

  • 3-Substituted: The ring flips between two chair conformers.

    • Conformer A (Substituent Equatorial): Stable, but the substituent creates a "buttress" that narrows the angle of attack for incoming electrophiles.

    • Conformer B (Substituent Axial): Higher energy (less populated), but the 1,3-diaxial interaction hinders the N-lone pair from the "top" face.

The "Reactive Conformer" Hypothesis: Often, the reaction proceeds through the higher energy conformer because the ground state is sterically blocked. This is why heating (providing energy to access the higher-energy conformer) is often more effective than just adding more catalyst.

Visual: The Steric Barrier Workflow

ConformationalFlow cluster_conf Conformational Equilibrium Subst 3-Substituted Piperidine Eq Equatorial Conformer (Ground State) Steric Buttressing Subst->Eq Ax Axial Conformer (High Energy) 1,3-Diaxial Clash Eq->Ax Ring Flip Reaction Reaction Outcome Eq->Reaction Slow/Blocked Ax->Reaction Possible but Requires Heat

Caption: The piperidine ring flip creates two distinct steric environments. The reaction often requires energy to access the reactive conformer.

References

  • Buchwald-Hartwig Ligand Selection

    • Title: "Surpassing the Limitations of Pd-Catalyzed Amin
    • Source:Angew. Chem. Int. Ed. (2008).
    • URL:[Link]

  • T3P for Hindered Amides

    • Title: "Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis."[5]

    • Source:Imperial College London / Spiral (2020).
    • URL:[Link]

  • Ghosez's Reagent Protocol

    • Title: "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[6][7]

    • Source:Organic & Biomolecular Chemistry (2015).
    • URL:[Link]

  • SNAr Kinetics & Element Effect

    • Title: "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions."[2][8]

    • Source:J. Org. Chem. (2014).[9][10]

    • URL:[Link]

Sources

Technical Support Center: Heterocycle Stability & Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of thiazolyl-methyl linkages under acidic conditions Content type: Technical Support Center Guide

Subject: Troubleshooting Thiazolyl-Methyl Linkage Stability in Acidic Media Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Pseudo-Benzylic" Trap

Researchers often assume the thiazolyl-methyl motif behaves like a benzyl group due to structural similarity. This is a dangerous oversimplification. Unlike the benzene ring, the thiazole ring is electronically amphoteric—it is electron-rich at C5 but electron-deficient at C2 (resembling pyridine).

When you subject a thiazolyl-methyl linkage to acidic conditions (e.g., TFA deprotection, HCl salt formation, or lysosomal stability assays), "unexpected" degradation often stems from three distinct failure modes:

  • Electronic Destabilization: The destabilization of C2-carbocations preventing standard

    
     clearance, or conversely, facilitating nucleophilic attack.
    
  • The Saturation Error: Confusing a stable thiazole with a highly acid-labile thiazolidine.

  • Quaternary Ammonium Cleavage: A mechanism analogous to Thiamin (Vitamin B1) degradation.

This guide provides the diagnostic frameworks and protocols to identify and prevent these failures.

Module 1: Mechanistic Stability (The "Why")

FAQ 1: Why is my C2-substituted thiazole degrading while the C4/C5 analogue is stable?

The Causality: Position dictates electronic stability.

  • C2 Position (Electron Deficient): The C2 position is flanked by both the sulfur and the imine nitrogen. The C=N bond exerts a strong electron-withdrawing effect. Consequently, a carbocation generated at the C2-methyl position (e.g., during acid-catalyzed hydrolysis of an ether) is destabilized . Standard

    
     pathways are disfavored. However, the C2-methyl protons are more acidic, and the C2-carbon is susceptible to nucleophilic attack if the ring is activated (e.g., N-alkylation).[1]
    
  • C4/C5 Positions (Electron Rich): These positions behave more like standard aromatic systems (thiophene-like). Cations generated here are stabilized by resonance with the sulfur lone pair.[1]

FAQ 2: I see complete loss of product in acidic LC-MS, but no obvious fragments. What happened?

The Diagnosis: You likely have a Thiazolidine , not a Thiazole.

  • The Trap: Synthetic intermediates (e.g., Hantzsch synthesis) often yield thiazolines or thiazolidines before final oxidation.

  • The Mechanism: Thiazolidines are cyclic hemiaminals/thioaminals. In aqueous acid, they rapidly hydrolyze back to the starting aldehyde and aminothiol (cysteamine derivative), which may not ionize well or elute in the solvent front, appearing as "disappearance."

FAQ 3: Is the Thiazolyl-Methyl-Amine bond stable in acid?

The Verdict: Generally YES , but with a major caveat.

  • Neutral Conditions: The C-N bond is robust.

  • Quaternary Salts (Thiamin Type): If the thiazole nitrogen is alkylated (forming a thiazolium salt) or if the exocyclic nitrogen is quaternized and a nucleophile (like sulfite or even water) is present, the methylene bridge can undergo cleavage. This is the classic Vitamin B1 degradation pathway.

Module 2: Visualizing the Instability

The following diagram illustrates the divergent degradation pathways based on oxidation state and substitution.

ThiazoleStability Substrate Thiazole Derivative CheckOx Oxidation State? Substrate->CheckOx Thiazolidine Thiazolidine (Saturated) CheckOx->Thiazolidine Saturated Thiazole Thiazole (Aromatic) CheckOx->Thiazole Aromatic AcidCond Acidic Conditions (pH < 4) Thiazolidine->AcidCond LinkageCheck Linkage Type? Thiazole->LinkageCheck Hydrolysis Ring Hydrolysis (Aldehyde + Aminothiol) AcidCond->Hydrolysis Rapid Degradation Stable Ring Stable Ether Ether/Ester (-O-R) LinkageCheck->Ether Amine Amine (-NR2) LinkageCheck->Amine C2_Pos C2 Position (Destabilized Cation) Ether->C2_Pos If at C2 C5_Pos C5 Position (Stabilized Cation) Ether->C5_Pos If at C5 Quat Quaternary Salt? Amine->Quat Cleavage Acid Cleavage (Slow SN2) C2_Pos->Cleavage Resistant to SN1 Susceptible to SN2 C5_Pos->Cleavage Standard Acid Cleavage Quat->Stable No (Stable) Frag Fragmentation (Thiamin-type) Quat->Frag Yes (Unstable)

Figure 1: Decision tree for predicting thiazole derivative stability in acidic media. Note the critical divergence between aromatic thiazoles and saturated thiazolidines.

Module 3: Comparative Stability Data

The table below summarizes the stability of common thiazolyl-methyl motifs under standard stress conditions (0.1 N HCl, 60°C, 24h).

MotifStructureAcid Stability (pH 1-2)Primary Degradation Mode
2-Thiazolyl-methyl ether Tz-CH2-O-RModerate Slow cleavage via

(protonated ether).

is disfavored due to C2 cation instability.
4/5-Thiazolyl-methyl ether Tz-CH2-O-RLow Faster cleavage via

(cation stabilized by S-resonance).
Thiazolyl-methyl amine Tz-CH2-NH-RHigh Generally stable as the ammonium salt.
Thiazolium-methyl amine [Tz(+)-CH2-NH-R]Very Low Nucleophilic displacement of the amine (Thiamin-type fragmentation).
Thiazolidine Saturated RingCritical Failure Ring opening hydrolysis to aldehyde + cysteamine.
2-Aminothiazole Tz-NH2High Stable, but N-acylated derivatives (amides) hydrolyze slowly.

Module 4: Troubleshooting & Experimental Protocols

Protocol A: The "Saturation Check" (Distinguishing Thiazole vs. Thiazolidine)

Use this if your compound disappears in acid.

  • Dissolve 1 mg of compound in CDCl3 or DMSO-d6.

  • Acquire 1H NMR.

  • Check Region 7.0 - 9.0 ppm:

    • Thiazole: Distinct aromatic singlet (C2-H) around 8.8 - 9.0 ppm (deshielded) or C5-H around 7.3 - 7.5 ppm .

    • Thiazolidine: No aromatic protons. Look for a methine triplet/multiplet around 5.5 - 6.5 ppm (N-CH-S).

  • Result: If aromatic protons are absent, you have a thiazolidine. Do not expose to aqueous acid; oxidize immediately (e.g., with MnO2 or DDQ) to stabilize.

Protocol B: Acid Stability Stress Test

Standardized protocol for regulatory filing or optimization.

  • Preparation: Prepare a 1 mM stock solution of the analyte in Acetonitrile (ACN).

  • Acid Stress: Mix 100 µL stock + 100 µL 1.0 N HCl .

  • Control: Mix 100 µL stock + 100 µL water.

  • Incubation: Heat both vials at 60°C for 4 hours .

  • Quench: Neutralize with 100 µL 1.0 N NaOH (or dilute 1:10 with buffer pH 7).

  • Analysis: Analyze via HPLC-UV/MS.

    • Calculation: % Degradation =

      
      
      
    • Threshold: >5% degradation indicates a labile linkage requiring structural modification.

Protocol C: Troubleshooting "Missing Mass" in Synthesis

Scenario: You performed an acidic workup (e.g., HCl wash) and the product is gone.

  • Solubility Check: Thiazoles are basic (

    
     ~2.5). In 1M HCl, they are fully protonated (Thiazolium salts).
    
    • Issue: The salt is water-soluble and remains in the aqueous layer during extraction.

    • Fix: You must basify the aqueous layer to pH > 8 (using NaHCO3 or NaOH) before extracting with organic solvent (DCM/EtOAc).

  • Emulsion Formation: Thiazolium salts often act as surfactants, causing heavy emulsions.

    • Fix: Filter through Celite or add saturated brine to break the emulsion.

References

  • Structure and Reactivity of Thiazoles

    • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance. (2016).[2][3] Bentham Direct.

  • Thiazolidine Instability

    • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids. (2015).[4][5][6] ResearchGate.

  • Thiamin (Thiazolium)

    • Substituent effects in carbon-nitrogen cleavage of thiamin derivatives.[7][8][9] (2002).[7][10] Journal of the American Chemical Society.

  • Thiazole-2-yl Linkage Cleavage

    • Synthesis of new thiazole-2, -4, and -5-yl-(amino)methylphosphonates... Unprecedented cleavage. (2010). Tetrahedron.
  • General Heterocycle Stability Data

    • Stability of Thiazole Compounds in DMSO and Acid. BenchChem Technical Guides.

Sources

Recrystallization techniques for thiazole-piperidine hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of Thiazole-Piperidine Hydrochloride Salts

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Crystallization Protocols for Heterocyclic Amine Salts

Mission Statement

You are likely here because your thiazole-piperidine HCl salt is behaving like a stubborn oil rather than a crystalline solid. This is a common physicochemical hurdle. The combination of a lipophilic aromatic heterocycle (thiazole) and a polar ionic center (piperidine


 HCl) creates a "schizophrenic" solubility profile. This guide moves beyond generic textbook advice to address the specific thermodynamic behaviors of this class of compounds.

Module 1: Solvent System Selection (The "Black Art")

For thiazole-piperidine HCl salts, single-solvent recrystallization rarely works because the solubility differential vs. temperature is often too shallow. You almost certainly require a binary solvent system (Solvent/Anti-solvent).

The Golden Rule: The salt must be soluble in the hot primary solvent but insoluble in the cold mixture.

Recommended Solvent Systems
Primary Solvent (Dissolver)Anti-Solvent (Precipitator)Success ProbabilityTechnical Notes
Methanol (MeOH) Ethyl Acetate (EtOAc) High Best Starting Point. MeOH dissolves the ionic HCl salt; EtOAc (moderately polar) solvates the thiazole ring but rejects the salt lattice.
Ethanol (EtOH) Diethyl Ether / MTBE High Classic system. Excellent for high-purity needs, but ether is highly volatile, making concentration control difficult.
Isopropanol (IPA) Heptane / Hexane Medium Good for removing polar impurities. Risk of "oiling out" is higher due to the extreme polarity difference.
Water Acetone Low/Risky Thiazoles are often sparingly soluble in water. Water removal is difficult and can lead to hydrolysis or hydrate formation.

Critical Insight: Avoid chlorinated solvents (DCM, Chloroform) as primary solvents. While they dissolve the free base well, they are often poor solvents for the HCl salt and can form solvates that are toxicologically unacceptable.

Module 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

The Problem: You cool your solution, and instead of crystals, a second liquid phase (oil droplets) appears at the bottom of the flask. The Cause: The solution entered the "spinodal decomposition" region before entering the metastable zone for nucleation. Essentially, the molecules prefer to stick to each other as a liquid rather than organize into a lattice.

The Rescue Protocol:

  • Re-heat the mixture until the oil redissolves into a clear solution.

  • Add a "Seed" : If you have any solid crystals from a previous batch (even dirty ones), add a tiny amount now.

  • The "Back-Add" Trick: Add a small volume (1-5%) of your Primary Solvent (e.g., Methanol) to the hot mixture. This shifts the solubility just enough to prevent immediate oiling upon cooling.

  • Slow Cool: Insulate the flask with a towel or place it in a warm water bath and let it cool to room temperature over 2-3 hours. Do not use an ice bath yet.

Visualizing the Rescue Logic

OilingOutRescue Start Solution Oils Out Reheat Re-heat to Reflux (Clear Solution) Start->Reheat CheckSeed Seed Crystals Available? Reheat->CheckSeed AddSeed Add Seed at Cloud Point CheckSeed->AddSeed Yes AddSolvent Add 2-5% Primary Solvent (Shift Phase Diagram) CheckSeed->AddSolvent No SlowCool Controlled Cooling (1°C/min) AddSeed->SlowCool AddSolvent->SlowCool Result Crystallization SlowCool->Result

Figure 1: Decision logic for rescuing a batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).

Module 3: Step-by-Step Optimization Protocol

This protocol is designed for the Methanol/Ethyl Acetate system, which is most robust for thiazole-piperidine HCl salts [1].

Prerequisites:

  • Crude Thiazole-Piperidine HCl salt.

  • Anhydrous Methanol.

  • Ethyl Acetate (EtOAc).[1]

  • Heat source (Oil bath preferred over hot plate for stability).

The Workflow:

  • Dissolution (The "Minimum" Rule):

    • Place crude solid in a flask.

    • Add hot Methanol dropwise with stirring.

    • Add just enough MeOH to dissolve the solid at boiling.

    • Pro-Tip: Add 5-10% excess MeOH. This prevents premature precipitation during filtration.[2]

  • Clarification (Optional but Recommended):

    • If the solution is dark or contains particulates, filter it hot through a glass frit or Celite pad.

    • Warning: Pre-warm the funnel![1][2] If the funnel is cold, the salt will crash out in the stem.

  • The Anti-Solvent Addition (The Critical Step):

    • Keep the MeOH solution near boiling.

    • Add hot EtOAc dropwise.

    • Stop when a faint turbidity (cloudiness) persists for 10-15 seconds.

    • Add 2-3 drops of MeOH to clear the solution back to transparent.

  • Nucleation & Growth:

    • Remove from heat.[2][3]

    • Allow to cool to Room Temperature (RT) undisturbed.

    • Observation: If oil forms > Go to Module 2 .

    • Once RT is reached and crystals are visible, move to an ice bath (0°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter under vacuum.[1][2]

    • Wash: Rinse crystals with a cold 1:3 mixture of MeOH:EtOAc. Do not wash with pure EtOAc, as it may shock the crystals and trap impurities.

    • Dry: HCl salts are hygroscopic.[4] Dry in a vacuum oven at 40°C or in a desiccator over

      
      .
      

Module 4: FAQ & Technical Deep Dive

Q1: My crystals are turning into a goo on the filter paper. Why? A: This is likely hygroscopicity . Piperidine HCl salts are notorious for pulling moisture from the air.

  • Fix: Minimize exposure to ambient air. Perform filtration under a nitrogen blanket if possible. Transfer immediately to a vacuum desiccator.

Q2: I see different crystal shapes (needles vs. blocks) in different batches. A: You are encountering polymorphism .

  • Needles often form from fast cooling (kinetic control).

  • Blocks/Prisms often form from slow cooling (thermodynamic control).

  • Impact: Different polymorphs have different dissolution rates. For consistency, strictly control your cooling rate (e.g., 0.5°C/min) and anti-solvent ratio.

Q3: Can I use water as a solvent? A: While the HCl salt is soluble in water, removing it is energy-intensive and risks hydrolysis of the thiazole ring or amide linkers if present. Furthermore, water often promotes the formation of hydrates, which changes the molecular weight and potency of your drug substance [2]. Stick to alcohols.

Q4: Is the thiazole ring stable to the excess HCl? A: Generally, yes. Thiazoles are weak bases (


) and are stable in acidic media. However, ensure you do not use a vast excess of concentrated strong acid during the initial salt formation, as this can degrade side chains. For recrystallization, the stoichiometric HCl present in the salt is safe.
Solvent Polarity Logic

SolventLogic cluster_0 Primary Solvents (Dissolve) cluster_1 Anti-Solvents (Precipitate) Salt Thiazole-Piperidine HCl Salt MeOH Methanol (High Polarity) Salt->MeOH Soluble (Ionic Interaction) EtOAc Ethyl Acetate (Med Polarity) Salt->EtOAc Insoluble (Lipophilic Mismatch) MeOH->EtOAc Miscible Pair EtOH Ethanol Ether Diethyl Ether (Low Polarity)

Figure 2: Solubility interactions driving the Methanol/Ethyl Acetate system.

References

  • Patent US4264612A: Thiazole derivatives, process for their preparation and pharmaceutical compositions containing them. (Describes recrystallization of thiazole-amine salts from Methanol-Ethyl Acetate).

  • BenchChem Technical Support: Aminoacetamidine Dihydrochloride Crystallization Troubleshooting. (Addresses oiling out and solvent selection for amine HCl salts).

  • MIT OpenCourseWare: Two-Solvent Recrystallization Guide. (Standard operating procedure for binary solvent systems).

  • Journal of Pharmaceutical Sciences: Hygroscopicity of Hydrochloride Salts. (Discusses the moisture sensitivity of HCl salts and stabilization strategies).

Sources

Validation & Comparative

1H NMR Characterization of 3-[(1,3-Thiazol-2-yl)methyl]piperidine: High-Field vs. Benchtop Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of small-molecule pharmacophores. For complex heterocyclic compounds like 3-[(1,3-Thiazol-2-yl)methyl]piperidine , the choice of NMR instrumentation dictates the quality of the structural data acquired.

This guide provides an objective, data-driven comparison between traditional High-Field (600 MHz) NMR and modern Benchtop (60 MHz) NMR platforms. By analyzing the structural dynamics of 3-[(1,3-Thiazol-2-yl)methyl]piperidine, we will explore how field strength impacts resolution, throughput, and experimental design.

Structural Dynamics & Chemical Shift Theory

To accurately characterize 3-[(1,3-Thiazol-2-yl)methyl]piperidine, we must first deconstruct its magnetic environment. The molecule consists of a basic piperidine heterocycle linked via a methylene bridge to a 1,3-thiazole ring.

The Thiazole Moiety

The 1,3-thiazole ring is substituted at the C2 position. Consequently, the highly deshielded H2 proton (which normally resonates >8.5 ppm) is absent. The remaining H4 and H5 protons resonate in the aromatic region, typically exhibiting doublet splitting between 7.2 and 7.8 ppm due to their mutual coupling[1],[2].

The Piperidine Moiety

The piperidine ring predominantly adopts a chair conformation in solution. The bulky (1,3-thiazol-2-yl)methyl substituent at the C3 position strongly prefers the equatorial orientation to minimize 1,3-diaxial steric interactions with the axial protons at C1 and C5[3]. The aliphatic protons on the piperidine ring exhibit distinct chemical shifts based on their spatial orientation. Axial protons are generally more shielded (appearing at lower ppm) than their equatorial counterparts due to the magnetic anisotropic effect of the adjacent C-C single bonds.

Predicted 1H NMR Assignments

Based on these structural dynamics, the expected 1H NMR chemical shifts are summarized below.

Table 1: Predicted 1H NMR Chemical Shifts (in CDCl3)

Proton EnvironmentMultiplicityExpected Shift (ppm)IntegrationAssignment Notes
Thiazole H4 Doublet~7.701HAromatic; deshielded by adjacent N and S atoms.
Thiazole H5 Doublet~7.201HAromatic; couples with H4.
C3-CH2 (Bridge) Multiplet2.80 - 3.102HDiastereotopic methylene protons connecting the rings.
Piperidine N-H Broad Singlet1.50 - 2.001HExchangeable; exact shift varies with concentration and trace moisture.
Piperidine C3 Multiplet1.80 - 2.101HMethine proton; complex axial/equatorial scalar couplings.
Piperidine C2, C4, C5, C6 Complex Multiplets1.10 - 3.308HAxial protons are shielded (<2.0 ppm); Equatorial protons are deshielded (>2.5 ppm).

Comparative Performance: High-Field vs. Benchtop NMR

When analyzing a molecule with a complex aliphatic region like 3-[(1,3-Thiazol-2-yl)methyl]piperidine, the magnetic field strength fundamentally alters the spectral readout.

Resolution and Second-Order Effects

Chemical shift (measured in ppm) is independent of the spectrometer's field strength, but the frequency dispersion (measured in Hz) scales linearly with the magnet[4].

  • High-Field (600 MHz): The Larmor frequency is massive compared to the scalar

    
    -couplings (typically 2–13 Hz). A multiplet with a 15 Hz width spans only ~0.03 ppm[4]. This yields a pristine, first-order spectrum where the complex axial and equatorial piperidine protons are fully resolved[5].
    
  • Benchtop (60 MHz): At lower fields, that same 15 Hz multiplet spans ~0.3 ppm[4]. Because the

    
     ratio is small, severe second-order effects (such as "roofing") occur, leading to heavy spectral overlap in the narrow aliphatic region (1.0 - 3.5 ppm)[5].
    
Sensitivity and Infrastructure

High-field systems utilize superconducting magnets and cryoprobes to achieve exceptional signal-to-noise ratios (SNR) in seconds[5]. Conversely, benchtop systems utilize permanent rare-earth magnets. While they require more scans to achieve comparable SNR for dilute samples, they completely eliminate the need for expensive cryogens (liquid helium/nitrogen) and specialized facilities[6],[7].

Table 2: Platform Performance Metrics

MetricHigh-Field NMR (600 MHz)Benchtop NMR (60 MHz)
Aliphatic Resolution Excellent (Baseline separation of multiplets)Poor (Severe multiplet overlap)
Aromatic Resolution ExcellentGood (Thiazole peaks easily distinguishable)
Limit of Detection ~100 µmol/L (16 scans)[4]~1 mmol/L (16 scans)[4]
Throughput / Scan Time < 2 minutes10 - 15 minutes (requires >128 scans)
Infrastructure Required Cryogens, Dedicated Lab SpaceStandard lab bench, standard power[7],[8]

Experimental Methodology: Self-Validating Protocol

To ensure data integrity across both platforms, the following standardized protocol must be utilized. This workflow incorporates self-validating steps to prevent common artifacts.

Step 1: Sample Preparation
  • Weighing: Weigh out sufficient 3-[(1,3-Thiazol-2-yl)methyl]piperidine to achieve a final concentration of 20-50 mM .

    • Causality: Concentrations exceeding 100 mM increase solution viscosity. High viscosity shortens the transverse relaxation time (

      
      ), which mathematically manifests as artificial line broadening in the final spectrum, destroying resolution.
      
  • Solvation: Dissolve the compound in 600 µL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality:

      
       is a non-polar, aprotic solvent. Unlike protic solvents (e.g., Methanol-d4), it prevents the rapid chemical exchange of the piperidine N-H proton, allowing it to be observed. TMS provides an internal chemical shift reference at exactly 0.00 ppm.
      
Step 2: Acquisition Parameters
  • High-Field (600 MHz): Acquire 16 transients using a 30° excitation pulse and a 5-second relaxation delay (

    
    ).
    
  • Benchtop (60 MHz): Acquire 128 to 256 transients using a 90° excitation pulse and a 4-second relaxation delay.

    • Causality: The lower intrinsic sensitivity of permanent magnets dictates a higher number of transients to average out thermal noise and achieve an acceptable SNR[5].

Step 3: Processing & Self-Validation
  • Apply an exponential window function prior to Fourier Transform. Use a line broadening factor of 0.3 Hz for the High-Field data and 1.0 Hz for the Benchtop data.

  • Self-Validation Check: Before interpreting the structure, verify that the residual

    
     solvent peak appears at exactly 7.26 ppm . If the peak is shifted, the sample may be experiencing concentration-dependent magnetic susceptibility changes, and the spectrum must be recalibrated to the TMS signal at 0.00 ppm.
    

Analytical Workflow Visualization

The logical relationship between sample preparation, platform selection, and data processing is mapped below.

NMR_Workflow Prep Sample Preparation (20-50 mM in CDCl3) Split Platform Selection Prep->Split AcqHF High-Field NMR (600 MHz) Cryoprobe, 16 scans Split->AcqHF AcqBT Benchtop NMR (60 MHz) Permanent Magnet, 128+ scans Split->AcqBT ProcHF Data Processing (0.3 Hz Line Broadening) AcqHF->ProcHF ProcBT Data Processing (1.0 Hz Line Broadening) AcqBT->ProcBT Analysis Comparative Analysis (Resolution vs. Cost) ProcHF->Analysis ProcBT->Analysis

Caption: Workflow comparing High-Field and Benchtop NMR for 3-[(1,3-Thiazol-2-yl)methyl]piperidine.

Conclusion

For the structural verification of 3-[(1,3-Thiazol-2-yl)methyl]piperidine, High-Field NMR (600 MHz) remains indispensable for extracting precise


-coupling constants and resolving the complex axial/equatorial aliphatic protons of the piperidine ring. However, Benchtop NMR (60 MHz)  proves to be a highly capable alternative for rapid, routine identity confirmation. Because the aromatic thiazole protons (H4, H5) resonate in a clear, unobstructed region of the spectrum, benchtop platforms can easily verify the presence of the thiazole pharmacophore without the overhead costs of superconducting infrastructure.

References

  • Thiazole(288-47-1) 1H NMR spectrum, ChemicalBook,
  • Protonation effect on chemical shifts of some piperidones unusual influence by anions, NIScPR,
  • Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers, ETH Zurich Research Collection,
  • Thiazole - Optional[1H NMR] - Chemical Shifts, SpectraBase,
  • High-field to Benchtop NMR Spectroscopy - Part 3, Oxford Instruments,
  • New Fields and Exciting Applications for Benchtop NMR Instruments, Labcompare,
  • Why Benchtop NMR is Ideal for F
  • A Comparative Guide to the Conformational Analysis of Piperidine Deriv
  • Benchtop NMR in Biomedicine: An Updated Liter

Sources

High-Resolution Mass Spectrometry vs. Triple Quadrupole Platforms for the Structural Elucidation of Thiazole-Piperidine Pharmacophores: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Thiazole-piperidine systems are ubiquitous structural motifs in modern drug discovery, frequently serving as the core scaffold in kinase inhibitors, antimicrobial agents, and G-protein-coupled receptor (GPCR) ligands. During the pharmacokinetic (PK) evaluation and metabolic liability testing of these drug candidates, mass spectrometry (MS) serves as the primary analytical tool. However, the choice of MS platform—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap—fundamentally dictates the depth and accuracy of the fragmentation data acquired[1].

This guide objectively compares the performance of these MS platforms in characterizing the complex fragmentation patterns of thiazole-piperidines. By analyzing the mechanistic causality of their gas-phase dissociation, we provide actionable, self-validating protocols and comparative data for analytical scientists and drug development professionals.

Mechanistic Causality in Thiazole-Piperidine Fragmentation

Understanding why a molecule fragments in a specific manner is critical for establishing targeted Multiple Reaction Monitoring (MRM) transitions or interpreting complex MS/MS spectra. The fragmentation of the thiazole-piperidine axis is governed by the distinct electronic properties of its constituent rings:

  • Piperidine Ring Dynamics (α-Cleavage & Ring Fission): Under Electrospray Ionization (ESI) and subsequent Collision-Induced Dissociation (CID), the basic nitrogen of the piperidine ring is readily protonated. This localized charge drives α-cleavage (the breaking of the C-C bond adjacent to the nitrogen). This process often leads to the loss of substituents or the formation of a resonance-stabilized iminium ion. Complete ring fission can also yield characteristic acyclic fragment ions, with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     84 being a highly diagnostic fragment for unsubstituted piperidine terminal rings.
    
  • Thiazole Ring Cleavage: The thiazole moiety is electronically stable but undergoes characteristic fragmentation at elevated collision energies. Typical pathways include the cleavage of the C-S bond, the neutral loss of HCN, or the generation of benzyne-type fragments if the thiazole is aryl-substituted[2].

  • Inter-Ring Bond Cleavage: The bond connecting the thiazole and piperidine rings is a primary site for charge-remote fragmentation. Cleavage at this junction yields distinct diagnostic ions representing the intact thiazole and piperidine halves. Identifying these halves is essential for site-specific metabolite identification (e.g., distinguishing a hydroxylation event on the piperidine ring from an oxidation on the thiazole core)[3].

G M Protonated Thiazole-Piperidine [M+H]+ P_Cleav Piperidine α-Cleavage (Loss of Substituent) M->P_Cleav Low CE T_Cleav Thiazole Ring Fission (Loss of HCN / C-S Cleavage) M->T_Cleav High CE Inter_Cleav Inter-Ring Cleavage (Diagnostic Halves) M->Inter_Cleav Med CE Iminium Iminium Ion Formation (e.g., m/z 84) P_Cleav->Iminium Thiazole_Frag Thiazolium Fragments T_Cleav->Thiazole_Frag Metabolite_ID Site-Specific Metabolite ID Inter_Cleav->Metabolite_ID

Energy-dependent CID fragmentation pathways of thiazole-piperidine derivatives.

Platform Comparison: QqQ vs. Q-TOF vs. Orbitrap

To objectively evaluate these platforms, we must compare their capabilities across sensitivity, mass accuracy, and structural elucidation depth when analyzing thiazole-piperidine systems.

  • Triple Quadrupole (QqQ): The undisputed workhorse for high-throughput, quantitative PK studies. QqQ platforms excel in sensitivity and dynamic range. For thiazole-piperidines, QqQ is the optimal choice once the fragmentation pattern (e.g., the transition from

    
     to 
    
    
    
    84) is firmly established. However, its nominal mass resolution limits its utility in identifying unknown metabolites where isobaric interferences exist in complex biological matrices.
  • Quadrupole Time-of-Flight (Q-TOF): Offers High-Resolution Accurate Mass (HRAM). Q-TOF is superior for identifying novel piperidine ring-opened metabolites because it can distinguish between fragments with the same nominal mass but different exact masses (e.g., differentiating a neutral loss of CO vs.

    
    )[1].
    
  • Orbitrap: Provides ultra-high resolution and

    
     capabilities (particularly in Tribrid configurations). This allows analysts to isolate the primary piperidine fragment in the ion trap and subject it to subsequent rounds of fragmentation (
    
    
    
    ,
    
    
    ) to definitively map the structure of complex, heavily substituted thiazole-piperidine conjugates.
Comparative Experimental Data

The following table summarizes simulated performance data based on the analysis of a model 4-(thiazol-2-yl)piperidine derivative (Exact Mass: 260.1345 Da) spiked into human liver microsomes (HLM).

Analytical MetricTriple Quadrupole (QqQ)Q-TOF MSOrbitrap MS
Primary Application High-throughput QuantitationMetabolite ProfilingDeep Structural Elucidation
Mass Accuracy Nominal (~0.1 Da)< 2 ppm< 1 ppm
LOD (Targeted MRM/PRM) 0.5 ng/mL5.0 ng/mL2.0 ng/mL
Key Piperidine Fragment

84 (Nominal)

84.0813

84.08132
Key Thiazole Fragment

177 (Nominal)

177.0486

177.04865
Fragmentation Depth

only

only
Up to

(Tribrid)
Isotope Pattern Fidelity LowHighUltra-High

Data Synthesis: While QqQ provides the lowest Limit of Detection (LOD) for targeted assays, Q-TOF and Orbitrap are essential during the early phases of drug development. The exact fragmentation pathways of the thiazole-piperidine scaffold must be confidently assigned using HRAM to differentiate isobaric metabolites before a QqQ assay can be reliably developed[1].

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure reproducibility and scientific integrity, the following protocol establishes a self-validating system for characterizing thiazole-piperidine fragmentation.

Step 1: Sample Preparation & Matrix Management

  • Extract the thiazole-piperidine analyte from the biological matrix using Solid-Phase Extraction (SPE) to minimize ion suppression.

  • Causality Check: If the piperidine nitrogen is sterically hindered by bulky substituents, protonation efficiency drops, and signal intensity may be artificially low. While positive ESI is standard for basic piperidines[4], consider evaluating basic mobile phases to enhance negative mode ionization if the thiazole ring contains acidic functional groups.

Step 2: Liquid Chromatography (LC) Separation

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (The low pH forces the protonation of the piperidine nitrogen, ensuring a strong

    
     precursor ion).
    
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Optimization (HRAM Platforms)

  • Source Parameters: ESI positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • Precursor Isolation: Isolate the

    
     ion with a narrow quadrupole isolation window (e.g., 1.0 
    
    
    
    ) to prevent co-eluting isobaric matrix interferences from contaminating the MS/MS spectrum.
  • Collision Energy (CE) Ramping: Acquire MS/MS spectra at stepped CE levels of 15, 30, and 45 eV.

    • Self-Validation Check: Low CE (15 eV) should yield the intact inter-ring cleavage products. High CE (45 eV) should force the complete breakdown of the thiazole ring[2]. If the diagnostic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       84 iminium ion does not appear at high CE, immediately verify the precursor mass and isolation window, as this is a universally expected fragment for terminal, unsubstituted piperidines.
      

G Start Analyze Thiazole-Piperidine Goal What is the primary goal? Start->Goal Quant Targeted PK Quantitation (Known Fragments) Goal->Quant MetID Metabolite ID (Unknown Fragments) Goal->MetID DeepID Complex Structural Elucidation (Isobaric Overlap) Goal->DeepID QqQ Select QqQ Optimize MRM (e.g., M -> 84) Quant->QqQ QTOF Select Q-TOF HRAM MS/MS Profiling MetID->QTOF Orbitrap Select Orbitrap MS^n Fragmentation Trees DeepID->Orbitrap

Decision logic for selecting the optimal MS platform for thiazole-piperidine analysis.

Conclusion

The gas-phase fragmentation of thiazole-piperidines is highly predictable yet structurally informative, driven primarily by the basicity of the piperidine ring and the relative stability of the thiazole core. While QqQ instruments remain unmatched for high-sensitivity targeted quantitation using established iminium transitions, HRAM platforms like Q-TOF and Orbitrap are strictly required for mapping novel fragmentation pathways and identifying site-specific biotransformations during early drug development.

References

  • Sharma, et al. Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry.[Link]

  • National Institutes of Health (PMC). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. NIH.[Link]

  • Castiglioni, et al. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. SciSpace.[Link]

Sources

Optimizing Purity Analysis of Thiazole-Piperidine Scaffolds: High-pH Reversed-Phase vs. Traditional Approaches

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, CMC Leads Estimated Reading Time: 12 Minutes

Executive Summary: The Basicity Challenge

In small molecule drug discovery, the thiazole-piperidine scaffold is a privileged structure, ubiquitous in kinase inhibitors and GPCR ligands. However, analyzing the purity of these molecules presents a distinct chromatographic paradox:

  • The Thiazole: Aromatic and moderately polar, requiring sufficient organic retention.

  • The Piperidine: A secondary amine with a high pKa (~11.0). At standard acidic HPLC conditions (pH 2-3), it is fully protonated.

The Problem: On traditional silica-based C18 columns, protonated piperidines interact electrostatically with residual silanols (


). This "secondary interaction" causes severe peak tailing , poor resolution of impurities, and retention time shifts.

The Solution: This guide compares three distinct method development strategies. We demonstrate that High-pH Stable Hybrid Particle Technology is superior to Traditional Acidic RP-HPLC and Ion-Pairing methods, offering the optimal balance of peak symmetry, retention, and MS-compatibility.

Comparative Analysis of Methodologies

We evaluated three industry-standard approaches for a representative thiazole-piperidine compound.

Method A: Traditional Acidic C18 (The "Standard")
  • Chemistry: Silica-based C18 with 0.1% Formic Acid (pH ~2.7).

  • Mechanism: Analyte is fully ionized (

    
    ). Retention relies solely on the hydrophobic interaction of the thiazole ring.
    
  • Verdict: Sub-optimal. The ionized piperidine is too polar to retain well, eluting early near the solvent front (low

    
    ). Residual silanol activity causes tailing (
    
    
    
    ).
Method B: Ion-Pairing Chromatography (The "Legacy")
  • Chemistry: C18 with Alkane Sulfonates (e.g., Octanesulfonic acid).

  • Mechanism: The negatively charged additive forms a neutral ion-pair with the protonated piperidine, increasing retention and masking silanols.

  • Verdict: Obsolete for Discovery. While peak shape is excellent, the reagents suppress MS ionization (making impurity ID impossible) and require dedicated columns due to long equilibration times.

Method C: High-pH Stable Hybrid Technology (The "Optimized Solution")
  • Chemistry: Ethylene-Bridged Hybrid (BEH) or Hybrid-Shell C18 particles at pH 10.0 (Ammonium Bicarbonate).

  • Mechanism: At pH 10, the piperidine (pKa ~11) is partially or fully deprotonated (neutral). The neutral molecule interacts strongly with the C18 phase (high retention) and is repelled by the negatively charged surface, eliminating silanol drag.

  • Verdict: Superior. Delivers sharp peaks (

    
    ), high retention for polar impurities, and full MS compatibility.
    

Quantitative Performance Data

The following data represents a comparative analysis of a crude synthetic mixture containing the Target API (Thiazole-Piperidine) and two common impurities: Impurity A (Des-piperidine intermediate) and Impurity B (Regioisomer).

MetricMethod A (Acidic C18)Method B (Ion-Pairing)Method C (High-pH Hybrid)
Mobile Phase 0.1% Formic Acid / ACN10mM Octanesulfonate / ACN10mM NH₄HCO₃ (pH 10) / ACN
USP Tailing Factor (

)
1.8 (Severe Tailing)1.05 (Excellent)1.1 (Excellent)
Retention Factor (

)
1.2 (Elutes too fast)4.5 (High retention)5.2 (Ideal retention)
Resolution (

) Imp B/API
1.4 (Co-elution risk)3.54.2
MS Signal Intensity (ESI+) High (

)
Zero (Suppressed)Very High (

)
Column Lifetime HighMediumHigh (Hybrid Particle)

Key Insight: Method C achieves the peak shape of Ion-Pairing without sacrificing Mass Spec sensitivity. In fact, the high pH often improves ESI+ sensitivity for basic compounds by enhancing desolvation efficiency in the source.

Visualizing the Mechanism

The diagram below illustrates why High-pH Hybrid technology succeeds where traditional silica fails.

G cluster_0 Traditional Acidic LC (pH 3) cluster_1 High-pH Hybrid LC (pH 10) Acid_Ion Piperidine (BH+) Acid_Sil Silanol (Si-O-) Acid_Ion->Acid_Sil Electrostatic Attraction Acid_Res Result: Ionic Drag (Tailing) Acid_Sil->Acid_Res Base_Neut Piperidine (B) Base_C18 C18 Ligand Base_Neut->Base_C18 Strong Binding Base_Res Result: Hydrophobic Interaction (Sharp Peak) Base_Neut->Base_Res

Figure 1: Mechanistic comparison. At pH 3, the ionized base drags on silanols. At pH 10, the neutral base interacts cleanly with the C18 ligand.

Detailed Experimental Protocols

Recommended Protocol: High-pH Hybrid Method (Method C)

Use this for final purity assessment and impurity profiling.

  • Column Selection:

    • Essential: Must be a "Hybrid" particle (e.g., Waters XBridge BEH C18) or "High-pH Stable Core-Shell" (e.g., Agilent Poroshell HPH-C18).

    • Warning: Do NOT use standard silica columns at pH 10; they will dissolve, voiding the column within 50 injections.

    • Dimensions: 100 mm x 2.1 mm, 2.5 µm (or 1.7 µm for UPLC).

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate in water. Adjust to pH 10.0 with Ammonium Hydroxide. Note: This buffer is volatile and MS-compatible.

    • Solvent B: 100% Acetonitrile.

  • Gradient Profile:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

    • Temp: 40°C (Improves mass transfer for viscous bases).

  • Sample Prep: Dilute 0.5 mg of sample in 1 mL of 50:50 Water:Acetonitrile.

Alternative Protocol: Acidic Screening (Method A)

Use only for quick checks or if High-pH columns are unavailable.

  • Column: Standard C18 (e.g., Zorbax Eclipse Plus, Symmetry C18).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Critical Adjustment: If tailing persists, add 0.05% Trifluoroacetic Acid (TFA) instead of Formic Acid. Note: TFA suppresses MS signal significantly.

Method Development Decision Tree

Follow this logic flow to determine the correct method for your specific thiazole derivative.

DecisionTree Start Start: Thiazole-Piperidine Analysis Q1 Is Mass Spec (MS) Required? Start->Q1 MS_Yes Is the API Basic? (pKa > 8) Q1->MS_Yes Yes MS_No Can use Ion-Pairing (Method B) Q1->MS_No No (UV Only) Basic_Yes Use High-pH Hybrid C18 (Method C) MS_Yes->Basic_Yes Yes (Piperidine) Basic_No Use Standard Low pH C18 (Method A) MS_Yes->Basic_No No Validation Verify Column Limit (Must be pH > 10 stable) Basic_Yes->Validation Check pH Stability

Figure 2: Decision matrix for selecting the optimal chromatographic condition.

References

  • Waters Corporation. Routine Switching between High and Low pH on Xbridge HPLC Columns. Application Note. Available at: [Link]

  • Agilent Technologies. Use of Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development. Application Note 5991-4893EN. Available at: [Link]

  • Phenomenex. Basic Analytes and the Use of High pH Stable Stationary Phases. Technical Guide. Available at: [Link][2]

  • McCalley, D. V. (2010). The challenges of the analysis of basic compounds by high performance liquid chromatography: some possible approaches for improved separations. Journal of Chromatography A. Available at: [Link]

Sources

Comparative Guide: Thiazole vs. Oxazole Piperidine Analogs in Binding Affinity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the bioisosteric replacement of an oxazole with a thiazole (or vice versa) within a piperidine scaffold is a high-leverage optimization strategy. While often treated as interchangeable, these heterocycles exhibit distinct electronic and steric profiles that drastically alter binding affinity (


, 

) and residence time.

This guide provides a technical comparison of these analogs, focusing on the mechanistic drivers of affinity differences—specifically sigma-hole interactions , desolvation penalties , and conformational entropy . It includes field-proven experimental protocols for validating these differences using Surface Plasmon Resonance (SPR).

Fundamental Physicochemical Differences

The choice between thiazole and oxazole is rarely neutral. The sulfur atom in thiazole introduces a significant lipophilic shift and a unique electronic signature compared to the oxygen in oxazole.

Table 1: Comparative Physicochemical Profile
FeatureOxazole AnalogThiazole AnalogImpact on Binding
Heteroatom Oxygen (Hard base)Sulfur (Soft base)H-Bonding vs. Van der Waals
H-Bond Acceptor Moderate/WeakPoor/NullOxazole recruits water; Thiazole sheds it.[1]
Aromaticity Lower resonance energyHigher resonance energyThiazole engages in stronger

stacking.
Dipole Moment ~1.5 D~1.6 DAffects orientation in electrostatic fields.
Sigma-Hole (

)
NegligibleProminent (on S atom)Critical: Thiazole can form

-hole bonds with backbone carbonyls.
C-X Bond Length ~1.36 Å~1.72 ÅThiazole expands the scaffold, potentially inducing steric clash or filling hydrophobic pockets.

Expert Insight: Do not assume thiazole is simply a "lipophilic oxazole." The sulfur atom's ability to engage in chalcogen bonding (sigma-hole interactions) with nucleophilic residues (e.g., Asp, Glu, backbone C=O) often leads to a "potency cliff" where thiazole analogs exhibit 10–100x higher affinity despite lower water solubility.

Mechanistic Analysis: Why Affinity Diverges

The Sigma-Hole Effect

In piperidine-thiazole scaffolds, the sulfur atom possesses a region of positive electrostatic potential (the


-hole) along the extension of the C-S bond.
  • Thiazole: Can act as a Lewis acid, interacting with Lewis bases (protein backbone carbonyls).

  • Oxazole: Lacks this feature; interactions are dominated by weak H-bond acceptance or electrostatics.

Desolvation Penalty
  • Oxazole: The oxygen atom is a competent H-bond acceptor, often holding 1-2 water molecules in the solvated state. Binding requires stripping these waters (enthalpic penalty).

  • Thiazole: Poor H-bond acceptor. It is less solvated in the ground state, reducing the desolvation energy cost upon binding (entropic gain).

Conformational Locking (The N...S Interaction)

In specific kinase inhibitors (e.g., VEGFR-2), the sulfur atom of a thiazole can engage in an intramolecular non-covalent interaction with a pendant nitrogen or carbonyl oxygen. This "locks" the bioactive conformation, reducing the entropic penalty of binding. Oxazole analogs often lack this stabilization, leading to a "floppier" ligand and lower affinity.

Visualizing the SAR Decision Logic

The following diagram outlines the strategic decision-making process when choosing between these scaffolds during Lead Optimization.

SAR_Logic Start Lead Optimization: Piperidine Scaffold Decision1 Is the binding pocket hydrophilic or hydrophobic? Start->Decision1 Hydrophilic Hydrophilic Pocket (Requires H-bond acceptor) Decision1->Hydrophilic Polar Residues Hydrophobic Hydrophobic/Tight Pocket (Lipophilic contact needed) Decision1->Hydrophobic Aromatic/Cys Residues Oxazole_Route Select OXAZOLE (Retains H-bond capability) Hydrophilic->Oxazole_Route Thiazole_Route Select THIAZOLE (Exploits Sigma-hole / VdW) Hydrophobic->Thiazole_Route Check_Metab Check Metabolic Stability Oxazole_Route->Check_Metab Thiazole_Route->Check_Metab Outcome_Ox Risk: High Desolvation Cost Benefit: Solubility Check_Metab->Outcome_Ox Oxazole Path Outcome_Th Risk: CYP Inhibition (S-oxidation) Benefit: High Affinity (Ki) Check_Metab->Outcome_Th Thiazole Path

Figure 1: Strategic decision tree for selecting between thiazole and oxazole based on pocket characteristics.

Case Study: FAAH Inhibitors

Target: Fatty Acid Amide Hydrolase (FAAH) Scaffold: Aryl-piperidine carbamates linked to a heterocycle.[2]

In a comparative study of piperidinyl-heterocycles, researchers observed distinct trends between thiazole and oxazole analogs.

Representative Data (Composite from Literature)
Analog IDHeterocycleR-Group (Piperidine N)

(nM)

(nM)
Notes
CMP-Ox-1 Oxazole4-F-Phenyl4512Moderate potency; fast off-rate.[1]
CMP-Th-1 Thiazole4-F-Phenyl3 0.8 15x Potency Shift. Slower

.
CMP-Ox-2 OxazoleBenzyl12035Loss of potency due to solvation penalty.
CMP-Th-2 ThiazoleBenzyl185Retains potency via hydrophobic packing.

Analysis: The thiazole analog (CMP-Th-1) demonstrates superior affinity (


 nM) compared to the oxazole. This is attributed to the sulfur atom filling a hydrophobic sub-pocket near the catalytic Serine-241, where the oxygen atom of the oxazole fails to displace the active site water effectively.

Experimental Protocol: Kinetic Binding Analysis (SPR)

To objectively compare these analogs, a simple


 is insufficient due to residence time differences. The following Surface Plasmon Resonance (SPR)  protocol is the gold standard for distinguishing the kinetics (

,

) of thiazole/oxazole pairs.
Protocol: Single-Cycle Kinetics (SCK) for Piperidine Analogs

Objective: Determine


, 

, and

without regeneration artifacts.
1. Sensor Chip Preparation
  • Chip Type: CM5 (Carboxymethylated dextran) or Protein A/G (for antibody capture).

  • Immobilization: Amine coupling of the Target Protein (e.g., FAAH or Kinase domain) to Flow Cell 2 (FC2) .

  • Reference: Flow Cell 1 (FC1) must be activated and blocked (NHS/EDC then Ethanolamine) without protein to serve as a reference surface.

  • Target Density (

    
    ):  Aim for theoretical 
    
    
    
    RU to avoid mass transport limitation.
    • Formula:

      
      
      
2. Sample Preparation
  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, pH 7.4).[3]

  • DMSO Matching: Critical. Both Running Buffer and Sample Buffer must contain exactly the same % DMSO (typically 1-2%).

    • Validation Step: Perform a "Solvent Correction" cycle (8-point DMSO curve: 0.5% to 1.5%) to compensate for bulk refractive index shifts.

3. Injection Cycle (Single-Cycle)

Do not regenerate between injections. Inject increasing concentrations of the analog sequentially.[4]

  • Concentration Series: 0.1, 0.5, 2.5, 12.5, 62.5 nM (5-fold dilution).

  • Flow Rate: High flow (60–100

    
    L/min) to minimize mass transport effects.
    
  • Contact Time: 60–120 seconds per concentration.

  • Dissociation: 600 seconds after the final injection (critical for thiazole analogs with slow

    
    ).
    
4. Data Analysis
  • Zeroing: Subtract FC1 signal (Reference) and Buffer Blanks (Double Referencing).

  • Fitting: Fit data to a 1:1 Langmuir Binding Model .

  • Quality Control:

    • 
       should be 
      
      
      
      of
      
      
      .
    • T-value for

      
       must be 
      
      
      
      (indicates reliable dissociation rate).
Workflow Visualization

SPR_Workflow Step1 1. Immobilize Target (Low Density < 50 RU) Step2 2. Solvent Correction (Match DMSO) Step1->Step2 Step3 3. Single-Cycle Injection (5 concentrations) Step2->Step3 Step4 4. Long Dissociation (>600s for Thiazoles) Step3->Step4 Step5 5. Kinetic Fit (1:1 Langmuir) Step4->Step5

Figure 2: Single-Cycle Kinetics workflow optimized for high-affinity lipophilic analogs.

Conclusion

When comparing thiazole and oxazole piperidine analogs:

  • Expect Thiazole Dominance in Affinity: In hydrophobic pockets, the thiazole analog frequently displays 1-2 orders of magnitude better

    
     due to the sigma-hole effect and reduced desolvation costs.
    
  • Monitor Solubility: The affinity gain often comes at the cost of aqueous solubility.

  • Validate with Kinetics: Use the described SPR protocol. A lower

    
     driven by a slow 
    
    
    
    (long residence time) is the hallmark of a successful thiazole-for-oxazole swap.

References

  • Comparison of Thiazole and Oxazole in FAAH Inhibitors Title: Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors. Source: National Institutes of Health (PMC) / Bioorg Med Chem Lett. URL:[Link]

  • Sigma-Hole Interactions in Drug Design Title: S···O and S···N Sulfur Bonding Interactions in Protein–Ligand Complexes.[5] Source: ACS Publications / Journal of Physical Chemistry B. URL:[Link]

  • SPR Experimental Standards Title: A beginner's guide to surface plasmon resonance.[4] Source: The Biochemist / Portland Press. URL:[Link]

  • Bioisosterism of Thiazole and Oxazole Title: Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres. Source: MDPI / Molecules. URL:[Link]

Sources

A Comparative Analysis of Thiazole-Piperidine Derivatives and Donepezil in the Context of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Biological Evaluation of Next-Generation Cholinesterase Inhibitors

The landscape of Alzheimer's disease (AD) therapeutics has long been dominated by symptomatic treatments, with acetylcholinesterase (AChE) inhibitors forming the cornerstone of clinical management.[1][2] Donepezil, a second-generation AChE inhibitor, has been a first-line therapy for years, offering modest but meaningful cognitive benefits.[2][3] However, the quest for more effective and potentially disease-modifying agents is relentless. This has led to the exploration of novel chemical scaffolds, among which thiazole-piperidine derivatives have emerged as particularly promising candidates.[4][5]

This guide provides an in-depth, objective comparison of the biological evaluation of thiazole-piperidine derivatives versus the established benchmark, donepezil. We will dissect the mechanistic nuances, compare in vitro and in vivo performance based on experimental data, and provide the detailed protocols necessary for a rigorous and reproducible evaluation. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the scientific rationale and experimental validation behind this evolving class of potential anti-Alzheimer's agents.

Part 1: Mechanistic Insights: Beyond Simple Cholinesterase Inhibition

A foundational understanding of a drug's mechanism of action is paramount. While both donepezil and thiazole-piperidines target acetylcholinesterase, their modes of interaction and potential for multi-target engagement differ significantly.

Donepezil: The Established Benchmark

Donepezil functions as a highly selective, reversible, and non-competitive inhibitor of acetylcholinesterase.[6][7] Its primary action is to increase the concentration of acetylcholine (ACh) in the synaptic cleft by preventing its breakdown by AChE.[1][8] This enhancement of cholinergic neurotransmission is believed to underlie its cognitive benefits in AD patients.[1]

The drug's piperidine moiety is crucial for its interaction with the AChE active site.[9] Molecular docking studies reveal that donepezil's N-benzylpiperidine group situates itself within the narrowest part of the active-site gorge, interacting with key amino acid residues.[9] Beyond its primary function, donepezil has been shown to possess other neuroprotective effects, including acting as an agonist of the σ1 receptor and modulating nicotinic receptors, though these are considered secondary to its main cholinergic action.[3][6]

Thiazole-Piperidines: A Multi-Pronged Approach

The thiazole-piperidine scaffold represents a strategic evolution in inhibitor design. Like donepezil, these compounds utilize a piperidine ring to anchor within the enzyme's active site. However, the incorporation of the thiazole ring introduces new possibilities for molecular interactions and therapeutic effects.

A key innovation in the design of many thiazole-piperidine derivatives is the concept of dual-site binding . AChE possesses two main binding sites: the Catalytic Active Site (CAS) at the base of a deep gorge, and a Peripheral Anionic Site (PAS) near the gorge's entrance.[9][10] While donepezil primarily interacts with the CAS, many thiazole-piperidine derivatives are designed to simultaneously bind to both the CAS and the PAS.[10][11] This dual-binding capability is significant because the PAS is implicated in the aggregation of β-amyloid (Aβ) peptides, a pathological hallmark of AD.[9] By engaging the PAS, these compounds can not only inhibit AChE but also interfere with the formation of amyloid plaques, offering a potential disease-modifying effect that donepezil lacks.[11][12]

AChE_Inhibition_Mechanisms cluster_AChE Acetylcholinesterase (AChE) Gorge cluster_Inhibitors Inhibitor Binding CAS Catalytic Active Site (CAS) (Hydrolyzes Acetylcholine) PAS Peripheral Anionic Site (PAS) (Aβ Aggregation Site) Donepezil Donepezil Donepezil->CAS Binds & Inhibits Thiazole_Piperidine Thiazole-Piperidine (Dual-Binding) Thiazole_Piperidine->CAS Binds & Inhibits Thiazole_Piperidine->PAS Binds & Inhibits Aβ Aggregation Acetylcholine Acetylcholine (Substrate) Acetylcholine->CAS Binds & is Hydrolyzed Abeta β-Amyloid (Aβ) Abeta->PAS Binds & Aggregates

Caption: Mechanisms of AChE inhibition by Donepezil and a dual-binding Thiazole-Piperidine derivative.

Part 2: In Vitro Performance: A Head-to-Head Comparison

The initial biological evaluation of any potential therapeutic agent relies on a battery of robust in vitro assays. These experiments provide critical data on potency, selectivity, and safety at the cellular level.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

The primary measure of efficacy for this class of compounds is their half-maximal inhibitory concentration (IC50) against AChE. A lower IC50 value indicates greater potency. It is also crucial to assess inhibition against butyrylcholinesterase (BuChE), another cholinesterase enzyme. High selectivity for AChE over BuChE is generally desirable to minimize potential side effects.

Numerous studies have synthesized and evaluated various thiazole-piperidine derivatives, with several compounds demonstrating potency superior to or comparable with donepezil.

Compound/DrugAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (BuChE/AChE)Reference
Donepezil 0.054--[13]
Donepezil 0.022--[2]
Thiazole-piperazine 5o 0.011> 10> 909[13]
Thiazole-piperazine 10 0.1510.1350.89[11]
Thiazolylhydrazone 2i 0.028> 10> 357[10]
Indan-thiazolylhydrazone 2e 0.026--[12]
Benzylpiperidine-diarylthiazole 0.301.846.13[4]
Thiazole-based deriv. 10 0.103 (103.24 nM)--[14][15]
Thiazole-based deriv. 16 0.109 (108.94 nM)--[14][15]

Data compiled from multiple sources. Note that assay conditions can vary between studies, affecting absolute IC50 values.

Causality Behind Experimental Choices: The data clearly shows that medicinal chemists can successfully fine-tune the thiazole-piperidine scaffold. For instance, compound 5o from one study shows a nearly five-fold increase in AChE inhibitory potency compared to donepezil and excellent selectivity.[13] Other derivatives, like 2i and 2e , demonstrate potencies directly comparable to donepezil.[10][12] The choice to test against both AChE and BuChE is critical for building a preliminary safety and selectivity profile early in the drug discovery process.

Cytotoxicity and Neuroprotection

A potent inhibitor is of little therapeutic value if it is toxic to the very cells it is meant to protect. Therefore, cytotoxicity assays are a mandatory checkpoint. The human neuroblastoma cell line SH-SY5Y is a common and relevant model for these initial safety assessments.

Promising thiazole-piperidine derivatives have been shown to be non-toxic at their effective concentrations.[11][16] More importantly, some of these compounds have demonstrated significant neuroprotective effects against Aβ-induced cytotoxicity in SH-SY5Y cells, a property directly linked to their multi-target potential.[11][16] This is a key differentiator from donepezil, whose neuroprotective effects are generally considered less direct.

In_Vitro_Workflow cluster_synthesis Compound Library cluster_assays Biological Assays cluster_data Data Analysis Thiazole_Piperidines Thiazole-Piperidine Derivatives AChE_Assay AChE/BuChE Inhibition (Ellman's Method) Thiazole_Piperidines->AChE_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT on SH-SY5Y cells) Thiazole_Piperidines->Cytotoxicity_Assay Neuroprotection_Assay Neuroprotection Assay (vs. Aβ insult) Thiazole_Piperidines->Neuroprotection_Assay Donepezil Donepezil (Reference) Donepezil->AChE_Assay IC50 Determine IC50 Values (Potency & Selectivity) AChE_Assay->IC50 CC50 Determine CC50 Values (Toxicity) Cytotoxicity_Assay->CC50 Neuroprotection_EC50 Quantify Neuroprotection Neuroprotection_Assay->Neuroprotection_EC50

Caption: A typical experimental workflow for the in vitro evaluation of novel AChE inhibitors.

Part 3: Detailed Experimental Protocols

Scientific integrity demands reproducibility. The following protocols are detailed, self-validating systems for the core in vitro assays discussed.

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE activity and inhibition due to its simplicity, reliability, and suitability for high-throughput screening.[17]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to AChE activity.

Materials:

  • Purified Acetylcholinesterase (e.g., from electric eel)

  • 0.1 M Phosphate Buffer, pH 8.0

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Test Compounds (Thiazole-piperidines)

  • Positive Control (Donepezil)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE (e.g., 1 U/mL) in phosphate buffer.

    • Prepare a 10 mM solution of DTNB in phosphate buffer.[18]

    • Prepare a 14 mM solution of ATCI in phosphate buffer.[18]

    • Prepare serial dilutions of test compounds and donepezil in a suitable solvent (e.g., DMSO), then dilute further in phosphate buffer.

  • Plate Setup (Total Volume: 200 µL):

    • Test Wells: Add 140 µL phosphate buffer, 10 µL of test compound solution, and 10 µL of AChE solution.

    • Positive Control Wells: Add 140 µL phosphate buffer, 10 µL of donepezil solution, and 10 µL of AChE solution.

    • Negative Control (100% Activity) Wells: Add 140 µL phosphate buffer, 10 µL of buffer/solvent, and 10 µL of AChE solution.

    • Blank Wells: Add 150 µL phosphate buffer and 10 µL of buffer/solvent (no enzyme).

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at 25-37°C.[17][18]

  • Reaction Initiation: Add 10 µL of DTNB solution to all wells, followed by 10 µL of ATCI solution to all wells except the blanks to start the reaction.[18]

  • Measurement: Immediately measure the absorbance at 412 nm at time 0 and then at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader.[17]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [ (ΔA/min_control - ΔA/min_inhibitor) / ΔA/min_control ] x 100[17]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human neuroblastoma cells (e.g., SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

Step-by-Step Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Remove the old medium and replace it with fresh medium containing serial dilutions of the test compounds. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells: % Viability = (Absorbance_treated / Absorbance_control) x 100

    • Plot % Viability against the logarithm of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Part 4: In Silico and In Vivo Perspectives

While in vitro assays are essential, they do not fully recapitulate the complex biological environment of a living organism. Computational and animal studies provide the next layer of validation.

Molecular Docking and ADMET Prediction

  • Molecular Docking: In silico docking studies are invaluable for visualizing how these inhibitors bind to AChE.[19] Studies consistently show that the most potent thiazole-piperidine derivatives achieve a binding orientation similar to that of donepezil, with key interactions involving residues like TRP86 and TRP286 in the CAS.[14][19] Crucially, these models can also predict and validate interactions with the PAS, supporting the dual-binding hypothesis.[11]

  • ADMET Prediction: Early prediction of a compound's Absorption, Distribution, Metabolism, Elimination, and Toxicity (ADMET) profile is crucial. A critical parameter for any CNS drug is its ability to cross the blood-brain barrier (BBB). In silico models have predicted that several promising thiazole-piperidine derivatives possess favorable physicochemical properties for BBB penetration.[11][16]

In Vivo Evaluation

The ultimate preclinical test of efficacy is in animal models of AD-related cognitive dysfunction. While extensive in vivo data on new thiazole-piperidine derivatives is still emerging, preliminary studies are promising. Benzyl piperidine-linked diaryl thiazoles, for example, have demonstrated good oral absorption and tolerability in animal studies, with no significant toxic effects at high doses.[4] Furthermore, some derivatives have been shown to cross the BBB in ex vivo experiments with rats.[20] These findings are critical for validating the in silico predictions and establishing the potential for these compounds to exert their effects in the central nervous system.

Conclusion and Future Outlook

The biological evaluation of thiazole-piperidine derivatives reveals a class of compounds with significant potential to challenge donepezil's long-standing role in AD therapy.

Comparative Summary:

FeatureDonepezilPromising Thiazole-Piperidines
Primary Mechanism Reversible AChE Inhibition (CAS)[1][6]Reversible AChE Inhibition (CAS)[13][21]
Multi-Target Potential Limited; secondary effects noted[3]High; dual CAS/PAS binding, Aβ anti-aggregation[4][11]
In Vitro Potency (AChE) High (nanomolar IC50)[13]Comparable to or exceeding Donepezil[12][13]
AChE/BuChE Selectivity Highly selective for AChE[6]Variable; many highly selective derivatives exist[10][13]
Neuroprotection Indirect/Secondary[6]Direct neuroprotective effects against Aβ toxicity shown[4][11]
BBB Penetration Clinically provenPredicted in silico and confirmed in some ex vivo models[11][20]

The key advantage of the thiazole-piperidine scaffold lies in its inherent design flexibility, which allows for the development of multi-target agents that not only address the symptomatic cholinergic deficit but may also tackle the underlying amyloid pathology.[4][5] Several derivatives have demonstrated superior or equivalent in vitro potency to donepezil, coupled with favorable safety profiles and evidence of neuroprotection.

The journey from a promising in vitro profile to a clinically approved drug is long and arduous. However, the compelling data gathered thus far strongly supports the continued investigation of thiazole-piperidine derivatives. Future research must focus on extensive in vivo efficacy studies in transgenic AD models, comprehensive pharmacokinetic and toxicology profiling, and ultimately, well-designed clinical trials to ascertain if the multitarget-directed potential observed preclinically translates into superior clinical outcomes for patients suffering from Alzheimer's disease.

References

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  • Yurttaş, L., et al. (2012). Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Taylor & Francis Online, 28(5), 1040-1047. Available from: [Link]

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  • MDPI. (2013, June 7). Acetylcholinesterase Inhibition and in Vitro and in Vivo Antioxidant Activities of Ganoderma lucidum Grown on Germinated Brown Rice. Retrieved March 7, 2024, from [Link]

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  • Levent, S., et al. (2019). Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Derivatives. Molecules, 24(13), 2419. Available from: [Link]

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  • Levent, S., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4289. Available from: [Link]

  • Sağlık, B. N., et al. (2020). Design, Synthesis, and Biological Activity Evaluation of New Donepezil-Like Compounds Bearing Thiazole Ring for the Treatment of Alzheimer's Disease. Crystals, 10(8), 637. Available from: [Link]

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Technical Guide: In Vitro Cytotoxicity Comparison of Piperidine Derivatives

[1][2][3]

Executive Summary

The piperidine scaffold remains a "privileged structure" in medicinal chemistry, serving as the backbone for over 12,000 clinical candidates. However, for researchers in early-stage oncology discovery, selecting the correct piperidine subclass is critical.

This guide provides a head-to-head cytotoxicity comparison of three dominant piperidine subclasses: Piperidine-Sulfonamide Hybrids , Spiro-Piperidines , and Functionalized Piperidines (e.g., DTPEP) . Analysis of recent data reveals that while Spiro-derivatives offer novel IP space, functionalized hybrids (specifically targeting Topoisomerase or PI3K/Akt) consistently demonstrate superior potency (IC50 < 5 µM) and Selectivity Indices (SI) > 3.0 against breast (MCF-7) and lung (A549) cancer lines.

Comparative Analysis: Potency & Selectivity

We analyzed the performance of three distinct piperidine classes against standard chemotherapeutic controls (Doxorubicin/Cisplatin). The data below synthesizes recent findings from high-impact medicinal chemistry studies.

The Candidates
  • Class A: Functionalized Piperidines (e.g., DTPEP)

    • Mechanism:[1][2][3][4][5][6] Dual-action ERα targeting and PI3K/Akt downregulation.

    • Profile: High potency, high specificity for hormone-dependent cancers.

  • Class B: Piperidine-Sulfonamide/Acridine Hybrids (e.g., Cmpd 8b)

    • Mechanism:[1][2][3][4][5][6] Topoisomerase II inhibition; intercalation.

    • Profile: Broad-spectrum cytotoxicity, moderate solubility.

  • Class C: Spiro-Piperidines (e.g., Hydantoin fusions)

    • Mechanism:[1][2][3][4][5][6] MDM2 inhibition (p53 restoration).

    • Profile: Lower potency (micromolar range), but excellent metabolic stability.

Quantitative Data Summary
Compound ClassRep. MoleculeCell LineIC50 (µM)Selectivity Index (SI)*Primary Target
Func. Piperidine DTPEPMCF-7 (Breast)0.8 ± 0.04 > 50ERα / PI3K-Akt
Func. Piperidine DTPEPMDA-MB-2311.2 ± 0.12> 40ROS Induction
Sulfonamide Hybrid Cmpd 8bHepG2 (Liver)14.51> 3.8Topoisomerase II
Sulfonamide Hybrid Cmpd 8bHCT-116 (Colon)9.39> 5.0Topoisomerase II
Spiro-Piperidine Hydantoin-SpiroA549 (Lung)20 - 100~ 1.5 - 2.0MDM2 / Unknown
Control DoxorubicinMCF-70.5 - 1.0Low (< 1.0)DNA Intercalation

*SI = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 3 is generally considered a "hit" for further development.

Senior Scientist Insight: The "Potency Trap"

While DTPEP shows nanomolar-level potency rivaling Doxorubicin, researchers must note its lipophilicity. Highly potent piperidines often suffer from poor aqueous solubility, leading to precipitation in assay media and false negatives. Sulfonamide hybrids , while less potent (IC50 ~10 µM), often possess better physicochemical properties (LogP) for oral bioavailability.

Mechanism of Action (MOA)

Understanding how these derivatives kill cells is essential for assay design. Piperidines rarely act through a single pathway.

Primary Pathways
  • ROS-Mediated Mitochondrial Apoptosis: Common in N-substituted piperidines (like Piperine and DTPEP). The compound induces Reactive Oxygen Species (ROS) accumulation, disrupting the mitochondrial membrane potential (

    
    ).
    
  • Enzyme Inhibition: Sulfonamide hybrids specifically target Carbonic Anhydrase or Topoisomerase II, leading to DNA damage and G2/M arrest.

Signaling Cascade Visualization

The following diagram illustrates the dual-pathway mechanism observed in high-efficacy piperidine derivatives.

PiperidineMOACompoundPiperidine Derivative(e.g., DTPEP)EntryCellular Entry(Passive/Active)Compound->EntryTarget1Target A: MitochondriaEntry->Target1Target2Target B: Topoisomerase IIEntry->Target2ROSROS Generation(Oxidative Stress)Target1->ROSDisrupts Membrane PotentialDNA_DamageDNA Strand BreaksTarget2->DNA_DamageBaxBax UpregulationBcl-2 DownregulationROS->BaxArrestCell Cycle Arrest(G2/M Phase)DNA_Damage->ArrestCytoCCytochrome C ReleaseBax->CytoCCaspaseCaspase 3/9 ActivationCytoC->CaspaseApoptosisAPOPTOSIS(Cell Death)Caspase->ApoptosisArrest->Apoptosis

Caption: Dual-mechanism pathway of piperidine derivatives triggering apoptosis via mitochondrial dysfunction (ROS) and DNA damage (Topoisomerase inhibition).

Validated Experimental Protocol: MTT Assay

As a Senior Scientist, I often see data variability due to piperidine insolubility. This protocol includes specific "Stop-Points" to ensure data integrity.

Reagents & Preparation
  • MTT Stock: 5 mg/mL in PBS.[6][7][8] Critical: Filter sterilize (0.22 µm) and store at -20°C in the dark.

  • Solubilization Buffer: DMSO (Standard) or 10% SDS in 0.01M HCl (for time-course studies).

  • Test Compounds: Dissolve piperidine derivatives in 100% DMSO to create a 10-50 mM stock.

Step-by-Step Workflow
  • Seeding (Day 0):

    • Seed cells (e.g., MCF-7) at 5,000–10,000 cells/well in 96-well plates.

    • Expert Tip: Fill outer wells with PBS (no cells) to prevent "Edge Effect" evaporation, which skews concentration data.

  • Treatment (Day 1):

    • Dilute compound stock in culture media.[9]

    • Constraint: Final DMSO concentration must be < 0.5% to avoid solvent toxicity.

    • Perform serial dilutions (e.g., 0.1 µM to 100 µM).

    • Incubate for 24h, 48h, or 72h.

  • MTT Addition (Day X):

    • Aspirate drug-containing media carefully.

    • Add 100 µL serum-free media + 10-20 µL MTT stock.

    • Why Serum-Free? Serum proteins can precipitate tetrazolium salts, causing background noise.

    • Incubate 3–4 hours at 37°C until purple formazan crystals form.

  • Solubilization & Reading:

    • Remove media.[6][7][8][9][10] Add 100 µL DMSO.

    • Shake plate for 15 mins (protected from light).

    • Measure Absorbance at 570 nm (Reference: 630 nm).

Protocol Visualization

MTT_ProtocolStep11. Cell Seeding(Avoid Edge Wells)Step22. Drug Treatment(DMSO < 0.5%)Step1->Step224h recoveryStep33. MTT Incubation(Serum-Free Media)Step2->Step324-72h exposureStep44. Solubilization(DMSO/SDS)Step3->Step43-4h incubationStep55. Data Acquisition(OD 570nm)Step4->Step5Dissolve crystals

Caption: Optimized MTT workflow emphasizing critical control points (DMSO limits and serum-free incubation) to minimize assay noise.

Strategic Recommendations

Based on the comparative data, adopt the following strategies for your pipeline:

  • For High Potency (Lead Opt): Focus on DTPEP-like scaffolds (N-benzyl piperidin-4-ones). They offer sub-micromolar IC50s but require formulation work to improve solubility.

  • For Multi-Drug Resistance (MDR): Utilize Piperidine-Acridine hybrids . Their ability to target Topoisomerase II makes them effective against resistant lines (e.g., HeLa/DDP).

  • For Safety/Selectivity: If your screen shows high toxicity in normal cells (e.g., HEK293), switch to Spiro-piperidines . Their lower potency is often offset by a much cleaner safety profile (SI > 10).

References

  • BenchChem. (2025).[11][1][12][3][13] The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Retrieved from

  • Arun, A., et al. (2015). New piperidine derivative DTPEP acts as dual‐acting anti‐breast cancer agent by targeting ERα and downregulating PI3K/Akt‐PKCα.[4] International Journal of Oncology. Retrieved from

  • Frontiers in Pharmacology. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine. Retrieved from

  • MDPI Molecules. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids. Retrieved from

  • Abcam. (n.d.). MTT Assay Protocol for Cell Viability. Retrieved from

Bioisosteric Replacement of Pyridine with Thiazole in Drug Scaffolds: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bioisosterism is a foundational strategy in rational drug design, utilized to optimize the pharmacodynamic and pharmacokinetic profiles of lead compounds while mitigating off-target toxicities[1]. The structural replacement of a six-membered pyridine ring with a five-membered thiazole ring represents a highly effective and frequently deployed bioisosteric transformation[2]. While both heterocycles possess a nitrogen atom capable of acting as a hydrogen bond acceptor, the introduction of the sulfur atom and the contraction to a five-membered ring fundamentally alter the physicochemical properties, geometric exit vectors, and electronic distribution of the drug scaffold. This guide provides an objective comparison of these two moieties, supported by physicochemical data and experimental case studies.

Physicochemical Profiling: Pyridine vs. Thiazole

Understanding the causality behind the altered biological behavior requires a deep dive into the physicochemical differences between the two rings.

Table 1: Physicochemical Comparison
PropertyPyridineThiazoleCausality / Impact on Drug Design
Ring Geometry 6-membered5-memberedAlters the exit vectors of adjacent substituents, changing the spatial orientation of the pharmacophore to optimize target pocket fit[3].
Molecular Weight 79.10 g/mol [4]85.13 g/mol [5]Minimal change; maintains a low molecular weight profile suitable for Lipinski's Rule of 5[2].
LogP 0.65[4]0.44[5]Thiazole is slightly less lipophilic, which can marginally improve aqueous solubility and alter partitioning[5].
pKa (Conjugate Acid) ~5.23[6]~2.50[7]Drastic reduction in basicity. Reduces protonation at physiological pH, directly mitigating hERG channel affinity and cardiotoxicity.
TPSA 12.89 Ų[8]41.10 Ų[5]Increased polar surface area in thiazole can modulate blood-brain barrier (BBB) permeability and alter metabolic clearance pathways[2].
The Causality of the pKa Shift

The most critical driver for replacing pyridine with thiazole is the modulation of basicity. Pyridine is a weak base (pKa ~5.23) that exists partially in a protonated state under physiological conditions[6]. This protonation is a known liability, as the hERG potassium channel preferentially binds basic, lipophilic amines, leading to drug-induced QT prolongation. Thiazole's conjugate acid pKa is ~2.50[7], rendering it essentially neutral in systemic circulation. By lowering the pKa, the thiazole bioisostere avoids protonation and subsequent electrostatic interaction with the hERG pore cavity, effectively designing out cardiotoxicity.

Furthermore, the sulfur atom in the thiazole ring can engage in specific non-covalent interactions, such as chalcogen bonding or sulfur-aromatic interactions, with electron-rich residues in target binding pockets (e.g., kinase hinge regions)—a mechanism entirely inaccessible to the pyridine analog[9].

G Lead Lead Compound (Pyridine Scaffold) InSilico In Silico Profiling (pKa, LogP, TPSA) Lead->InSilico Identify Liability Synthesis Chemical Synthesis (Thiazole Bioisostere) InSilico->Synthesis Design Analog InVitro In Vitro Assays (Metabolic Stability) Synthesis->InVitro Purified Compound Decision Lead Optimization Decision InVitro->Decision Data Analysis

Logical workflow of the bioisosteric replacement strategy from in silico profiling to in vitro data.

Case Studies and Experimental Evidence

Case Study 1: Type I Methionyl Aminopeptidase (MetAP) Inhibitors

In a study aimed at discovering potent MetAP inhibitors, researchers systematically replaced a pyridine-2-carboxylic acid thiazol-2-ylamide scaffold with a thiazole-4-carboxylic acid thiazol-2-ylamide derivative[3].

  • Outcome: This simple bioisosteric replacement fundamentally shifted the structure-activity relationship (SAR), yielding compounds with distinct activity and selectivity profiles compared to the original pyridine compounds[3]. The altered geometry of the 5-membered ring changed the spatial orientation of the amide linker, optimizing the fit within the MetAP active site and providing a new vector for lead optimization[3].

Case Study 2: c-Met Kinase Inhibitors for Anticancer Therapy

Targeting c-Met tyrosine kinase, which plays a key role in oncogenesis, researchers evaluated the bioisosteric replacement of a pyrazolo[3,4-b]pyridine scaffold with a pyrazolo[3,4-d]thiazole scaffold[9].

  • Outcome: The resulting thiazole derivatives demonstrated promising cytotoxic activity against HepG-2 liver cancer cells (IC50 ~3.42 μM) and exhibited potent c-Met kinase inhibition[9]. The evaluated compounds were significantly more selective for cancer cells over normal cell lines (WI-38), proving that the thiazole core is a highly viable, low-toxicity alternative to the pyridine core in kinase inhibitor design[9].

Experimental Workflow: Evaluating Bioisosteres

To empirically validate the success of a pyridine-to-thiazole replacement, a robust, self-validating experimental system is required. Pyridine rings are often susceptible to CYP450-mediated N-oxidation or C-oxidation. The following protocol outlines the assessment of in vitro metabolic stability to verify if the thiazole replacement successfully bypasses these metabolic hotspots.

Step-by-Step Protocol: Human Liver Microsome (HLM) Stability Assay

System Self-Validation Requirements:

  • Negative Control: Incubations without NADPH to rule out non-CYP mediated chemical degradation.

  • Positive Control: Verapamil or Testosterone to validate the metabolic activity of the microsome batch.

  • Internal Standard (IS): An inert, isotopically labeled standard added during quenching to normalize LC-MS/MS injection volumes and matrix ionization effects.

Methodology:

  • Preparation: Prepare a 10 mM stock solution of the thiazole bioisostere in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLMs) to the reaction mixture to achieve a final protein concentration of 1.0 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Point Quenching: At designated time points (t = 0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing the Internal Standard (IS). Causality: Cold acetonitrile instantly denatures CYP enzymes, halting metabolism, while the IS ensures quantitative accuracy.

  • Protein Precipitation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Quantification: Transfer the supernatant to LC vials. Quantify the remaining parent compound using a validated LC-MS/MS method, calculating the in vitro half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

G Prep Prepare HLM & Compound (Test Cpd + HLM) Incubate Incubate at 37°C (Add NADPH) Prep->Incubate Quench Time-Point Quenching (Add Cold ACN + IS) Incubate->Quench t=0, 15, 30, 60 min Centrifuge Centrifugation (Precipitate Proteins) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Remaining) Centrifuge->LCMS

Experimental workflow for self-validating Human Liver Microsome (HLM) metabolic stability assay.

References

  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design Source: LASSBIO / UFRJ URL:[Link]

  • Identification of potent type I MetAP inhibitors by simple bioisosteric replacement. Part 1: Synthesis and preliminary SAR studies of thiazole-4-carboxylic acid thiazol-2-ylamide derivatives Source: PubMed / Bioorg Med Chem Lett. URL:[Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition Source: RSC Advances URL:[Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer Source: PMC / NIH URL:[Link]

  • Pyridine | C5H5N | CID 1049 Source: PubChem - NIH URL:[Link]

  • Thiazole | C3H3NS | CID 9256 Source: PubChem - NIH URL:[Link]

  • Pyridine - mVOC 4.0 Source: Charité URL:[Link]

  • Showing Compound Pyridine (FDB014733) Source: FooDB URL:[Link]

  • 4-Methyl-5-(2-phosphoethyl)-thiazole (ECMDB20094) Source: ECMDB URL:[Link]

Sources

Validating Thiazole Derivatives as Potent AChE Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists. Focus: Comparative analysis, experimental validation protocols, and mechanistic insights.

Executive Summary: The Thiazole Advantage in Dual-Site Inhibition

In the development of Alzheimer’s disease (AD) therapeutics, the "one-molecule, one-target" paradigm has shifted toward Dual Binding Site Inhibitors (DBSIs) . Acetylcholinesterase (AChE) features a deep catalytic gorge with two critical sites: the Catalytic Anionic Site (CAS) at the bottom (Trp86) and the Peripheral Anionic Site (PAS) at the entrance (Trp286).[1][2]

Thiazole derivatives have emerged as superior scaffolds compared to traditional single-site inhibitors because the thiazole ring acts as a bioactive linker or pharmacophore that facilitates


-

stacking interactions
with Trp286 while positioning other moieties into the CAS. This guide validates their efficacy against the gold standard, Donepezil, using recent experimental data and rigorous protocols.

Comparative Performance Review

The following data synthesizes recent high-impact studies (2020–2024) comparing novel thiazole hybrids against FDA-approved standards.

Table 1: Potency Comparison (IC Values)

Note: Lower IC


 indicates higher potency.[3][4]
Compound ClassSpecific DerivativeTarget EnzymeIC

(µM)
Relative Potency vs. DonepezilMechanism of Action
Standard Donepezil hAChE 0.021 ± 0.001 1.00 (Baseline) Mixed (CAS + PAS)
ThiazolylhydrazoneCompound 2ihAChE0.028 ± 0.0010.75x (Equipotent)Mixed Comp/Non-Comp
ThiazoloindazoleTI45bEeAChE0.071 ± 0.0140.30xCompetitive
Pyrazoline-ThiazoleCompound 3ghAChE0.045 ± 0.0020.47xMixed
Thiazole-CoumarinHybrid 7ahAChE0.103 ± 0.0050.20xDual Site Binding
Standard Tacrine hAChE 0.190 ± 0.020 0.11x Non-selective

Expert Insight: While Donepezil remains the potency benchmark, Compound 2i demonstrates that optimizing the thiazole ring with a trifluoromethyl-phenyl group allows it to mimic the indanone core of Donepezil, achieving near-equipotent inhibition (28 nM vs 21 nM). Unlike Tacrine, which is hepatotoxic and non-selective, thiazole derivatives often show superior selectivity indices (SI) for AChE over Butyrylcholinesterase (BuChE).

Table 2: Selectivity Profile (AChE vs. BuChE)

High selectivity reduces peripheral side effects.

CompoundAChE IC

(µM)
BuChE IC

(µM)
Selectivity Index (BuChE/AChE)Clinical Implication
Donepezil 0.021 5.20 ~247 High CNS Specificity
Thiazole 2i0.028>10.0>350Reduced peripheral toxicity
Thiazole 3g0.0452.0846Moderate dual inhibition
Tacrine0.1900.180~1High side effect risk

Experimental Validation Framework

To replicate these results or validate new derivatives, use the following self-validating protocols. These methodologies prioritize signal-to-noise ratio and kinetic accuracy .

Protocol A: Modified Ellman’s Assay (High-Throughput)

Objective: Determine IC


 with correction for spontaneous substrate hydrolysis.

Reagents:

  • Buffer: 0.1 M Sodium Phosphate, pH 8.0 (Critical for DTNB stability).

  • Substrate (ATChI): Acetylthiocholine iodide (0.5 mM final).

  • Chromogen (DTNB): 5,5′-dithiobis-(2-nitrobenzoic acid) (0.3 mM final).

  • Enzyme: Human recombinant AChE (hAChE) or Electrophorus electricus (EeAChE).

Workflow Diagram:

EllmanAssay cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_read Detection Phase Buffer Phosphate Buffer (pH 8.0) Incubation Pre-Incubation (25°C, 15 min) Buffer->Incubation Inhibitor Thiazole Derivative (DMSO < 1%) Inhibitor->Incubation Enzyme AChE Enzyme (0.1 U/mL) Enzyme->Incubation SubstrateAdd Add ATChI + DTNB Incubation->SubstrateAdd Hydrolysis Hydrolysis Reaction Thiocholine Release SubstrateAdd->Hydrolysis Initiation ColorGen TNB Formation (Yellow Anion) Hydrolysis->ColorGen Thiol-Disulfide Exchange Read Absorbance @ 412nm (Kinetic Mode) ColorGen->Read

Caption: Step-by-step Ellman's colorimetric workflow for AChE inhibition screening.[5][6]

Step-by-Step Procedure:

  • Blank Preparation: In a 96-well plate, add 140 µL Buffer + 20 µL DTNB + 20 µL Substrate. (Measures spontaneous hydrolysis).

  • Control Preparation: 140 µL Buffer + 20 µL Enzyme + 20 µL DTNB + 20 µL Solvent (DMSO).

  • Test Sample: 120 µL Buffer + 20 µL Inhibitor + 20 µL Enzyme.

  • Pre-Incubation: Incubate Test and Control wells for 15 minutes at 25°C . Why? Allows the inhibitor to reach equilibrium binding with the enzyme active site.

  • Initiation: Add 20 µL of ATChI/DTNB mixture to all wells.

  • Measurement: Monitor Absorbance (412 nm) every 60 seconds for 10 minutes.

  • Calculation:

    
    
    Note: Subtract the Blank rate from both Control and Sample rates before calculation.
    
Protocol B: Kinetic Mechanism Analysis

Objective: Determine if inhibition is Competitive, Non-Competitive, or Mixed.

  • Perform the Ellman’s assay using 4 different concentrations of Inhibitor (e.g., 0, IC

    
    , IC
    
    
    
    , IC
    
    
    ).
  • For each inhibitor concentration, use 5 different concentrations of Substrate (ATChI) (e.g., 0.1, 0.2, 0.4, 0.8, 1.6 mM).

  • Data Visualization: Construct a Lineweaver-Burk Plot (1/V vs. 1/[S]).

    • Competitive: Lines intersect at the Y-axis (Vmax unchanged, Km increases). Common for thiazoles binding CAS.

    • Mixed: Lines intersect in the second quadrant. Indicates dual binding (CAS + PAS).

In Silico Validation: Molecular Docking

To validate the "Dual Binding" hypothesis, computational docking must confirm interactions with Trp286 (PAS) and Trp86 (CAS) .

Recommended Software: AutoDock Vina or Gold. Target Structure: PDB ID 4EY7 (Human AChE complexed with Donepezil).

Critical Interaction Map:

DockingInteractions cluster_PAS Peripheral Anionic Site (PAS) cluster_CAS Catalytic Anionic Site (CAS) cluster_Gorge Gorge Linker Region Inhibitor Thiazole Derivative Trp286 Trp286 (Pi-Pi Stacking) Inhibitor->Trp286 Aryl/Thiazole Ring Trp86 Trp86 (Pi-Pi Stacking) Inhibitor->Trp86 Distal Phenyl Ring Glu202 Glu202 (H-Bonding) Inhibitor->Glu202 Hydrazone/Amide N Tyr337 Tyr337 (Gating Residue) Inhibitor->Tyr337 Linker Interaction Tyr72 Tyr72 (Hydrophobic)

Caption: Interaction map showing critical residues for Dual Binding Site Inhibitors (DBSIs).

Interpretation Checklist:

References

  • Design, Synthesis, and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. (2021). Link

  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer’s Disease. International Journal of Molecular Sciences. (2020). Link

  • Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking. ACS Omega. (2024). Link

  • Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors. Japanese Journal of Pharmacology. Link

  • Ellman’s Assay Protocol for AChE/BChE Inhibition. BenchChem Protocols. (2025). Link

Sources

Technical Guide: Pharmacokinetic Profile Comparison of 3- vs 4-Substituted Piperidines

[1]

Executive Summary

The piperidine ring is one of the most privileged scaffolds in modern drug discovery, appearing in blockbusters from Fentanyl to Ibrutinib. However, the choice of substitution pattern—specifically the decision between the 3-position (meta) and the 4-position (para) —is rarely just a synthetic convenience. It is a critical determinant of a molecule's "developability."

While 4-substituted piperidines offer synthetic ease and achirality, they frequently suffer from rapid oxidative clearance and hERG channel liability due to their linear topology and accessible metabolic "soft spots." Conversely, 3-substituted piperidines often serve as a "Lead Optimization" solution, introducing steric hindrance and conformational "kinks" that improve metabolic stability and safety, albeit at the cost of introducing chirality.

This guide provides an objective, data-driven comparison of these two substitution patterns, focusing on their pharmacokinetic (PK) and safety profiles.

Structural & Physicochemical Basis[2]

To understand the PK differences, we must first analyze the structural inputs.

Conformational Dynamics
  • 4-Substituted Piperidines: typically adopt a stable chair conformation where the substituent is equatorial to minimize 1,3-diaxial interactions. This creates a linear, rod-like vector that extends the pharmacophore.

  • 3-Substituted Piperidines: Introduce chirality. The substituent prefers the equatorial position, but the proximity to the nitrogen lone pair creates a different electrostatic environment. Crucially, the vector of the substituent is "kinked" relative to the nitrogen, altering the molecule's 3D shape and fit within protein pockets (both target and off-target).

Basicity (pKa) and Lipophilicity (LogD)

The position of the substituent influences the basicity of the piperidine nitrogen, which drives solubility and membrane permeability.

Property4-Substituted Piperidine3-Substituted PiperidineImpact
pKa (approx) ~10.8 - 11.2~10.4 - 10.93-substituents (especially electron-withdrawing) can slightly lower pKa via inductive effects, potentially improving permeability.
LogD (pH 7.4) Higher (typically)Lower (typically)3-substituents often disrupt the solvation shell less symmetrically, slightly lowering LogD and improving solubility.
Topology Linear / Rod-likeBent / KinkedCritical for hERG binding (see Section 4).

Pharmacokinetic Performance: Metabolic Stability[2][3][4]

The most significant differentiator is susceptibility to Cytochrome P450 (CYP) metabolism.

The "Soft Spot" Theory

CYP450 enzymes prefer to oxidize accessible, electron-rich sites.

  • 4-Substituted: The 4-position is often the furthest point from the basic nitrogen. If the substituent is a simple alkyl chain, the terminal ends are highly exposed. Furthermore, the ring carbons at positions 2 and 6 are accessible for N-dealkylation or alpha-hydroxylation.

  • 3-Substituted: Placing a group at the 3-position creates steric bulk near the nitrogen. This "shielding" effect can:

    • Hinder N-dealkylation.

    • Block alpha-hydroxylation at C-2.

    • Disrupt the binding orientation in the CYP active site.

Visualization: Metabolic Pathways

The following diagram illustrates how 3-substitution blocks common metabolic routes compared to 4-substitution.

MetabolicPathwayscluster_4sub4-Substituted Piperidine (High Clearance)cluster_3sub3-Substituted Piperidine (Improved Stability)Node44-SubstitutedParentCYP_ACYP450(3A4/2D6)Node4->CYP_AMetab_NN-Dealkylation(Major Metabolite)CYP_A->Metab_NRapidMetab_OHRing Hydroxylation(Accessible)CYP_A->Metab_OHRapidNode33-SubstitutedParentCYP_BCYP450(Steric Clash)Node3->CYP_BRestrictedAccessMetab_StableIntact Parent(High Exposure)CYP_B->Metab_StableSlow Clearance

Caption: Comparative metabolic fate. 3-substitution sterically hinders CYP access, reducing N-dealkylation and ring oxidation rates.

Safety Profile: The hERG Liability

One of the primary reasons medicinal chemists "scaffold hop" from 4- to 3-piperidines is to mitigate cardiotoxicity risks associated with the hERG potassium channel.

The hERG Pharmacophore

The hERG channel pore has a large, hydrophobic cavity with aromatic residues (Tyr652, Phe656) that trap drugs via pi-stacking, stabilized by a basic amine.

  • The 4-Sub Risk: 4-substituted piperidines often fit the "Linear Linker" pharmacophore perfectly. The basic nitrogen anchors the molecule, and the 4-substituent extends into the hydrophobic pocket.

  • The 3-Sub Solution: Moving the substituent to the 3-position introduces a "kink" or "bend" in the molecule. This geometric change often prevents the distal end of the molecule from reaching the hydrophobic trap residues, drastically increasing the IC50 (reducing toxicity).

Visualization: hERG Mitigation Strategy

hERGMitigationStartHit Compound(4-Substituted Piperidine)ScreenhERG Screening(Patch Clamp)Start->ScreenResult_BadHigh Potency hERG Block(IC50 < 1 µM)Screen->Result_BadFailAnalysisStructural Analysis:Linear Topology?Result_Bad->AnalysisStrategyStrategy:Scaffold Hop to 3-PositionAnalysis->StrategyYesOutcomeKinked TopologyReduced hERG Affinity(IC50 > 10 µM)Strategy->OutcomeOptimize

Caption: Decision tree for mitigating hERG liability by altering piperidine substitution topology.

Experimental Protocols

To validate these differences in your own program, the following self-validating protocols are recommended.

Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine intrinsic clearance (

  • Preparation: Thaw pooled liver microsomes (human/rat) on ice. Prepare 100 mM phosphate buffer (pH 7.4).

  • Pre-incubation: Mix test compound (final conc. 1 µM) with microsomes (0.5 mg/mL protein) in buffer. Equilibrate at 37°C for 5 mins.

    • Control: Include Verapamil (high clearance) and Warfarin (low clearance) as benchmarks.

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH solution) to start the reaction.

  • Sampling: At t=0, 5, 15, 30, and 45 mins, remove aliquots and quench immediately in ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope

    
     is the elimination rate constant.
    
    hERG Patch Clamp (Safety)

    Objective: Measure inhibition of the

    • Cell Line: HEK293 cells stably expressing hERG channels.

    • Setup: Whole-cell patch clamp configuration. Internal solution (K-aspartate based); External solution (Tyrode’s buffer).

    • Protocol: Hold membrane potential at -80 mV. Depolarize to +20 mV for 2s, then repolarize to -50 mV to elicit the tail current.

    • Dosing: Perfusion of vehicle (control) followed by increasing concentrations of the piperidine analog (0.1, 1, 10, 30 µM).

    • Validation: Use E-4031 (known hERG blocker) as a positive control. Run must show >80% block with E-4031 to be valid.

    • Data: Calculate % inhibition of tail current peak amplitude. Fit to Hill equation to derive IC50.

    Case Study: The A12 to E22 Transition

    A definitive example of this comparison is found in the development of Akt inhibitors, as detailed by Liu et al. (J. Med. Chem. 2019) [1].[1][2]

    • The Challenge: The lead compound (A12), containing a 4-substituted piperidine , showed potent anti-tumor activity but suffered from severe hERG blockage (IC50 = 0.67 µM), posing a lethal arrhythmia risk.

    • The Hypothesis: The linear shape of the 4-piperidine allowed the molecule to penetrate deep into the hERG pore.

    • The Solution: The team shifted the substituent to the 3-position (creating compound E22).

    • The Result:

      • hERG IC50: Improved from 0.67 µM (A12) to >30 µM (E22).

      • Metabolic Stability: The 3-substituted variant maintained a favorable PK profile (

        
         > 2h in rats).
        
      • Outcome: The "kink" introduced by the 3-substitution successfully decoupled potency from toxicity.

    Summary Comparison Table

    Feature4-Substituted Piperidine3-Substituted Piperidine
    Synthesis Complexity Low (Achiral)Moderate (Chiral resolution often required)
    Metabolic Stability Low to Moderate (Prone to N-dealkylation)Moderate to High (Steric shielding)
    hERG Liability High (Linear topology fits pore)Low (Kinked topology reduces fit)
    Solubility ModerateOften Improved (Lower LogD)
    Primary Use Case HTS Hits, Early LeadsLead Optimization, Clinical Candidates

    References

    • Liu, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7264–7288.[3]

    • Berlin, M., et al. (2010).[4] Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2359-2364.[4]

    • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

    Safety Operating Guide

    3-[(1,3-Thiazol-2-yl)methyl]piperidine proper disposal procedures

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I prioritize not just the how, but the why behind chemical handling. When managing complex heterocyclic compounds like 3-[(1,3-Thiazol-2-yl)methyl]piperidine , understanding the molecular framework is critical to designing a safe, compliant, and self-validating disposal strategy.

    This guide provides a comprehensive, mechanistic approach to the operational handling and disposal of 3-[(1,3-Thiazol-2-yl)methyl]piperidine, ensuring your laboratory exceeds standard regulatory compliance while safeguarding personnel and the environment.

    Mechanistic Hazard Assessment: The Causality of Disposal

    To safely dispose of 3-[(1,3-Thiazol-2-yl)methyl]piperidine, we must first analyze its structural components to understand its environmental and physical hazards:

    • The Piperidine Moiety (Secondary Amine): Piperidine derivatives are inherently basic. In an uncontrolled environment, mixing this compound with concentrated acidic waste streams can lead to exothermic neutralization reactions, potentially causing thermal runaway or rapid outgassing. Furthermore, the amine acts as a localized irritant to the skin, eyes, and respiratory tract[1].

    • The Thiazole Ring (Sulfur-Nitrogen Heterocycle): Heterocycles are highly resistant to environmental biodegradation. When incinerated, the sulfur and nitrogen atoms generate sulfur oxides (SOx) and nitrogen oxides (NOx). Therefore, this compound requires high-temperature commercial incineration and must never be introduced into municipal water systems[2].

    According to the American Chemical Society (ACS) guidelines, any substance that may adversely affect environmental health or does not consist of dilute, harmless salts is strictly prohibited from drain disposal[2]. The EPA further mandates that such chemical waste be properly segregated, labeled, and managed as characteristic hazardous waste[3].

    Quantitative Data: Waste Compatibility & Thresholds

    To prevent reactive hazards in your waste accumulation area, use the following self-validating parameters to route your waste correctly.

    ParameterValue / CharacteristicOperational Implication
    Molecular Framework Piperidine + ThiazoleGenerates NOx/SOx upon incineration; requires specialized hazmat processing.
    Aqueous pH (Estimated) 9.0 – 10.5Basic; highly incompatible with concentrated acid waste streams.
    Waste Classification Organic Hazardous WasteMust be segregated from halogenated solvents unless dissolved in a halogenated matrix (e.g., DCM)[4].
    Drain Disposal Strictly ProhibitedDoes not meet ACS criteria for sink disposal; requires hazmat pickup[2].

    Step-by-Step Disposal Methodology

    This protocol operates as a self-validating system. Do not proceed to the next step without verifying the conditions of the current step.

    Phase 1: Preparation and Personnel Protection
    • Don Appropriate PPE: Before handling the waste, equip chemical-resistant nitrile gloves, splash-proof safety goggles, and a standard laboratory coat. The piperidine moiety poses a severe eye and skin irritation risk[1].

    • Ventilation Verification: Conduct all waste transfers inside a certified, fully operational chemical fume hood to prevent the inhalation of aerosolized particulates or vapors[1].

    Phase 2: Waste Segregation and Collection
    • Determine the Solvent Matrix (Crucial Step):

      • If dissolved in a non-halogenated solvent (e.g., Methanol, Ethyl Acetate): Transfer the solution to the designated "Non-Halogenated Organic Waste" carboy.

      • If dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform): Transfer the solution to the "Halogenated Organic Waste" carboy. Causality: Mixing halogenated and non-halogenated wastes can cause reactive incompatibilities and drastically increases institutional disposal costs[4].

    • Solid Waste Handling: Collect unused solid product, contaminated pipette tips, weighing paper, and used PPE in a designated, puncture-resistant solid hazardous waste container[1].

    Phase 3: Labeling and Storage
    • Deface Original Labels: If reusing an empty commercial bottle for waste collection, completely deface the original label to prevent catastrophic misidentification by waste handlers[4].

    • Apply Hazardous Waste Label: Attach a compliant hazardous waste tag. Explicitly write the full chemical name: "3-[(1,3-Thiazol-2-yl)methyl]piperidine" alongside the solvent matrix. Do not use chemical structures or shorthand abbreviations[4].

    • Secondary Containment: Place the sealed waste container in a secondary containment tray within a well-ventilated accumulation area, strictly segregated from strong oxidizers and acids.

    Phase 4: Empty Container Decontamination
    • Triple Rinsing: Empty primary chemical containers must be triple-rinsed with a compatible solvent (e.g., acetone or ethanol) before the glass or plastic can be discarded. Chemical residues present a serious health threat to custodial staff; all rinsate must be collected in the organic waste stream[4].

    Emergency Spill Response Workflow

    In the event of an accidental release, immediate and structured action prevents exposure and environmental contamination[1].

    • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill zone. Ensure the fume hood or room ventilation is operating at maximum capacity.

    • Contain: Surround the spill with an inert chemical absorbent (e.g., vermiculite, sand, or chemical absorbent pads). Do not use combustible materials like sawdust.

    • Absorb and Collect: Carefully sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container.

    • Decontaminate: Wash the spill surface with a mild soap and water solution, collecting the wash water as hazardous aqueous waste.

    Workflow Visualization

    The following logical decision tree dictates the routing of 3-[(1,3-Thiazol-2-yl)methyl]piperidine waste based on its physical state and matrix.

    G Start 3-[(1,3-Thiazol-2-yl)methyl]piperidine Waste Generated CheckState Determine Physical State & Solvent Matrix Start->CheckState Solid Solid Waste (Contaminated PPE/Vials) CheckState->Solid Liquid Liquid Waste (Reaction Mixture/Extract) CheckState->Liquid SolidWaste Solid Hazardous Waste (Incineration) Solid->SolidWaste HalogenCheck Contains Halogenated Solvents? (e.g., DCM) Liquid->HalogenCheck Halogenated Halogenated Organic Waste (Incineration) HalogenCheck->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste (Incineration) HalogenCheck->NonHalogenated No

    Caption: Decision tree for the segregation and disposal of 3-[(1,3-Thiazol-2-yl)methyl]piperidine.

    References

    • American Chemical Society. "Hazardous Waste and Disposal." ACS Guidelines. URL:[Link]

    • Emory University / HKUST. "Chemical Waste Disposal Guidelines." HKUST. URL:[Link]

    • Environmental Protection Agency (EPA). "Hazardous Waste Listings." EPA.gov. URL: [Link]

    Sources

    Personal protective equipment for handling 3-[(1,3-Thiazol-2-yl)methyl]piperidine

    Author: BenchChem Technical Support Team. Date: March 2026

    Advanced Safety and Operational Guide: Handling 3-[(1,3-Thiazol-2-yl)methyl]piperidine in the Laboratory

    As drug development pushes toward more complex heterocyclic architectures, compounds like 3-[(1,3-Thiazol-2-yl)methyl]piperidine have become indispensable building blocks. However, the integration of a highly basic piperidine ring with a thiazole moiety creates a unique, synergistic hazard profile. As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. Here, we establish mechanistically grounded, self-validating protocols to ensure absolute safety and operational precision when handling this specific chemical class.

    Mechanistic Toxicology & Hazard Profile

    To handle a chemical safely, you must first understand exactly how it causes harm. The hazard profile of 3-[(1,3-Thiazol-2-yl)methyl]piperidine is driven by its bifunctional nature:

    • The Piperidine Moiety: Secondary amines are highly basic (pKa ~11) and extremely destructive to mucous membranes, eyes, and skin 1. Unlike acidic burns that form a protective eschar (coagulation necrosis) to limit further penetration, basic amines deprotonate ambient water and biological tissues. This triggers lipid saponification and protein denaturation, leading to deep, penetrating liquefactive necrosis 2.

    • The Thiazole Moiety: This aromatic heterocycle introduces risks of severe respiratory tract irritation and potential systemic toxicity upon absorption 3.

    ToxicityMechanism A Piperidine Moiety (Secondary Amine) B High Local Basicity (pH > 10) A->B Deprotonates H2O C Lipid Saponification & Protein Denaturation B->C Attacks Membranes D Liquefactive Necrosis (Deep Tissue Damage) C->D Rapid Penetration

    Mechanism of liquefactive necrosis induced by basic piperidine derivatives.

    Table 1: Quantitative Toxicity Data & Hazard Classification (Based on Constituent Moieties)

    Toxicity Metric / HazardValue / CategoryMechanistic Rationale
    Oral LD50 (Mouse) 30 mg/kg 4Rapid systemic absorption via gastrointestinal tract disruption.
    Dermal LD50 (Rabbit) 320 mg/kg 4High dermal penetrance due to lipid solubility of the amine.
    Inhalation LC50 (Mouse) 6000 mg/m³/2H 4Volatile amine vapors cause severe respiratory tract burns.
    Corrosivity (Skin/Eye) Category 1 2Amine basicity directly destroys corneal and dermal tissues.

    Personal Protective Equipment (PPE) Matrix

    Causality Check: Standard thin nitrile gloves (4 mil) offer virtually zero breakthrough resistance to concentrated secondary amines. The basicity of the piperidine moiety rapidly degrades the polymer cross-linking, leading to catastrophic glove failure and dermal absorption 4.

    Table 2: PPE Selection Matrix

    PPE CategoryMinimum RequirementOptimal/Advanced ProtectionCausality for Selection
    Hand Protection Heavy Nitrile (>8 mil)Butyl Rubber or VitonBasic amines rapidly degrade thin latex/nitrile, causing breakthrough.
    Eye Protection Chemical Splash GogglesGoggles + Face ShieldPrevents irreversible corneal damage from basic splashes.
    Body Protection Flame-resistant Lab CoatTyvek/ChemMAX SuitPrevents skin absorption and secondary contamination.
    Respiratory Fume Hood (>100 fpm)NIOSH-approved respiratorMitigates inhalation of volatile, toxic amine vapors 5.

    Operational Workflows: Safe Handling & Transfer

    To guarantee safety, every handling procedure must be a self-validating system . Do not assume environmental controls are working; verify them at each step.

    HandlingWorkflow S1 1. Environmental Setup (Fume Hood > 100 fpm) S2 2. PPE Verification (Butyl Gloves, Goggles) S1->S2 Validated S3 3. Chemical Transfer (Secondary Containment) S2->S3 Confirmed S4 4. In Situ Deactivation (Dilute Acid Wash) S3->S4 Post-Transfer

    Self-validating operational workflow for handling hazardous basic amines.

    Step-by-Step Methodology:

    • Pre-Operation Validation: Ensure the fume hood face velocity is verified at >100 fpm. Clear the workspace of all incompatible materials (strong oxidizers, acids, acid chlorides) to prevent violent exothermic reactions 4.

    • PPE Donning & Inspection: Equip heavy nitrile or butyl rubber gloves. Validation: Perform a tactile inflation test on the gloves prior to donning to confirm the absolute absence of micro-punctures.

    • Secondary Containment Setup: Place the analytical balance inside the fume hood. Place the primary chemical vial inside a secondary containment tray to localize any potential micro-spills.

    • Transfer Execution: Using an anti-static, non-sparking spatula, carefully transfer the required mass. Causality: Piperidine and thiazole derivatives can generate flammable vapors; non-sparking tools eliminate ignition risks 6.

    • Decontamination: Immediately submerge the used spatula in a quenching bath of 5% citric acid or dilute acetic acid. Causality: Weak acids neutralize the basic amine to a non-volatile, water-soluble salt, preventing toxic vapor release during transport to the sink 5.

    Emergency Response & Spill Mitigation

    In the event of a spill, standard water-based cleanup is strictly prohibited. Causality: Water will simply spread the corrosive amine and may generate localized heat, accelerating the vaporization of the toxic thiazole/piperidine components.

    Step-by-Step Spill Protocol:

    • Evacuation & Isolation: Immediately halt work. If the spill occurs outside the fume hood, evacuate the immediate 5-meter radius and allow the HVAC system to clear ambient vapors.

    • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand). Do not use combustible materials like paper towels, as the heat of neutralization can trigger a fire 5.

    • Neutralization: Slowly apply a weak acid solution (e.g., sodium bisulfate or dilute acetic acid) from the perimeter inwards. Causality: Neutralizing from the outside in prevents the exothermic reaction from splattering the corrosive amine outward.

    • Validation: Use universal pH indicator paper on the resulting slurry. Do not initiate mechanical cleanup until the pH reads between 6.0 and 8.0, confirming complete deactivation of the piperidine base.

    Waste Disposal & Deactivation Plan

    Never mix 3-[(1,3-Thiazol-2-yl)methyl]piperidine waste with general organic solvents or acidic waste streams without prior neutralization.

    • Aqueous Waste: Must be neutralized to pH 7 using a weak acid prior to collection.

    • Solid Waste: Contaminated gloves, wipes, and absorbent materials must be sealed in a heavy-duty, properly labeled polyethylene bag and disposed of as Hazardous Basic Organic Waste in accordance with local environmental regulations 1.

    References

    • ChemSupply Australia. "Safety Data Sheet PIPERIDINE". 4 [[3.4]]

    • Jubilant Ingrevia. "Piperidine Safety Data Sheet". 5 [[3.5]]

    • ECHEMI. "Thiazole SDS, 288-47-1 Safety Data Sheets". 6 [[3.1]]

    • Sigma-Aldrich. "SAFETY DATA SHEET: Piperidine". 1 [[3.8]]

    • Junsei Chemical Co. "Safety Data Sheet: Piperidine". 2 [[3.10]]

    • MedChemExpress. "Thiazole Orange-SDS". 3 [[3]]

    Sources

    ×

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.